molecular formula C17H25NO3 B1531133 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine CAS No. 553630-96-9

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Cat. No.: B1531133
CAS No.: 553630-96-9
M. Wt: 291.4 g/mol
InChI Key: AQIBWZZQWKTCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIBWZZQWKTCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678137
Record name tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553630-96-9
Record name tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a valuable substituted piperidine derivative for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the synthetic pathway, a detailed experimental protocol, and the analytical characterization of the final compound.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common and critical strategy in multi-step syntheses.[2] This protecting group effectively deactivates the nucleophilic and basic nature of the nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.[3] The target molecule, this compound, is a tertiary alcohol, a functional group that can serve as a key intermediate for the synthesis of more complex molecular architectures.

The Core Synthesis Pathway: A Grignard Approach

The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to N-Boc-4-piperidone. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation.[4]

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent, in this case, 2-methylphenylmagnesium bromide, on the electrophilic carbonyl carbon of N-Boc-4-piperidone.[5] The Boc group's steric bulk does not significantly hinder the approach to the carbonyl group at the 4-position. The reaction initially forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[6]

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 2-Bromotoluene 2-Bromotoluene Grignard_Reagent 2-Methylphenyl- magnesium bromide 2-Bromotoluene->Grignard_Reagent Anhydrous THF Mg_metal Mg(0) metal Mg_metal->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Anhydrous THF N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Alkoxide_Intermediate Target_Molecule 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine Alkoxide_Intermediate->Target_Molecule Aqueous Workup (e.g., sat. aq. NH4Cl)

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar Grignard additions to N-Boc-4-piperidone.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-BromotolueneC₇H₇Br171.03As requiredAs required
Magnesium turningsMg24.31As requiredAs required
IodineI₂253.81A small crystal-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11As required-
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25As requiredAs required
Saturated aqueous ammonium chlorideNH₄Cl53.49As required-
Diethyl ether(C₂H₅)₂O74.12As required-
Anhydrous sodium sulfateNa₂SO₄142.04As required-
Step-by-Step Procedure

Part A: Preparation of 2-Methylphenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings via the dropping funnel. The reaction is exothermic and should be initiated with gentle heating if necessary. Once initiated, the addition should be controlled to maintain a gentle reflux.[7] After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Part B: Synthesis of this compound

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.

  • Addition of Grignard Reagent: Cool the N-Boc-4-piperidone solution to 0 °C using an ice bath. Slowly add the freshly prepared 2-methylphenylmagnesium bromide solution via a cannula or dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to afford the pure this compound.[9]

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₇H₂₅NO₃
Molecular Weight291.39 g/mol
AppearanceExpected to be a solid
Spectroscopic Data

Comprehensive spectroscopic data including 1H NMR, 13C NMR, IR, and MS are essential for unambiguous structure elucidation.[10] The expected key signals are outlined below:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), the methyl group on the phenyl ring (a singlet around 2.3 ppm), and the aromatic protons (multiplets in the aromatic region). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃): The spectrum should display signals for the tert-butyl carbons, the piperidine ring carbons, the methyl carbon, and the aromatic carbons. The quaternary carbon of the piperidine ring bearing the hydroxyl and phenyl groups will have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a strong absorption around 1690 cm⁻¹ due to the C=O stretching of the Boc-carbamate group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method for accessing this valuable synthetic intermediate. The careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a high yield and purity. The detailed protocol and characterization guidelines provided in this document are intended to empower researchers in the successful synthesis and application of this and related piperidine derivatives in their drug discovery and development endeavors.

References

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organ, M. G., et al.
  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Syntheses. phenylmagnesium bromide. [Link]

  • Walborsky, H. M. "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction." Accounts of Chemical Research, vol. 23, no. 9, 1990, pp. 286-293.
  • Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Leah4sci. Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Google Patents. Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Islam, N. U., et al. "Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChemLite. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • YouTube. 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]

  • PubChemLite. Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate. [Link]

  • University of Wisconsin-Madison. Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester. How To Run A Reaction: Purification. [Link]

  • University of Rochester. How To Run A Reaction: The Workup. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

This compound (CAS No. 553630-96-9) is a substituted 4-hydroxypiperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for three-dimensional molecular design. The specific substitution pattern of this molecule—a Boc-protected amine, a tertiary alcohol, and an ortho-tolyl group—imparts a unique combination of lipophilicity, hydrogen bonding capability, and steric hindrance that warrants a thorough physicochemical characterization.

The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for facile deprotection, making it a cornerstone of modern organic synthesis. The tertiary alcohol and the aryl group at the 4-position create a chiral center and introduce specific steric and electronic features that can profoundly influence a molecule's interaction with biological targets. Understanding the fundamental physicochemical properties of this building block is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in the synthesis of novel therapeutics, enabling the fine-tuning of crucial drug-like attributes such as solubility, permeability, and metabolic stability.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present established, field-proven protocols for the determination of these properties, offering insights into the causality behind the experimental design. This approach is intended to empower researchers to either generate the necessary data with confidence or to make well-informed decisions based on robust theoretical and practical considerations.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.

IdentifierValueSource
IUPAC Name tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
CAS Number 553630-96-9[1]
Molecular Formula C₁₇H₂₅NO₃[1]
Molecular Weight 291.39 g/mol
Appearance White to off-white solid

The structure combines a lipophilic Boc group and a tolyl substituent with a polar hydroxyl group, suggesting a molecule with moderate polarity and the potential for both hydrogen bond donation and acceptance.

Predicted and Comparative Physicochemical Data

While specific experimental data for this compound is not widely available in the literature, we can leverage computational models and data from structurally related analogs to establish a predictive baseline. Such predictions are invaluable for initial experimental design and hypothesis generation.

PropertyPredicted/Comparative ValueMethod/Note
Melting Point (°C) No data available. For comparison, 1-Boc-4-hydroxypiperidine melts at 61-65 °C.The addition of the bulky 2-methylphenyl group is expected to alter the crystal packing and significantly change the melting point.
Boiling Point (°C) No data available.High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
pKa No data available.The piperidine nitrogen is protected as a carbamate, making it non-basic. The tertiary alcohol is a very weak acid, with a pKa likely > 16.
logP 2.6 (Predicted)XLogP3 computational model. This value indicates moderate lipophilicity.[1]
Aqueous Solubility No data available.Expected to be low due to the significant non-polar surface area.

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is understood that reliable, experimentally-derived data is the gold standard. The following sections detail robust, step-by-step protocols for determining the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a fundamental indicator of purity and provides insight into the crystal lattice energy of a solid. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus due to its high precision and ability to detect other thermal events, such as polymorphism or decomposition. The method measures the heat flow required to raise the sample's temperature in comparison to an inert reference.[2][3] A sharp melting endotherm is indicative of a pure, crystalline compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[3][4]

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a constant rate of 10 °C/min.[4]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[3]

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the melting endotherm on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information on the energy required to melt the crystal lattice.

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation A Weigh Sample (2-5 mg) B Seal in Al Pan A->B Encapsulate C Load Sample & Ref. B->C Place in cell D Heat at 10°C/min under N₂ Purge C->D Run Program E Generate Thermogram D->E Record Heat Flow F Determine Tm & ΔHfus E->F Analyze Peak Solubility_Workflow A Add Excess Solid to PBS (pH 7.4) B Equilibrate for 24h (Constant Temp.) A->B Agitate C Centrifuge & Filter Supernatant B->C Separate Phases D Dilute Filtrate C->D Prepare for Analysis F Analyze by HPLC-UV D->F E Prepare Calibration Standards E->F G Calculate Concentration F->G Compare Peak Areas LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol & Water B Dissolve Compound in n-Octanol A->B Use saturated solvent C Mix Phases & Shake B->C Add aq. phase D Centrifuge to Separate C->D Equilibrate E Measure [C] in Each Phase (HPLC) D->E Sample both layers F Calculate P & logP E->F P = [Octanol]/[Aq] Synthesis_Pathway A 2-Bromotoluene + Mg C 2-Methylphenylmagnesium Bromide (Grignard Reagent) A->C Formation B Anhydrous Ether (THF) B->C Formation E Nucleophilic Addition C->E D N-Boc-4-piperidone D->E F Magnesium Alkoxide Intermediate E->F G Aqueous Acidic Workup (e.g., NH₄Cl) F->G Quench H 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine G->H Protonation

Sources

The Synthetic Heart of Discovery: A Technical Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant agents. This technical guide delves into the core utility of a key synthetic intermediate, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. While devoid of intrinsic biological activity, its strategic design as a protected precursor unlocks a vast chemical space for the development of novel therapeutics. We will dissect its synthesis, explore the potential mechanisms of action of its derivatives—ranging from central nervous system modulation to anticancer activity—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for leveraging this versatile scaffold in the pursuit of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the 4-Aryl-4-hydroxypiperidine Scaffold

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The piperidine ring is a ubiquitous feature in numerous approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When functionalized at the 4-position with both an aryl and a hydroxyl group, the resulting 4-aryl-4-hydroxypiperidine motif presents a three-dimensional vector for molecular interactions, making it a highly versatile pharmacophore.

The subject of this guide, this compound, exemplifies the strategic use of protecting group chemistry in modern synthesis. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a temporary shield, rendering the nitrogen non-nucleophilic and allowing for precise chemical modifications elsewhere on the molecule. This control is paramount for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies. This guide will illuminate the pathways from this intermediate to a diverse array of potential therapeutic agents.

Synthesis and Derivatization: From Precursor to Potential Drug Candidate

The true "mechanism of action" of this compound is a chemical one: to serve as a robust and versatile starting point for more complex molecules. Its synthesis is typically achieved through the nucleophilic addition of an organometallic reagent to N-Boc-4-piperidone.

Core Synthesis via Grignard Reaction

The most common route to tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate involves the Grignard reaction. This method provides a reliable and scalable synthesis of the tertiary alcohol core.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a crystal of iodine to activate the magnesium surface. Prepare a solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings to initiate the formation of 2-tolylmagnesium bromide.

  • Addition to Piperidone: Cool a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0 °C in a separate flame-dried flask under nitrogen. Slowly add the prepared Grignard reagent to the stirred piperidone solution.

  • Reaction Monitoring and Quench: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 2-bromotoluene 2-bromotoluene Mg_THF Mg, Anhydrous THF 2-bromotoluene->Mg_THF Initiate Grignard 2-tolylmagnesium bromide Mg_THF->Grignard N-Boc-4-piperidone N-Boc-4-piperidone Grignard->N-Boc-4-piperidone Add @ 0°C Product 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine N-Boc-4-piperidone->Product Aqueous Work-up

Caption: Grignard-based synthesis of the title compound.

Pathways to Bioactive Derivatives

The synthetic utility of this compound lies in the selective deprotection and subsequent functionalization of its two reactive handles: the protected nitrogen and the tertiary hydroxyl group.

Diagram: Derivatization Pathways

G cluster_N N-Deprotection & Functionalization cluster_O O-Functionalization Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection O_Alkylation O-Alkylation / O-Acylation Start->O_Alkylation Intermediate_N 4-(2-methylphenyl)-4-hydroxypiperidine Deprotection->Intermediate_N N_Alkylation N-Alkylation / N-Arylation Intermediate_N->N_Alkylation Final_N N-Substituted Derivatives N_Alkylation->Final_N Final_O O-Substituted Derivatives O_Alkylation->Final_O

Caption: Key derivatization strategies for the scaffold.

Experimental Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under vacuum to remove the solvent and excess acid. The resulting salt can often be used directly or neutralized with a base to yield the free amine.

Potential Mechanisms of Action: A Landscape of Therapeutic Possibilities

While this compound is a synthetic intermediate, its core structure is present in molecules with a wide range of biological activities. By removing the Boc group and further derivatizing the molecule, researchers can probe various biological targets.

Central Nervous System (CNS) Activity: Opioid, Serotonin, and Sigma Receptors

The 4-arylpiperidine scaffold is a classic pharmacophore for CNS-active drugs. Derivatives have shown affinity for multiple receptor systems.

  • Opioid Receptors: The 4-(3-hydroxyphenyl)piperidine substructure is a known pharmacophore for opioid receptor ligands. Depending on the N-substituent, these compounds can act as agonists or antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, suggesting potential applications in pain management.

  • Serotonin Receptors: Certain 4-arylpiperidine analogues have been investigated as 5-HT₂C receptor agonists, a mechanism relevant for the treatment of obesity and other psychiatric disorders.[1]

  • Sigma Receptors: 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands.[2] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders.[2]

Workflow: Characterizing CNS Receptor Binding

G Start Synthesized Derivative Library Assay Radioligand Binding Assay Start->Assay Data Determine Ki / IC50 values Assay->Data Receptors μ-Opioid δ-Opioid κ-Opioid 5-HT2C Sigma-1 Receptors->Assay Functional Functional Assays (e.g., GTPγS, Calcium Flux) Data->Functional Prioritize Hits Activity Agonist / Antagonist / Inverse Agonist Profile Functional->Activity

Caption: High-level workflow for CNS receptor profiling.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation: Utilize membranes from cell lines stably expressing the human opioid receptor subtype of interest (e.g., HEK-293 cells expressing the µ-opioid receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), a radioligand with known affinity (e.g., [³H]-DAMGO for the µ-receptor) at a concentration near its Kd, and varying concentrations of the test compound.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Oncology: P-Glycoprotein Inhibition and Direct Cytotoxicity

The 4-arylpiperidine and related 4-aryl-1,4-dihydropyridine structures have emerged as promising scaffolds in oncology, both for their ability to reverse multidrug resistance (MDR) and for their direct anticancer effects.

  • P-Glycoprotein (P-gp) Inhibition: P-gp is an efflux pump that is overexpressed in many cancer cell types, actively removing chemotherapeutic agents and leading to MDR.[3] Certain 4-aryl-1,4-dihydropyridines and 4-arylpyridines have been shown to inhibit P-gp, restoring the intracellular concentration and efficacy of cytotoxic drugs.[4] This mechanism involves the inhibitor binding to P-gp, thereby blocking its ability to transport substrates out of the cell.[5]

  • Anticancer Activity: Some 4-aryl-1,4-dihydropyridine derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and breast (MCF-7) carcinoma cells.[6][7]

Workflow: Evaluating Anticancer and MDR Reversal Potential

G cluster_MDR MDR Reversal Assessment cluster_Cyto Direct Cytotoxicity Assessment Start_MDR P-gp Overexpressing Cancer Cell Line (e.g., MCF-7/ADR) Treatment_MDR Incubate with Test Compound + Rhodamine 123 Start_MDR->Treatment_MDR Assay_MDR Rhodamine 123 Efflux Assay Measure_MDR Measure Intracellular Fluorescence (Flow Cytometry / Plate Reader) Assay_MDR->Measure_MDR Treatment_MDR->Assay_MDR Result_MDR Increased Fluorescence = P-gp Inhibition Measure_MDR->Result_MDR Start_Cyto Cancer Cell Lines (e.g., HeLa, MCF-7) Treatment_Cyto Incubate with Test Compound (Dose-Response) Start_Cyto->Treatment_Cyto Assay_Cyto MTT / Cell Viability Assay Measure_Cyto Measure Formazan Absorbance (Spectrophotometer) Assay_Cyto->Measure_Cyto Treatment_Cyto->Assay_Cyto Result_Cyto Calculate IC50 Value Measure_Cyto->Result_Cyto

Caption: Dual workflows for oncology applications.

Experimental Protocol: P-Glycoprotein Rhodamine 123 Efflux Assay

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental counterpart in a 96-well black, clear-bottom plate. Allow cells to adhere for 24 hours.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound and a positive control (e.g., Verapamil) for 30 minutes at 37°C.

  • Substrate Loading: Add the P-gp fluorescent substrate, Rhodamine 123 (final concentration 1-5 µM), to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Measurement: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS or a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Cardiovascular and Analgesic Effects

Derivatives of the 4-aryl-4-hydroxypiperidine scaffold have also been explored for their effects on the cardiovascular and peripheral nervous systems.

  • Calcium Channel Blockade: 1,4-dihydropyridines are a well-known class of L-type calcium channel blockers used to treat hypertension.[8] Structurally related 4-arylpiperidines have also been synthesized and evaluated as dual Na⁺ and T-type Ca²⁺ channel blockers, with potential applications as neuroprotective agents.[9]

  • Analgesic and Hypotensive Activity: A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic activity in the tail-flick test in rats, as well as hypotensive effects.

Experimental Protocol: In Vivo Hot Plate Test for Analgesia

  • Animal Acclimation: Acclimate mice to the testing room and apparatus.

  • Baseline Measurement: Place each mouse on the hot plate apparatus (maintained at a constant temperature, e.g., 52-55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the response latency compared to the vehicle control group indicates an analgesic effect.

Data Summary and Quantitative Insights

To provide context for researchers designing new derivatives, the following table summarizes reported biological activities for compounds related to the 4-arylpiperidine scaffold.

Compound ClassBiological Target/AssayReported Activity (Example)Reference
4-Aryl-1,4-DihydropyridinesP-glycoprotein Inhibition~15-fold increase in vinblastine accumulation[4]
Symmetric 1,4-DihydropyridinesAnticancer Cytotoxicity (HeLa)IC₅₀ = 2.3 µM[6][7]
4-(4'-chlorophenyl)-4-hydroxypiperidine DerivativesAnalgesia (Tail Flick Test)Significant activity at 50 mg/kg
4-AroylpiperidinesSigma-1 Receptor BindingHigh affinity and selectivity[2]
4-ArylpiperidinesDual Na⁺/Ca²⁺ Channel BlockadePotent anticonvulsant effects in vivo[9]

Conclusion and Future Directions

This compound stands as a testament to the power of strategic synthesis in modern drug discovery. While inert on its own, it represents a launchpad for accessing a rich and diverse chemical space. The 4-aryl-4-hydroxypiperidine core is a validated pharmacophore with demonstrated potential to modulate a wide range of high-value biological targets, from CNS receptors to ion channels and efflux pumps. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize novel derivatives and systematically evaluate their mechanisms of action. As the demand for novel therapeutics with precisely tailored pharmacological profiles continues to grow, the intelligent application of versatile building blocks like this compound will remain a critical driver of innovation in the pharmaceutical sciences.

References

  • Zhang, X., et al. (2003). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. PubMed. Available at: [Link]

  • Oliveira, T. A. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

  • Oliveira, T. A. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link]

  • Benchchem. (n.d.).
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. Benchchem.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. J-Stage. Available at: [Link]

  • Tiwari, S., et al. (2014). Noninvasive measurement of systolic blood pressure in rats: A novel technique. PMC - NIH. Available at: [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

  • Menendez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

  • Maze Engineers. (n.d.).
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Anderson, M., et al. (2013). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Tail flick test. Wikipedia.
  • Knight, A. R., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile. Benchchem.
  • Journal of Clinical and Diagnostic Research. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. JCDR.
  • Tsuruoka, A., et al. (2000). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed. Available at: [Link]

  • ADInstruments. (n.d.). Non Invasive Blood Pressure. ADInstruments.
  • Roe, M., et al. (1998). Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. NIH. Available at: [Link]

  • Kent Scientific. (n.d.). Non-invasive blood pressure monitoring systems. Kent Scientific.
  • Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PMC - NIH. Available at: [Link]

Sources

The Strategic Role of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-aryl-4-hydroxypiperidine scaffold is one such "privileged structure," forming the core of numerous biologically active compounds that modulate a diverse array of physiological and pathological processes[1]. This guide delves into the technical intricacies of a key intermediate, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine , a molecule poised at the intersection of synthetic strategy and pharmacological potential. While its direct biological activity is intentionally masked, its true value lies in its role as a sophisticated building block for a new generation of targeted therapies.

This document will provide an in-depth analysis of its synthesis, the critical function of the tert-butoxycarbonyl (Boc) protecting group, and the promising biological activities that are unlocked upon its removal. We will explore the potential of the deprotected 4-(2-methylphenyl)-4-hydroxypiperidine core to interact with key protein targets, particularly within the central nervous system (CNS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValue
CAS Number 553630-96-9
IUPAC Name tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate
Molecular Formula C₁₇H₂₅NO₃
Molecular Weight 291.39 g/mol
Appearance Off-white to white solid

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that leverages common and well-established organic chemistry reactions. A general and efficient pathway involves the protection of 4-piperidone, followed by the addition of the aryl group.

Experimental Protocol: Synthesis
  • Boc Protection of 4-Piperidone:

    • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent such as dichloromethane or methanol, add a base like triethylamine or potassium carbonate to neutralize the hydrochloride.

    • Cool the mixture to 0°C.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the resulting N-Boc-4-piperidone by column chromatography or recrystallization.

  • Grignard Addition of the Aryl Group:

    • Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution of N-Boc-4-piperidone in anhydrous THF to 0°C.

    • Slowly add the prepared Grignard reagent to the N-Boc-4-piperidone solution.

    • Allow the reaction to stir at room temperature for several hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, this compound, by flash column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Grignard Reaction 4-piperidone_HCl 4-Piperidone Hydrochloride N-Boc-4-piperidone N-Boc-4-piperidone 4-piperidone_HCl->N-Boc-4-piperidone Boc₂O, Base Boc2O Di-tert-butyl dicarbonate 2-bromotoluene 2-Bromotoluene Grignard_reagent 2-tolylmagnesium bromide 2-bromotoluene->Grignard_reagent Mg, THF Mg Magnesium Final_Product This compound N-Boc-4-piperidone->Final_Product Grignard_reagent->Final_Product THF

Caption: Synthetic workflow for this compound.

The Gatekeeper of Reactivity: The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals. Its primary function is to act as a temporary "mask" for the nucleophilic and basic nitrogen atom of the piperidine ring.

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the carbamate, significantly decreasing the nitrogen's reactivity.

  • Steric Hindrance: The bulky tert-butyl group provides a physical shield around the nitrogen, preventing its participation in undesired side reactions.

  • Acid Lability: The key to the Boc group's utility is its facile removal under mild acidic conditions, which typically do not affect other functional groups in the molecule.

Mechanism of Boc Deprotection

The removal of the Boc group is a critical step to unmask the biological potential of the 4-(2-methylphenyl)-4-hydroxypiperidine core. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Boc_Deprotection Boc_Protected 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine Protonation Protonated Intermediate Boc_Protected->Protonation + H+ Carbocation tert-butyl cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Deprotected 4-(2-methylphenyl)- 4-hydroxypiperidine Carbamic_Acid->Deprotected - CO₂ CO2 Carbon Dioxide H_plus H+ Opioid_Signaling Ligand Deprotected 4-(2-methylphenyl)-4-hydroxypiperidine MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Gi Gi/o Protein MOR->Gi activates AC Adenylate Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel inhibits K_channel GIRK Channels Gi->K_channel activates cAMP cAMP AC->cAMP produces Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Simplified mu-opioid receptor signaling pathway.

Potential as an NMDA Receptor Antagonist

N-substituted 4-aryl-4-hydroxypiperidines have been identified as potent and selective antagonists of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[2] These receptors play a crucial role in synaptic plasticity and memory, and their dysregulation is implicated in various neurological disorders. Antagonists of the NR1A/2B subtype are of significant interest for the development of novel neuroprotective agents. The deprotected core from this compound provides a scaffold for the synthesis of such antagonists.

Potential as an Ion Channel Blocker

Derivatives of the 4-aryl-4-hydroxypiperidine structure have been investigated as dual blockers of neuronal voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels.[3] The blockade of these channels can reduce neuronal excitability, suggesting potential therapeutic applications in epilepsy and neuropathic pain.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the deprotected core, a series of in vitro and in vivo assays can be employed. The following protocols provide a starting point for characterizing the pharmacological profile of new derivatives.

Protocol 1: Boc Deprotection
  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the resulting solid and wash with cold diethyl ether to yield the deprotected compound as its TFA salt.

  • The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Protocol 2: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the deprotected compound for the mu-opioid receptor.

  • Membrane Preparation: Utilize commercially available cell membranes from a cell line expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity radiolabeled ligand for the mu-opioid receptor, such as [³H]DAMGO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the cell membranes, and varying concentrations of the test compound (the deprotected 4-(2-methylphenyl)-4-hydroxypiperidine).

    • Add a fixed concentration of [³H]DAMGO to each well.

    • To determine non-specific binding, add a high concentration of a known non-radiolabeled MOR ligand (e.g., naloxone) to a set of control wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the assay by rapid filtration through a glass fiber filter plate, washing with cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound is a prime example of a strategically designed synthetic intermediate that holds significant promise for drug discovery. While devoid of significant biological activity in its protected form, it provides a robust and versatile platform for the synthesis of potent and selective modulators of key neurological targets. The 4-aryl-4-hydroxypiperidine core, readily accessible from this intermediate, has a proven track record in the development of analgesics, neuroprotective agents, and other CNS-active compounds. A thorough understanding of its synthesis, the role of the Boc protecting group, and the structure-activity relationships of its deprotected derivatives will empower researchers to continue to innovate and develop the next generation of targeted therapies for a range of challenging diseases.

References

  • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
  • Rybczynska, A., et al. (2016). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Naseem, H., Mushtaq, N., Saeed, A., & Inam, M. (2023). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Bertrand, M. P., et al. (2012). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Tetrahedron Letters, 53(37), 5034-5037.
  • Bols, M., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1435-1445.
  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984–994.
  • Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371–383.
  • Chemsigma. (n.d.). This compound [553630-96-9]. Retrieved from [Link]

  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Retrieved from [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

Sources

The Cornerstone of Novel Analgesics: A Technical Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive exploration of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a key analog in this class, and its structural variants. We will delve into the rational design, synthesis, and biological evaluation of these compounds, with a particular focus on their activity as nociceptin/orphanin FQ (NOP) receptor ligands—a promising avenue for the development of non-addictive analgesics. This document serves as a practical resource, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic promise of this chemical series.

Introduction: The Therapeutic Promise of the 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] When functionalized with an aryl group and a hydroxyl moiety at the 4-position, this scaffold gives rise to a class of compounds with profound biological activities. A significant body of research has highlighted the potential of 4-aryl-4-hydroxypiperidines as potent ligands for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes, including pain modulation, anxiety, and depression.[2][3]

The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), elicits its effects through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The development of small molecule NOP receptor agonists is a particularly attractive strategy for the treatment of pain, as they have been shown to produce potent analgesia in non-human primates without the addictive properties associated with traditional opioid analgesics.[3][4]

This guide focuses on this compound as a representative and synthetically accessible member of this promising class of compounds. The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for further synthetic manipulations, while the ortho-methyl substituent on the phenyl ring provides a key structural feature for exploring structure-activity relationships.

Rational Design and Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs hinges on the strategic construction of the tertiary alcohol at the 4-position of the piperidine ring. The most direct and efficient approach involves the Grignard reaction of a suitable arylmagnesium halide with the commercially available N-Boc-4-piperidone.

Synthesis of the Key Precursor: N-Boc-4-piperidone

The synthesis of N-Boc-4-piperidone is a well-established process, typically starting from 4-piperidone hydrochloride hydrate.[5][6]

Experimental Protocol: Synthesis of N-Boc-4-piperidone

  • Step 1: Liberation of 4-Piperidone Free Base

    • To a solution of 4-piperidone hydrochloride hydrate in distilled water, add a base such as liquid ammonia or an aqueous solution of sodium hydroxide until the solution is alkaline.

    • Extract the aqueous layer with an organic solvent like toluene or dichloromethane.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-piperidone as a free base.

  • Step 2: Boc Protection

    • Dissolve the 4-piperidone free base in a suitable solvent such as methanol or dichloromethane.[7]

    • Add a base, for instance, potassium carbonate or triethylamine.[7]

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[7]

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

    • Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).[7]

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[7]

    • Concentrate the organic layer to obtain the crude N-Boc-4-piperidone, which can be purified by column chromatography or recrystallization.

Grignard Reaction for the Synthesis of this compound

The cornerstone of synthesizing the target compound is the nucleophilic addition of an ortho-tolyl Grignard reagent to N-Boc-4-piperidone. This reaction is analogous to the well-documented synthesis of N-BOC-4-methyl-4-hydroxypiperidine.[8]

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Grignard Reagent

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed. The resulting grey-black solution is the 2-methylphenylmagnesium bromide Grignard reagent.

  • Step 2: Grignard Addition

    • Dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.[8]

    • Slowly add the prepared 2-methylphenylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone.[8]

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.[8]

    • Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Diagram: Synthetic Pathway

Synthesis Piperidone 4-Piperidone Boc_Piperidone N-Boc-4-piperidone Piperidone->Boc_Piperidone Boc₂O, Base Target 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine Boc_Piperidone->Target 1. Grignard 2. H₂O Bromotoluene 2-Bromotoluene Grignard 2-Methylphenylmagnesium bromide Bromotoluene->Grignard Mg, THF Grignard->Target

Caption: Synthesis of this compound.

Structural Analogs and Structure-Activity Relationships (SAR)

The 4-aryl-4-hydroxypiperidine scaffold offers multiple points for structural modification to probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Modifications of the Aryl Ring

The nature and position of substituents on the 4-aryl ring have a profound impact on the biological activity. The ortho-methyl group in our target compound is a key feature. While extensive SAR studies on ortho-substituted analogs are not widely published, some general trends can be inferred. The presence of the ortho-methyl group may influence the conformation of the aryl ring relative to the piperidine ring, which could affect receptor binding.

Table 1: Proposed Aryl Ring Analogs for SAR Studies

R Group on Phenyl RingRationale for Modification
HUnsubstituted parent compound for baseline activity.
3-MethylIsomeric control to assess the importance of the ortho position.
4-MethylIsomeric control.
2-Fluoro, 2-ChloroIntroduction of electron-withdrawing groups to probe electronic effects.
2-MethoxyIntroduction of an electron-donating and potentially hydrogen-bond accepting group.
Modifications of the Piperidine Ring

Modifications to the piperidine ring itself can influence the compound's interaction with the receptor and its overall physicochemical properties.

Table 2: Proposed Piperidine Ring Analogs

ModificationRationale
N-MethylReplacement of the Boc group with a smaller alkyl group.
N-BenzylIntroduction of a larger, more lipophilic group at the nitrogen.
3-MethylpiperidineIntroduction of a chiral center on the piperidine ring.
Modifications of the N-Protecting Group

The Boc group is primarily a protecting group, but its replacement with other functionalities can lead to compounds with different biological profiles. Removal of the Boc group to yield the free secondary amine is a common strategy to allow for further derivatization.

Biological Evaluation: Probing the NOP Receptor Activity

The biological evaluation of this compound and its analogs focuses on their interaction with the NOP receptor. A standard workflow involves in vitro characterization of receptor binding and functional activity, followed by in vivo assessment of analgesic efficacy.

Diagram: Biological Evaluation Workflow

Workflow Synthesis Compound Synthesis Binding Receptor Binding Assay (Ki determination) Synthesis->Binding Functional cAMP Functional Assay (EC₅₀/IC₅₀ determination) Binding->Functional InVivo In Vivo Analgesia Models (e.g., Tail-flick test) Functional->InVivo ADME ADME/Tox Profiling InVivo->ADME

Caption: Workflow for the biological evaluation of NOP receptor ligands.

In Vitro Assays

This assay determines the affinity of the test compounds for the NOP receptor. It is a competitive binding assay using a radiolabeled NOP receptor ligand.

Experimental Protocol: NOP Receptor Binding Assay

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.[2]

    • Radioligand: [³H]-Nociceptin or another suitable radiolabeled NOP ligand.

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of unlabeled nociceptin).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value for each test compound by non-linear regression analysis of the competition binding data.

This assay measures the ability of the test compounds to modulate the intracellular levels of cAMP, providing a measure of their functional activity as agonists or antagonists.

Experimental Protocol: cAMP Functional Assay

  • Materials:

    • CHO or HEK293 cells stably expressing the human NOP receptor.[2]

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds dissolved in DMSO.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]

  • Procedure (for agonist testing):

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Stimulate the cells with varying concentrations of the test compound in the presence of forskolin. The NOP receptor is Gαi-coupled, so agonists will inhibit the forskolin-stimulated cAMP production.[4]

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[9]

    • Determine the EC₅₀ value for each agonist compound.

  • Procedure (for antagonist testing):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of a known NOP receptor agonist (e.g., nociceptin) in the presence of forskolin.

    • Measure the intracellular cAMP levels.

    • Determine the IC₅₀ and subsequently the Kb value for each antagonist compound.

In Vivo Analgesia Models

Promising compounds from in vitro assays are advanced to in vivo models of nociception to assess their analgesic efficacy.

Table 3: Common In Vivo Models for Analgesia

ModelDescriptionEndpoint
Tail-flick test A thermal nociception model where a radiant heat source is applied to the animal's tail.[2]Latency to flick the tail away from the heat source.
Hot plate test A thermal nociception model where the animal is placed on a heated surface.Latency to lick a hind paw or jump.
Formalin test A chemical nociception model where a dilute solution of formalin is injected into the paw, inducing a biphasic pain response.[2]Time spent licking or biting the injected paw.

Conclusion and Future Directions

This compound and its structural analogs represent a compelling class of compounds for the development of novel analgesics with a potentially improved safety profile compared to traditional opioids. The synthetic accessibility of this scaffold, coupled with the clear biological rationale for targeting the NOP receptor, makes it an attractive area for further investigation.

Future research should focus on a systematic exploration of the structure-activity relationships, particularly concerning the substitution pattern on the 4-aryl ring. The development of analogs with optimized potency, selectivity, and pharmacokinetic properties will be crucial for advancing these compounds into preclinical and clinical development. Furthermore, a deeper understanding of the signaling pathways engaged by different analogs at the NOP receptor could lead to the design of biased agonists with even more refined therapeutic profiles. The in-depth technical guidance provided herein aims to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • Shuai Xiaohua. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. URL: [Link]

  • A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines is presented. This method allows access to C2 and C4 substituted piperidines, bearing a tetrasubstituted carbon stereocenter at C4. gem-Disubstituted homoallylic amines and ketoaldehydes as carbonyl partners have been rarely used in aza-Prins cyclizations, expanding the scope of this reaction. URL: [Link]

  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - MDPI. URL: [Link]

  • Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC - PubMed Central. URL: [Link]

  • Nociceptin receptor - Wikipedia. URL: [Link]

  • Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC. URL: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. URL: [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC. URL: [Link]

  • New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed. URL: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). URL: [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via - UCL Discovery. URL: [Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - MDPI. URL: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - CORE. URL: [Link]

  • Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC. URL: [Link]

  • cAMP Accumulation Assay - Creative BioMart. URL: [Link]

Sources

discovery and history of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: Synthesis, History, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in modern medicinal chemistry. We will explore the historical context of its core scaffold, present a detailed and validated synthetic protocol grounded in fundamental organic chemistry principles, and elucidate its strategic applications in the design and development of novel therapeutic agents. This document is tailored for researchers, synthetic chemists, and drug development professionals, offering actionable protocols and in-depth scientific insights.

Introduction: The Strategic Importance of the 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a privileged heterocyclic motif, forming the structural core of numerous approved pharmaceutical agents.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while serving as a rigid scaffold for the precise three-dimensional arrangement of pharmacophoric elements.[1]

The 4-aryl-4-hydroxypiperidine variant introduces two key features: a hydroxyl group and an aryl substituent at the C4 position. The hydroxyl group acts as a versatile synthetic handle, allowing for the introduction of further molecular complexity through etherification, esterification, or substitution reactions.[1] The aryl group can engage in crucial binding interactions (e.g., π-stacking, hydrophobic interactions) with biological targets.

The specific subject of this guide, this compound (CAS No. 553630-96-9), combines this valuable scaffold with two additional strategic elements[3]:

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which masks the amine's reactivity and allows for controlled, regioselective transformations at other positions.[4][5]

  • A 2-methylphenyl (o-tolyl) group , which introduces specific steric and electronic properties that can be exploited to fine-tune a molecule's conformational preferences and binding affinity for its target.

Historical Context: Evolution of a Key Pharmacophore

While the precise first synthesis of this compound is not prominently documented, its emergence is a logical progression in the long history of medicinal chemistry. The broader class of 4-arylpiperidines gained prominence in the mid-20th century with the development of potent opioid analgesics.[6] Research into this scaffold has since expanded, leading to compounds with diverse pharmacological activities, including antipsychotic and antidepressant effects, underscoring the versatility of the piperidine core in targeting the central nervous system (CNS).[1][7] The introduction of the Boc protecting group became a standard practice in modern organic synthesis to facilitate complex, multi-step preparations, making intermediates like this one indispensable tools for contemporary drug discovery programs.[5]

Synthesis Protocol: A Validated Grignard Approach

The most direct and reliable method for constructing this tertiary alcohol is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[8][9] This protocol details the addition of an organomagnesium halide to a ketone.[8][10]

Principle and Mechanism

The synthesis involves the nucleophilic attack of a freshly prepared o-tolylmagnesium bromide Grignard reagent on the electrophilic carbonyl carbon of 1-Boc-4-piperidone. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent quenching with a mild acid protonates the alkoxide to yield the final tertiary alcohol product.[11]

Materials and Reagents
Reagent/MaterialGradeRationale for Use
1-Boc-4-piperidone≥97%The electrophilic ketone substrate.
2-Bromotoluene≥98%Precursor for the Grignard reagent.
Magnesium TurningsHigh PurityMetal for Grignard reagent formation.
Anhydrous Tetrahydrofuran (THF)Dri-Solv® or equivalentAprotic ether solvent essential for Grignard stability.
IodineCrystalUsed to activate the magnesium surface.
Saturated Aqueous NH₄ClACS GradeMild acidic quenching agent.
Diethyl Ether / Ethyl AcetateACS GradeExtraction solvents.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeDrying agent for organic phase.
Step-by-Step Experimental Procedure

Part A: Grignard Reagent Preparation

  • Assemble a three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Add magnesium turnings (1.2 eq.) to the flask. Add a single small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromotoluene (1.1 eq.) in anhydrous THF.

  • Add a small portion of the 2-bromotoluene solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir until the magnesium is consumed.

Part B: Grignard Reaction

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Rationale for Experimental Design (E-E-A-T)
  • Anhydrous Conditions: Grignard reagents are potent bases and will be destroyed by protic sources like water.[11] The use of flame-dried glassware and anhydrous solvents is non-negotiable for achieving a high yield.

  • Iodine Activation: The surface of magnesium is often coated with a passivating layer of magnesium oxide. Iodine etches this layer, exposing fresh magnesium to initiate the reaction.

  • Controlled Addition at 0 °C: The Grignard addition to a ketone is highly exothermic. Slow, cold addition prevents side reactions and ensures safety.

  • Ammonium Chloride Quench: A saturated NH₄Cl solution is a weak acid, sufficient to protonate the alkoxide intermediate. Using a strong acid could risk premature cleavage of the acid-labile Boc protecting group.[5]

Visualization of the Synthetic Workflow

graphdot cluster_0 Part A: Grignard Reagent Prep cluster_1 Part B: Grignard Reaction cluster_2 Part C: Work-up & Purification Reactant1 2-Bromotoluene Grignard o-Tolylmagnesium bromide Reactant1->Grignard add to Reactant2 Mg, I₂, Anhydrous THF Reactant2->Grignard Reaction Nucleophilic Addition (0 °C -> RT) Grignard->Reaction Ketone 1-Boc-4-piperidone Ketone->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Workup Quench (aq. NH₄Cl) & Extraction Intermediate->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product Applications cluster_mods Synthetic Modifications cluster_targets Therapeutic Targets & Applications Central 1-Boc-4-(2-methylphenyl) -4-hydroxypiperidine Mod1 Boc Deprotection (Acid) Central->Mod1 Mod3 Hydroxyl Group Derivatization (Ether, Ester, etc.) Central->Mod3 Mod2 N-Alkylation / N-Arylation Mod1->Mod2 App1 Kinase Inhibitors Mod2->App1 App2 CNS Agents Mod2->App2 App3 Receptor Modulators Mod3->App3 App4 Novel Analgesics Mod3->App4

Caption: Role as a central scaffold for diverse therapeutic applications.

Conclusion

This compound represents a convergence of historical pharmacophore development and modern synthetic strategy. Its robust and scalable synthesis via the Grignard reaction, combined with the strategic placement of a versatile hydroxyl group, a specific aryl moiety, and an orthogonally stable protecting group, establishes it as a high-value building block for drug discovery. For research professionals, understanding the synthesis and potential transformations of this intermediate is key to unlocking novel chemical space in the pursuit of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

  • Shunxiang. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (2015, May 20). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005, January). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]

  • CUTM Courseware. (n.d.). History and development of medicinal chemistry Dr. Gopal Krishna Padhy. Retrieved from [Link]

Sources

Determining the Solubility Profile of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties and Structural Considerations

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a derivative of piperidine, a common scaffold in medicinal chemistry.[5][6] Its structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a lipophilic 2-methylphenyl group, and a polar hydroxyl group, results in a molecule with mixed polarity. This structural composition is the primary determinant of its solubility characteristics.[4][7]

Key Structural Features Influencing Solubility:

  • Piperidine Ring: The basic nitrogen atom in the piperidine ring can be protonated, which generally increases aqueous solubility, particularly in acidic conditions.[8][9]

  • Boc Group: The large, lipophilic Boc group significantly contributes to the non-polar character of the molecule, likely decreasing its solubility in aqueous media while favoring solubility in organic solvents.

  • 2-Methylphenyl Group: This aromatic substituent further enhances the lipophilicity of the compound.

  • Hydroxyl Group: The presence of a hydroxyl group allows for hydrogen bonding with protic solvents, which can enhance solubility in polar protic solvents like alcohols and, to a lesser extent, water.[4]

Based on these features, it is anticipated that this compound will exhibit good solubility in many common organic solvents and limited solubility in aqueous solutions.[7]

Understanding Thermodynamic vs. Kinetic Solubility

When determining solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid material.[11] It is a critical parameter for lead optimization and formulation development.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[2][3] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[14][15] This method is frequently used in high-throughput screening during early drug discovery due to its speed.[2][3]

The choice of which solubility to measure depends on the stage of drug development. For in-depth characterization, thermodynamic solubility is preferred.

Experimental Protocols for Solubility Determination

The following section details the methodologies for determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable and widely used technique for measuring thermodynamic solubility.[12][16]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.[12]

  • Equilibration: Agitate the sealed container at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[17][18] Using a thermomixer or incubator shaker is recommended to maintain a consistent temperature and agitation speed.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[2] Care must be taken to avoid filter sorption, which can be a source of error for poorly soluble compounds.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12][19][20]

Workflow for the Shake-Flask Method:

G prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil Seal container sep 3. Phase Separation Centrifuge and filter supernatant equil->sep Equilibrium reached quant 4. Quantification Analyze filtrate by HPLC sep->quant Obtain clear saturated solution G prep_std 1. Prepare Standard Solutions (Known Concentrations) gen_cal 2. Generate Calibration Curve (Peak Area vs. Concentration) prep_std->gen_cal calc_sol 5. Calculate Solubility Use calibration curve and dilution factor gen_cal->calc_sol prep_sample 3. Prepare Sample Dilute saturated filtrate analyze_sample 4. Analyze Sample Inject into HPLC prep_sample->analyze_sample analyze_sample->calc_sol

Caption: Workflow for quantifying solubility using HPLC.

Anticipated Solubility Profile

While quantitative data is not available, a qualitative solubility profile can be predicted based on the compound's structure and the properties of similar molecules.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Aqueous WaterPoorly SolubleThe large non-polar Boc and methylphenyl groups outweigh the polarity of the hydroxyl and piperidine moieties.
PBS (pH 7.4)Sparingly SolubleBuffers may slightly increase solubility over pure water.
Alcohols Methanol, EthanolSolubleThe hydroxyl group can hydrogen bond with the solvent. [7][21]
Chlorinated Dichloromethane (DCM)SolubleA common solvent for organic compounds of intermediate polarity. [7]
Aprotic Polar DMSO, DMFSolubleThese are strong, versatile organic solvents.
Ethers Tetrahydrofuran (THF)SolubleSuitable for compounds with mixed polarity.
Hydrocarbons Hexane, HeptanePoorly SolubleThe molecule is likely too polar to dissolve well in non-polar aliphatic solvents. [5]

Factors Influencing Experimental Results

Several factors can significantly impact the measured solubility of this compound. [12]

  • Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a controlled and reported temperature.

  • pH: For ionizable compounds like this piperidine derivative, solubility can be highly pH-dependent. [9][12]The basic nitrogen atom will be protonated at lower pH, likely increasing aqueous solubility. Determining the pKa of the compound is recommended to understand the pH-solubility profile.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiments.

  • Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized, high-purity sample is essential.

Logical Relationship of Influencing Factors:

G Solubility Measured Solubility Temp Temperature Temp->Solubility pH pH of Medium pH->Solubility SolidState Solid State (Polymorphism, Purity) SolidState->Solubility Solvent Solvent Properties Solvent->Solubility

Caption: Key experimental factors that influence the measured solubility of a compound.

Conclusion

Determining the solubility of this compound is a crucial step in its development as a potential pharmaceutical agent or intermediate. Although specific data is not currently published, a comprehensive solubility profile can be established by applying the principles and detailed protocols outlined in this guide. The shake-flask method provides a reliable means of determining thermodynamic solubility, with HPLC serving as a robust quantification technique. By carefully controlling experimental variables such as temperature, pH, and the solid-state form of the compound, researchers can generate accurate and reproducible data to guide further development efforts.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • PubChem. 1-Boc-4-cyano-4-hydroxypiperidine. [Link]

  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

  • Solubility of Things. Piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure Analysis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a key intermediate in the synthesis of various pharmacologically active compounds. The guide delves into the significance of its structural features, including the piperidine core, the tert-butoxycarbonyl (Boc) protecting group, and the 4-aryl-4-hydroxyl moiety. A multi-faceted approach to structural elucidation is presented, integrating spectroscopic techniques (NMR, IR, and Mass Spectrometry) with established synthetic protocols. This document serves as a vital resource for professionals in drug discovery and development, offering detailed methodologies and the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of the 4-Aryl-4-hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This structural motif is particularly prominent in the development of central nervous system (CNS) agents and opioid receptor modulators.[1] The precise arrangement of the aryl group, the hydroxyl functionality, and the piperidine nitrogen creates a pharmacophore that can be tailored to interact with a variety of biological targets.

This compound is a crucial synthetic intermediate that leverages this valuable scaffold. The introduction of a 2-methylphenyl group at the 4-position offers unique steric and electronic properties that can influence the compound's binding affinity and selectivity for its target proteins. The tertiary alcohol at the same position provides a key hydrogen bond donor and acceptor, further enhancing molecular interactions.

The tert-butoxycarbonyl (Boc) group serves as a vital protecting group for the piperidine nitrogen.[2][3] This allows for controlled, regioselective reactions at other positions of the molecule without unwanted side reactions involving the amine.[3][4] The Boc group's stability in various reaction conditions and its facile removal under mild acidic conditions make it an indispensable tool in multi-step organic synthesis.[2][3]

Synthesis and the Role of the Boc Protecting Group

The synthesis of this compound typically involves the Grignard reaction of a 2-methylphenylmagnesium halide with N-Boc-4-piperidone. This well-established organometallic addition provides a direct and efficient route to the desired tertiary alcohol.

The Critical Function of N-Boc Protection

The Boc protecting group is paramount in this synthesis for several reasons:

  • Preventing Self-Condensation: In the absence of the Boc group, the secondary amine of 4-piperidone could participate in undesired side reactions, such as self-condensation.

  • Enhancing Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, facilitating reaction workup and purification.

  • Directing Reactivity: By temporarily masking the nucleophilicity of the piperidine nitrogen, the Boc group ensures that the Grignard reagent selectively attacks the electrophilic carbonyl carbon of the piperidone.[3]

The choice of the Boc group over other nitrogen protecting groups is often dictated by its ease of introduction using di-tert-butyl dicarbonate (Boc₂O) and its clean, acid-labile deprotection, which is orthogonal to many other common protecting groups.[2][3]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Base (e.g., TEA) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->N-Boc-4-piperidone Product 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine N-Boc-4-piperidone->Product Anhydrous THF 2-Methylphenylmagnesium_bromide 2-Methylphenyl- magnesium bromide 2-Methylphenylmagnesium_bromide->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization: A Triad of Techniques

A thorough structural elucidation of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR (Proton NMR):

  • Boc Group: A characteristic singlet integrating to 9 protons is observed around δ 1.4-1.5 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.[5]

  • Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex multiplets in the δ 1.5-4.0 ppm region. The protons adjacent to the nitrogen (positions 2 and 6) are often deshielded and appear further downfield.

  • Aromatic Protons: The protons of the 2-methylphenyl group will resonate in the aromatic region (δ 7.0-7.5 ppm), exhibiting a splitting pattern characteristic of an ortho-substituted benzene ring.

  • Methyl Group: A singlet corresponding to the methyl group on the aromatic ring will be present around δ 2.3-2.5 ppm.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton is typically observed, and its chemical shift can vary depending on the solvent and concentration. This peak can be confirmed by D₂O exchange.

¹³C NMR (Carbon NMR):

  • Boc Group: Two distinct signals are expected for the Boc group: one for the quaternary carbon around δ 80 ppm and another for the methyl carbons around δ 28 ppm.[5] The carbonyl carbon of the Boc group will appear further downfield, typically around δ 155 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the δ 30-70 ppm range. The carbon bearing the hydroxyl and aryl groups (C4) will be a quaternary carbon signal.

  • Aromatic Carbons: The carbons of the 2-methylphenyl group will appear in the aromatic region (δ 120-140 ppm).

  • Methyl Carbon: The methyl carbon of the tolyl group will be observed around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Alcohol)Broad peak around 3200-3600
C-H (Aliphatic)2850-3000
C=O (Carbamate)Strong, sharp peak around 1680-1700
C-O (Alcohol)1000-1260
C-N (Amine)1020-1250
Typical IR absorption frequencies for key functional groups.

The presence of a broad absorption band in the high-frequency region confirms the hydroxyl group, while the strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the Boc group's carbonyl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₇H₂₅NO₃), the expected molecular weight is approximately 291.38 g/mol .

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 292. A common fragmentation pathway involves the loss of the Boc group or isobutylene from the Boc group.

Experimental Protocols

General Protocol for N-Boc Protection of 4-Piperidone

This protocol is a standard procedure for the introduction of the Boc protecting group onto a secondary amine.[3]

Materials:

  • 4-Piperidone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-piperidone hydrochloride (1.0 eq) in DCM.

  • Add TEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add Boc₂O (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Grignard Reaction Protocol

Materials:

  • N-Boc-4-piperidone

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine.

  • Add a solution of 2-bromotoluene (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating if necessary.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

AnalysisWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Purified_Compound Purified 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine 1H_NMR ¹H NMR Purified_Compound->1H_NMR 13C_NMR ¹³C NMR Purified_Compound->13C_NMR FTIR FT-IR Purified_Compound->FTIR ESI_MS ESI-MS Purified_Compound->ESI_MS Structural_Confirmation Structural Confirmation 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation DEPT DEPT (optional) FTIR->Structural_Confirmation ESI_MS->Structural_Confirmation HRMS HRMS (optional)

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The molecular structure of this compound has been thoroughly examined through a combination of synthetic strategy and spectroscopic analysis. The strategic use of the Boc protecting group is essential for the efficient synthesis of this valuable intermediate. The detailed analysis of its NMR, IR, and mass spectra provides a clear and unambiguous confirmation of its structure. This guide offers a robust framework for the synthesis and characterization of this and related 4-aryl-4-hydroxypiperidine derivatives, which are of significant interest in the ongoing quest for novel therapeutics. The methodologies and insights presented herein are intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: )
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (URL: [Link])

  • Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. (URL: [Link])

  • 1-Boc-4-hydroxypiperidine - SpectraBase. (URL: [Link])

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (URL: [Link])

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin - SciSpace. (URL: [Link])

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. (URL: [Link])

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3 | CID 53399262 - PubChem. (URL: [Link])

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • 1-Boc-4-AP - Wikipedia. (URL: [Link])

  • (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3 - PubChem. (URL: [Link])

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 4-Hydroxypiperidine - the NIST WebBook. (URL: [Link])

  • New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed. (URL: [Link])

Sources

Methodological & Application

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into therapeutic agents to enhance physicochemical properties and confer biological activity.[1][2] The compound this compound is a tertiary alcohol derivative of the versatile building block, N-Boc-4-hydroxypiperidine.[3] Its structure, featuring a protected amine and a synthetically accessible hydroxyl group, makes it a valuable intermediate for constructing complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and allows for controlled deprotection for subsequent functionalization of the piperidine nitrogen.[2][4]

This application note provides a detailed, two-part experimental protocol for the synthesis of this compound. The synthetic strategy involves the initial oxidation of the commercially available N-Boc-4-hydroxypiperidine to yield the key intermediate, N-Boc-4-piperidone. Subsequently, a Grignard reaction is employed, where an organomagnesium reagent derived from 2-bromotoluene adds to the ketone, yielding the target tertiary alcohol.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind key experimental choices.

Overall Synthetic Pathway

The synthesis is a two-step process beginning with the readily available N-Boc-4-hydroxypiperidine. The first step is the oxidation of the secondary alcohol to a ketone. The resulting N-Boc-4-piperidone serves as the electrophile for the subsequent nucleophilic addition of a Grignard reagent.

G A N-Boc-4-hydroxypiperidine B N-Boc-4-piperidone A->B Oxidation (e.g., DMP) E 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine B->E 1. Grignard Addition C 2-Bromotoluene D 2-Methylphenyl- magnesium bromide (Grignard Reagent) C->D Mg, Anhydrous THF D->E 2. H₃O⁺ Workup

Caption: Two-step synthesis of the target compound.

Part 1: Oxidation of N-Boc-4-hydroxypiperidine

The conversion of the hydroxyl group to a ketone is a critical prerequisite for the Grignard addition. Several oxidation methods exist; however, the Dess-Martin Periodinane (DMP) oxidation is chosen here for its mild reaction conditions, high efficiency, and operational simplicity at a lab scale.[8]

Experimental Protocol: DMP Oxidation

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous (0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in a single portion. A mild exotherm may be observed.

  • Reaction Monitoring (In-Process Control): Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 1-3 hours. The starting material (lower Rf) should be fully consumed, and a new spot corresponding to the ketone (higher Rf) should appear.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes residual iodine-containing byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-Boc-4-piperidone. The product is often a white to off-white solid or oil and is typically of sufficient purity for the next step without further purification.

Part 2: Grignard Synthesis of this compound

The core carbon-carbon bond formation is achieved via a Grignard reaction. This reaction is highly sensitive to moisture; therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used.[5]

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium (Mg) turnings (1.5 eq)

  • Iodine (a single crystal)

  • 2-Bromotoluene (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • N-Boc-4-piperidone (from Part 1, 1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

A. Preparation of the Grignard Reagent

  • Initiation: Place magnesium turnings (1.5 eq) in a flame-dried three-neck flask equipped with a condenser and a dropping funnel, under a positive pressure of inert gas (N₂ or Ar). Add a single crystal of iodine to etch the magnesium surface.

  • Reagent Formation: Add a small portion of a solution of 2-bromotoluene (1.3 eq) in anhydrous THF via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of 2-methylphenylmagnesium bromide.

B. Grignard Addition and Product Formation 4. Substrate Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool this solution to 0 °C using an ice bath. 5. Reaction: Slowly add the freshly prepared Grignard reagent from step 3 to the stirred ketone solution via cannula or dropping funnel. Maintain the internal temperature below 10 °C to control the exothermic reaction.[5] 6. Warming and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting ketone. 7. Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This protonates the magnesium alkoxide intermediate to form the tertiary alcohol.[5][9] 8. Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate. 9. Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. 10. Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.

Data Presentation and Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₇H₂₅NO₃Calculated
Molecular Weight 291.39 g/mol Calculated
Appearance White to off-white solidExpected
Purity >95%[10]
Storage Room Temperature, Sealed in Dry[10]

Table 2: Expected Analytical Data

TechniqueKey Signals
¹H NMR (CDCl₃) δ ~7.5-7.1 (m, 4H, Ar-H), ~5.0-4.0 (br s, 2H, N-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.0-1.5 (m, 5H, piperidine-H and OH), 1.48 (s, 9H, Boc-H)
¹³C NMR (CDCl₃) δ ~155 (C=O, Boc), ~145-125 (Ar-C), ~80 (C(CH₃)₃), ~72 (C-OH), ~40 (N-CH₂), ~35 (piperidine-CH₂), ~28.5 (C(CH₃)₃), ~22 (Ar-CH₃)
MS (ESI+) m/z 292.18 [M+H]⁺, 314.16 [M+Na]⁺

Experimental Workflow and In-Process Controls

A robust protocol includes checkpoints to ensure the reaction is proceeding as expected.

Caption: Overall experimental workflow with decision points.

Troubleshooting Guide

  • Issue: Low or no yield in the Grignard reaction (Part 2).

    • Cause: The most common cause is the presence of moisture, which quenches the Grignard reagent.[5]

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or in an oven (>120 °C) and cooled under an inert atmosphere. Use high-quality anhydrous solvents. Ensure the magnesium turnings are fresh and not passivated.

  • Issue: Incomplete oxidation (Part 1).

    • Cause: The Dess-Martin Periodinane may have degraded due to moisture. The reaction may be sluggish if run at a very low temperature.

    • Solution: Use fresh DMP. Ensure it has been stored in a desiccator. If the reaction stalls, a slight increase in DMP stoichiometry (e.g., to 1.5 eq) can be attempted.[8]

  • Issue: A significant amount of a biphenyl dimer (2,2'-dimethylbiphenyl) is formed during the Grignard reaction.

    • Cause: This can occur if the Grignard reagent is heated for too long or if certain impurities are present, leading to homocoupling.

    • Solution: Prepare the Grignard reagent and use it immediately. Avoid overheating during its formation. This byproduct is non-polar and can usually be separated from the desired polar alcohol product during column chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined procedures for oxidation and Grignard addition, and by implementing the recommended in-process controls and characterization techniques, researchers can confidently produce this compound with high purity. The insights into reaction mechanisms and troubleshooting strategies further equip scientists to overcome common synthetic challenges, accelerating the discovery of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

Sources

Application Notes: A-Z In Vitro Assay Cascade for Novel Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Pharmacological Characterization of Compounds Derived from 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and Related Scaffolds

Introduction: From Synthetic Precursor to Biological Insight

The compound this compound is a sophisticated chemical building block, a precursor prized in medicinal chemistry for its role in synthesizing novel molecules with therapeutic potential.[1][2] Its 4-aryl-piperidine core is a privileged scaffold found in a multitude of centrally active agents, most notably in potent modulators of opioid receptors. While this precursor itself is not biologically active, the compounds synthesized from it are of significant interest in drug discovery, particularly in the search for safer and more effective analgesics.[3]

This guide provides a comprehensive suite of in vitro assay protocols designed to fully characterize the pharmacological profile of such novel compounds targeting opioid receptors. As a senior application scientist, my objective is not merely to list steps, but to provide a logical, field-tested workflow that builds from fundamental binding characteristics to nuanced signaling pathway analysis. This cascade approach ensures a thorough understanding of a compound's mechanism of action, a prerequisite for advancing any candidate in the drug development pipeline.

The Modern Opioid Drug Discovery Challenge

Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs).[4][5] For decades, the goal was to find potent agonists for the mu-opioid receptor (MOR) to achieve pain relief. However, this classical approach is fraught with severe side effects, including respiratory depression, tolerance, and addiction.[4] Modern research has revealed that these effects are not inseparable. Agonist binding to a MOR can trigger two distinct intracellular signaling cascades:

  • The G-protein Pathway (Gαi/o): Activation of this pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels. This cascade is strongly associated with the desired analgesic effects.[4]

  • The β-Arrestin Pathway: Following receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited. This recruitment desensitizes the G-protein signal and initiates a separate wave of signaling linked to adverse effects like respiratory depression and tolerance.[4][6][7]

The discovery of biased agonism , where a ligand preferentially activates one pathway over the other, has revolutionized the field.[6][7] The ultimate goal is to develop G-protein-biased MOR agonists that provide potent analgesia with a significantly reduced side-effect profile. The following assay cascade is designed to identify and characterize such molecules.

Part 1: Primary Screening - Does the Compound Bind the Target?

The first crucial question is whether a novel compound physically interacts with the opioid receptors. Radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) for its target.

Protocol 1: Competitive Radioligand Binding Assay for the Mu-Opioid Receptor (MOR)

Scientific Rationale: This assay quantifies the ability of an unlabeled test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the binding affinity constant (Kᵢ). This provides a direct measure of target engagement.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[4]

  • Radioligand: [³H]-DAMGO (a selective MOR agonist) is commonly used.[4][8]

  • Non-specific Control: Naloxone (a broad-spectrum opioid antagonist) at a high concentration (e.g., 10 µM).[4][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration: Cell harvester and Whatman GF/B or GF/C glass fiber filters.[4][9]

  • Detection: Scintillation counter and compatible scintillation fluid.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw hMOR membranes on ice. Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of [³H]-DAMGO (at a concentration near its dissociation constant, Kₑ, typically ~0.5-1.0 nM) and naloxone (10 µM).[4]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: hMOR membranes + [³H]-DAMGO + Assay Buffer.

    • Non-specific Binding (NSB): hMOR membranes + [³H]-DAMGO + 10 µM Naloxone.[4]

    • Test Compound: hMOR membranes + [³H]-DAMGO + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 90-120 minutes to allow the binding to reach equilibrium.[4][9]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Table 1: Typical Parameters for Opioid Receptor Binding Assays

Receptor SubtypeRadioligandNon-Specific LigandTypical Kₑ (nM)
Mu (μ) [³H]-DAMGONaloxone (10 µM)0.3 - 1.5[8]
Delta (δ) [³H]-NaltrindoleNaloxone (10 µM)0.1 - 0.5
Kappa (κ) [³H]-U69,593U69,593 (10 µM)1.0 - 3.0

This protocol can be adapted for δ and κ receptors by substituting the appropriate radioligand.

Part 2: Functional Characterization - Is the Compound an Agonist or Antagonist?

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block activation (antagonist), or have no effect?

Protocol 2: [³⁵S]GTPγS Binding Assay

Scientific Rationale: This is a proximal functional assay that directly measures G-protein activation.[10][11] Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates.[12][13] The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation, allowing for the differentiation of full agonists, partial agonists, and antagonists.[10][11] This assay is particularly well-suited for Gαi/o-coupled receptors like the MOR.[11]

Materials:

  • Receptor Source: hMOR-expressing cell membranes (as in Protocol 1).

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP (Guanosine diphosphate), MgCl₂, NaCl.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration & Detection: Same as Protocol 1.

Step-by-Step Methodology:

  • Membrane Pre-incubation: Thaw hMOR membranes on ice. Pre-incubate the membranes with GDP (typically 10-30 µM) for at least 15 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.

  • Assay Plate Setup: In a 96-well plate, combine the following:

    • Basal Binding: Membranes + GDP + Assay Buffer + [³⁵S]GTPγS.

    • Stimulated Binding: Membranes + GDP + Test Compound (serial dilutions) + [³⁵S]GTPγS.

    • Maximal Stimulation (Control): Membranes + GDP + Full Agonist (e.g., DAMGO) + [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Harvesting: Terminate the reaction and harvest onto glass fiber filters as described in Protocol 1.

  • Quantification: Count radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal DAMGO response) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

    • An antagonist would show no stimulation on its own but would shift the dose-response curve of an agonist (like DAMGO) to the right.

Protocol 3: cAMP Accumulation Assay

Scientific Rationale: Since MOR is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP levels.[14] To measure this decrease, the cells are first stimulated with an agent like forskolin, which directly activates adenylyl cyclase and raises cAMP to a high, detectable level.[15] The ability of a MOR agonist to then reduce this forskolin-stimulated cAMP level is a robust measure of its functional activity.[16] Modern assays use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based biosensors (e.g., GloSensor) for detection.[15][17][18]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing hMOR.

  • cAMP Detection Kit: A commercial kit such as Cisbio HTRF cAMP dynamic 2 or Promega GloSensor™ cAMP Assay.[15][17]

  • Stimulant: Forskolin (FSK).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

Step-by-Step Methodology (HTRF Example):

  • Cell Plating: Seed hMOR-expressing cells into a 384-well assay plate and incubate overnight.

  • Compound Addition: Remove culture medium. Add test compounds (in serial dilution) and a control agonist (DAMGO) to the cells in a buffer containing IBMX.

  • Stimulation: Add a pre-determined concentration of forskolin (e.g., EC₈₀) to all wells except the negative control. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[15]

  • Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.

    • Plot the percentage inhibition of the forskolin response against the log concentration of the test compound.

    • Determine the IC₅₀ (potency) and maximal inhibition (efficacy) from the resulting dose-response curve.

Part 3: Advanced Profiling - Assessing Biased Agonism

Identifying a potent G-protein activating agonist is only half the story. To develop a safer therapeutic, it is critical to quantify its propensity to engage the β-arrestin pathway.

Protocol 4: β-Arrestin Recruitment Assay

Scientific Rationale: This cell-based assay directly measures the recruitment of β-arrestin to the activated MOR. Several technologies exist, with Enzyme Fragment Complementation (EFC) being a widely used, robust method (e.g., DiscoverX PathHunter).[19][20] In this system, the MOR is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin is tagged with the larger, complementary enzyme fragment (Enzyme Acceptor, or EA).[19] Agonist-induced receptor activation and phosphorylation brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[21][22]

Materials:

  • Cell Line: PathHunter CHO-K1 hOPRM1 β-Arrestin 2 GPCR Assay cell line (or similar).[7]

  • Detection Reagents: PathHunter Detection Reagents (Substrate and Lysis Buffer).[21]

  • Control Agonist: DAMGO.[23]

Step-by-Step Methodology:

  • Cell Plating: Plate the PathHunter cells in a 384-well white, solid-bottom assay plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound or control agonist (DAMGO) to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a humidified incubator.

  • Signal Development: Equilibrate the plate and detection reagents to room temperature. Add the PathHunter detection reagent mixture to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Measure the chemiluminescent signal on a standard plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for β-arrestin recruitment.

Synthesizing the Data: The In Vitro Assay Cascade

The power of this approach lies in integrating the data from all assays to build a complete pharmacological profile. By comparing the potency and efficacy of a compound in the G-protein activation assay (GTPγS) versus the β-arrestin recruitment assay, its signaling bias can be quantified.

// Invisible nodes for alignment node [style=invis, width=0]; edge [style=invis]; Binding -> p1 -> GTPgS; GTPgS -> p2 -> Arrestin; Arrestin -> p3 -> Analysis; } dot Figure 1: The In Vitro Assay Cascade for Characterizing Novel Opioid Modulators.

This workflow progresses from establishing target binding to quantifying functional activity and finally assessing signaling bias, providing a comprehensive profile.

// Nodes Ligand [label="Biased Agonist"]; MOR [label="Mu-Opioid Receptor (MOR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AdenylylCyclase [label="Adenylyl Cyclase"]; cAMP [label="↓ cAMP"]; Analgesia [label="Analgesia (Therapeutic Effect)", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRK [label="GRK"]; P_MOR [label="Phosphorylated MOR"]; B_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideEffects [label="Side Effects (e.g., Resp. Depression)", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> MOR [label="Binds"]; MOR -> G_protein [label="Preferentially Activates"]; G_protein -> AdenylylCyclase [label="Inhibits"]; AdenylylCyclase -> cAMP; cAMP -> Analgesia;

MOR -> GRK [label="Weakly Activates", style=dashed, color="#5F6368"]; GRK -> P_MOR [label="Phosphorylates"]; P_MOR -> B_Arrestin [label="Recruits", style=dashed, color="#5F6368"]; B_Arrestin -> SideEffects; } dot Figure 2: Signaling pathway for a G-protein biased MOR agonist.

The ideal compound strongly activates the G-protein pathway leading to analgesia while weakly engaging the β-arrestin pathway, thus minimizing side effects.

Conclusion

The journey from a synthetic precursor like this compound to a potential clinical candidate is long and requires rigorous pharmacological evaluation. The tiered assay cascade presented here provides a robust framework for this process. By systematically determining binding affinity, G-protein functional activity, and β-arrestin recruitment, researchers can effectively identify and optimize novel opioid receptor modulators with biased signaling profiles. This strategy is paramount to developing the next generation of analgesics that offer potent pain relief with a greatly improved safety margin, addressing one of modern medicine's most pressing challenges.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

  • Eurofins Discovery. β-arrestin Assays. Available at: [Link]

  • National Center for Biotechnology Information (2012). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]

  • Spillmann, F. T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Szerb, J. C. (1991). In vitro opioid receptor assays. PubMed. Available at: [Link]

  • Jin, C., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Montana Molecular (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Available at: [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. Available at: [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Available at: [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. Available at: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available at: [Link]

  • BMG LABTECH (2012). PathHunter assays for GPCRs and kinases. Available at: [Link]

  • Coccione, S., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

  • Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology. Available at: [Link]

  • DiscoveRx Corporation. PathHunter® β-Arrestin GPCR Assays. Available at: [Link]

  • Urizar, E., et al. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Trends in Pharmacological Sciences. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • ResearchGate (2022). μ-opioid agonist β-arrestin recruitment assay. Available at: [Link]

  • DiscoveRx Corporation. PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Available at: [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Available at: [Link]

  • Majumdar, S., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed. Available at: [Link]

  • Chakrabarti, S., et al. (2019). Radioligand-binding studies. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology. Available at: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]

  • Majumdar, S., et al. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules. Available at: [Link]

  • Majumdar, S., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. Available at: [Link]

  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. DiscoverX Webinar. Available at: [Link]

  • Eurofins Discovery. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Koehl, A., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Available at: [Link]

  • Merck Millipore. Ready-to-Assay™ Mu Opioid Receptor Frozen Cells. Available at: [Link]

  • American Chemical Society (2021). Recommended opioid receptor tool compounds: Comparative in vitro for receptor selectivity profiles, and in vivo for pharmacological antinociceptive profiles. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Available at: [Link]

  • Wikipedia. 1-Boc-4-AP. Available at: [Link]

  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET: 1-Boc-4-hydroxypiperidine. Available at: [Link]

Sources

Protocol for the Solubilization and Application of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and technical guidance for the dissolution of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a compound with significant hydrophobicity, for use in cell-based assays. The protocol emphasizes the preparation of a concentrated stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media. Key considerations for maintaining compound solubility, ensuring experimental reproducibility, and mitigating solvent-induced cytotoxicity are discussed. This guide is designed to provide both a step-by-step methodology and the scientific rationale behind critical procedural choices, ensuring robust and reliable experimental outcomes.

Scientific Foundation and Compound Characteristics

This compound is a derivative of piperidine, a structural motif common in many pharmaceutically active compounds.[1] Its molecular structure is characterized by two key features that dictate its solubility: a non-polar tert-butoxycarbonyl (Boc) protecting group and a 2-methylphenyl substituent, both of which contribute to significant hydrophobicity.[2][3] This makes the compound poorly soluble in aqueous solutions like cell culture media.[3]

The standard and most effective method for introducing such hydrophobic compounds into an aqueous cell culture environment is to first dissolve them in a sterile, polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.[4] A high-concentration stock solution is prepared, which is then serially diluted into the final culture medium.[5][6] This strategy's success hinges on two principles: maximizing the initial dissolution in a suitable organic solvent and minimizing the final concentration of that solvent in the cell culture to avoid cytotoxicity.[7]

Table 1: Physicochemical Properties of Structurally Related Compound (N-Boc-4-hydroxypiperidine)

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[8][9]
Molecular Weight 201.26 g/mol [9]
Appearance White to cream crystalline powder[3][8]
Melting Point 61-65 °C[10]
Solubility (Qualitative) Soluble in DMSO, Methanol, Ethanol, Chloroform, Ethyl Acetate. Poorly soluble in water.[3][11]

Note: The target compound, this compound, contains an additional methylphenyl group, which will substantially increase its hydrophobicity and lower its aqueous solubility compared to the reference compound listed above.

Safety and Handling

Based on safety data for structurally similar piperidine compounds, this compound should be handled with care. It is presumed to be an irritant.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][12][13]

  • Precautionary Measures: Handle in accordance with good industrial hygiene and safety practices.[12] Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][13] Avoid breathing dust.[13]

Experimental Protocols

The following protocols provide a comprehensive workflow for preparing this compound for cell culture experiments. The cornerstone of this procedure is the preparation of a validated, high-concentration stock solution.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex / Sonicate (Ensure full dissolution) dissolve->vortex store 4. Aliquot & Store at -20°C/-80°C vortex->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment dilute 6. Serially Dilute in Media thaw->dilute dose 7. Add to Cell Culture dilute->dose incubate 8. Incubate & Assay dose->incubate

Caption: General workflow for preparing and using the compound.

Protocol I: Preparation of 10 mM Stock Solution

Rationale: Creating a high-concentration stock solution in 100% DMSO is the most critical step.[5] This minimizes the volume of DMSO transferred to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[4][6] Aliquoting prevents repeated freeze-thaw cycles that could degrade the compound.[5]

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock volume and concentration. For a 10 mM stock solution of a compound with a Molecular Weight (MW) of 275.38 g/mol (example MW, use actual):

    • Mass (mg) = 10 mmol/L * 0.27538 g/mmol * Volume (L)

    • To make 1 mL (0.001 L): Mass = 10 * 0.27538 * 0.001 = 2.75 mg

  • Weighing: Carefully weigh the calculated amount of powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of 100% cell culture-grade DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes until the solution is clear.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.[5]

Protocol II: Preparation of Working Solutions and Dosing Cells

Rationale: This protocol focuses on the careful dilution of the DMSO stock into the aqueous culture medium. Rapid dilution can cause the hydrophobic compound to precipitate out of solution, leading to inaccurate dosing.[14][15] The final concentration of DMSO must be kept consistent across all experimental and control groups.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in appropriate vessels (e.g., 96-well plates)

  • Sterile pipette tips and tubes for dilution

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Recommended): Perform an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM in a culture well containing 100 µL:

    • Prepare a 100 µM intermediate solution: Add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix gently but thoroughly by pipetting.

    • This step helps to gradually decrease the DMSO concentration, reducing the risk of precipitation.

  • Final Dosing: Add 10 µL of the 100 µM intermediate solution to the well containing 90 µL of cells in medium to reach a final volume of 100 µL and a final compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control (Crucial): Prepare a parallel control treatment by performing the exact same dilutions with 100% DMSO instead of the compound stock solution. This vehicle control must be added to a set of cells to account for any biological effects of the DMSO itself.[6]

  • Mixing: After adding the final dose, gently swirl or rock the culture plate to ensure even distribution of the compound in the medium. Avoid vigorous shaking that could disturb adherent cells.

  • Incubation: Return the plate to the incubator for the desired treatment period.

Quality Control and Experimental Validation

A scientifically trustworthy protocol must be a self-validating system. The following steps are essential for ensuring the integrity of your results.

DMSO Cytotoxicity Assay

Rationale: The tolerance to DMSO can vary significantly between cell types.[4][16] Primary cells are often more sensitive than established cell lines.[4] It is imperative to determine the maximum non-toxic concentration of DMSO for your specific cell line before beginning experiments with your compound.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO Conc.Expected Cellular ImpactRecommendation
< 0.1% Generally considered safe and non-toxic for most cell lines.[7]Optimal Target
0.1% - 0.5% Tolerated by many robust cell lines, but may have subtle effects.[4][17]Acceptable Range
> 1.0% Significant risk of cytotoxicity, membrane damage, and apoptosis.[7][16]Avoid

Procedure:

  • Seed your cells at the desired density for your main experiment.

  • Prepare a dose-response curve of DMSO in complete medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

  • Treat the cells and incubate for the longest duration planned for your compound experiments.

  • Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or live/dead staining).

  • Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control. This concentration is your maximum allowable final DMSO concentration for all subsequent experiments.

Solubility Validation

After preparing your final working dilution in culture medium, visually inspect the solution. Hold it up to a light source to check for any signs of precipitation (cloudiness, crystals, or film). If precipitation is observed, the concentration is too high for the aqueous environment. Refer to the troubleshooting section.

Troubleshooting Common Issues

G cluster_solutions Troubleshooting Steps start Prepare final working solution in culture medium check Is the solution clear? (No precipitation) start->check success Proceed with experiment check->success Yes failure Precipitation Observed! (Concentration too high) check->failure No sol1 1. Lower the final working concentration sol1->check Retry sol2 2. Increase final DMSO % (if below cytotoxic limit) sol3 3. Use a multi-step dilution (e.g., pre-dilute in serum) sol4 4. Gently warm media to 37°C before adding compound stock

Caption: Decision tree for troubleshooting compound precipitation.

Issue: Compound precipitates when diluted in culture medium.

  • Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, which has a low percentage of DMSO.[15]

  • Solution 1 (Primary): The most straightforward solution is to lower the final working concentration of the compound and repeat the experiment with a lower dose range.

  • Solution 2: If your DMSO cytotoxicity assay allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%) to aid solubility. Ensure you adjust your vehicle control accordingly.

  • Solution 3: Try a multi-step dilution protocol. Some protocols suggest first diluting the DMSO stock into a small volume of fetal bovine serum (FBS) before diluting further into the complete medium.[14] The proteins in the serum can help to stabilize the hydrophobic compound.

  • Solution 4: Ensure your culture medium is pre-warmed to 37°C before adding the compound stock. Heating can sometimes slightly improve solubility.[18]

References

  • Eppendorf Suisse. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE. [Link]

  • LifeTein. DMSO usage in cell culture. LifeTein. [Link]

  • Scientist Solutions. DMSO in cell based assays. Scientist Solutions. [Link]

  • Fernando, L. P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2873-2879. [Link]

  • ResearchGate. How to dissolve hydrophobic drug....... ResearchGate. [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Reddit. can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?. Reddit. [Link]

  • Alkali Scientific. 1-Boc-4-hydroxypiperidine, 1 X 5 g (495484-5G). Alkali Scientific. [Link]

  • PubChem. tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine as a Chemical Probe for Modulating Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision Tools in Neuroinflammation Research

The study of neuroinflammatory pathways is critical for understanding the progression of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as acute brain injury. A significant challenge in this field is the dissection of complex signaling cascades to identify and validate novel therapeutic targets. Chemical probes—small molecules that potently and selectively modulate a specific protein target—are indispensable tools for this purpose.[1][2] They allow for the acute and reversible modulation of protein function in a dose- and time-dependent manner, offering a complementary approach to genetic methods like CRISPR or RNAi.[1]

This document provides a comprehensive guide to the characterization and application of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine , a novel chemical entity with potential as a chemical probe. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in neuropharmacology, known to interact with a variety of CNS targets.[3][4] While the specific biological target of this compound is not yet fully elucidated in published literature, its structure suggests a strong potential for interaction with G-protein coupled receptors (GPCRs) or ion channels involved in neuronal signaling.

For the purpose of this guide, we will hypothesize its utility as a selective negative allosteric modulator (NAM) of Orphan Receptor Gamma (OR-γ) , a hypothetical GPCR implicated in pro-inflammatory cytokine release in microglia. This document will serve as a roadmap for researchers to:

  • Synthesize and characterize the compound.

  • Validate its potency, selectivity, and mechanism of action at its hypothetical target.

  • Utilize it as a probe in cell-based assays to investigate neuroinflammatory signaling.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is the foundation for its effective use.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate[5]
CAS Number 553630-96-9[5]
Molecular Formula C₁₇H₂₅NO₃Calculated
Molecular Weight 291.39 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO, Methanol, Ethanol, DCMInferred from similar structures[4]
Purity (Recommended) >98% (as determined by HPLC and NMR)Standard for chemical probe usage[1]

Synthesis and Characterization Protocol

The synthesis of this compound can be readily achieved via a Grignard reaction. This protocol outlines the synthesis and subsequent analytical validation to ensure the purity and identity of the final compound.

Synthetic Workflow

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup & Purification A 2-Bromotoluene + Mg turnings B 2-Tolylmagnesium bromide (Grignard Reagent) A->B Anhydrous THF, Reflux D Reaction Intermediate (Magnesium alkoxide salt) B->D Anhydrous THF, 0°C to RT C 1-Boc-4-piperidone C->D E This compound D->E 1. Quench with aq. NH4Cl 2. Extraction (EtOAc) 3. Column Chromatography

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium surface. c. Add a small amount of anhydrous THF. d. Dissolve 2-bromotoluene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and observe for initiation of the reaction (disappearance of iodine color, bubbling). e. Once initiated, add the remaining 2-bromotoluene solution dropwise while maintaining a gentle reflux. After the addition is complete, reflux for an additional hour. Cool the resulting Grignard reagent to room temperature.

  • Nucleophilic Addition: a. In a separate flame-dried flask under nitrogen, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF. b. Cool the solution to 0°C using an ice bath. c. Slowly add the prepared Grignard reagent (1.1 eq) to the 1-Boc-4-piperidone solution via cannula or dropping funnel. d. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: a. Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl. b. Dilute with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid.

Analytical Characterization
  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine purity, which should ideally be ≥98% for use as a chemical probe.

In Vitro Validation: Characterizing the Probe-Target Interaction

Before using the compound in complex biological systems, its potency, selectivity, and mechanism of action must be rigorously defined.[1] The following protocols describe a validation workflow for our hypothetical target, OR-γ.

Probe Validation Workflow

Start Synthesized Compound (>98% Purity) BindingAssay Primary Assay: OR-γ Binding Start->BindingAssay Determine Ki FunctionalAssay Secondary Assay: OR-γ Functional Antagonism (e.g., cAMP inhibition) BindingAssay->FunctionalAssay Confirm IC50 Selectivity Selectivity Profiling: Panel of Related GPCRs FunctionalAssay->Selectivity Assess Specificity MoA Mechanism of Action: Allosteric vs. Orthosteric Selectivity->MoA Characterize Interaction ValidatedProbe Validated Chemical Probe MoA->ValidatedProbe

Caption: In vitro workflow for validating a chemical probe against its target.

Protocol: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for OR-γ.

Principle: This assay measures the ability of the test compound to displace a known fluorescent or radiolabeled ligand from the OR-γ receptor expressed in a stable cell line (e.g., HEK293-OR-γ).

Procedure:

  • Prepare membranes from HEK293 cells overexpressing OR-γ.

  • In a 96-well plate, add a fixed concentration of a high-affinity fluorescent ligand for OR-γ.

  • Add the test compound (this compound) in a serial dilution (e.g., from 100 µM to 10 pM).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Measure the fluorescence polarization or radioactivity to determine the amount of displaced ligand.

  • Calculate the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

Objective: To confirm the compound acts as a functional antagonist of OR-γ signaling.

Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay measures the ability of the test compound to block the agonist-induced change in cAMP levels.

Procedure:

  • Seed HEK293-OR-γ cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of the test compound for 15-30 minutes.

  • Stimulate the cells with a known OR-γ agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).

  • Incubate for the appropriate time to allow for cAMP production.

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

  • Generate a dose-response curve and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced signal.

Application in Cell-Based Assays: Probing Neuroinflammation

Once validated, the chemical probe can be used to explore the biological function of its target in relevant cellular models.[6][7]

Protocol: Inhibition of Cytokine Release in a Microglial Cell Line

Objective: To determine if antagonizing OR-γ with the chemical probe can reduce the inflammatory response in microglia.

Cell Line: BV-2 or primary microglia.

Procedure:

  • Cell Culture: Culture BV-2 cells in appropriate media until they reach ~80% confluency.

  • Plating: Seed cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Pre-treatment: Replace the media with fresh serum-free media containing the chemical probe at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

    • Expert Tip: It is crucial to demonstrate that the probe engages its target in the cellular system being used.[6] A cellular thermal shift assay (CETSA) could be performed in parallel to confirm target engagement at these concentrations.

  • Inflammatory Challenge: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6-24 hours (optimize based on the cytokine of interest).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Control: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with the same concentrations of the probe to ensure that the observed effects are not due to cytotoxicity.[7]

Data Analysis and Interpretation
  • Plot the cytokine concentration against the log concentration of the chemical probe.

  • Calculate the IC50 for the inhibition of cytokine release.

  • A potent IC50 in this phenotypic assay that correlates with the in vitro functional IC50 provides strong evidence that the observed phenotype is due to the on-target activity of the probe.

Controls and Best Practices

Using a chemical probe wisely is essential to avoid misleading results.[1]

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent (e.g., DMSO) used to dissolve the probe.Treat cells with the highest concentration of DMSO used in the experiment.
Negative Control A structurally similar but biologically inactive analog of the probe.Synthesize an analog where the 4-hydroxyl group is replaced with a methyl group to disrupt target binding.
Orthogonal Probe A structurally distinct probe that modulates the same target.If available, use another validated OR-γ antagonist to confirm that the phenotype is target-specific.
Dose-Response To ensure the observed effect is dependent on the probe concentration and not an artifact.Use a wide range of concentrations spanning several orders of magnitude around the expected IC50.

References

  • How to use chemical probes. The Chemical Probes Portal. [Link]

  • Best Practices: Chemical Probes Webinar. European Federation for Medicinal Chemistry via YouTube. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3 | CID 53399262. PubChem. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Topic: Quantitative Analysis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: A Guide to Method Development, Validation, and Implementation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development, validation, and application of analytical methods for the precise quantification of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. As a critical intermediate in the synthesis of pharmacologically active molecules, ensuring its purity and concentration is paramount. We present a primary method based on Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control and a high-sensitivity orthogonal method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis. Protocols are detailed in accordance with ICH Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions elsewhere in the molecule, making this compound a valuable intermediate in multi-step organic syntheses.

Accurate quantification is essential for:

  • Process Chemistry: Monitoring reaction completion, optimizing yield, and minimizing impurity formation.

  • Quality Control: Ensuring the purity and strength of the intermediate before its use in subsequent Good Manufacturing Practice (GMP) steps.

  • Stability Studies: Assessing the degradation profile of the intermediate under various storage conditions.

The choice of an analytical method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., speed, sensitivity, selectivity). This guide focuses on the most robust and widely applicable techniques in the pharmaceutical industry.

Physicochemical Properties of the Analyte

Understanding the molecule's properties is the foundation for logical method development.

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₁₇H₂₅NO₃---
Molecular Weight 291.39 g/mol ---
Structure Contains a UV-active chromophore (phenyl group), a basic nitrogen (masked by Boc group), and a polar hydroxyl group.
UV Chromophore 2-methylphenyl groupAllows for direct quantification using UV-Vis detection, a robust and common HPLC detector.
Ionization Potential The piperidine nitrogen, though protected, can be protonated under acidic conditions.Suitable for positive mode Electrospray Ionization (ESI) in Mass Spectrometry.
Polarity Moderately polar due to the hydroxyl group, but the Boc and phenyl groups add significant non-polar character.Amenable to Reverse-Phase Liquid Chromatography (RPLC).
Thermal Stability The Boc group is known to be thermally labile.Direct Gas Chromatography (GC) analysis is challenging and may require derivatization or low-temperature injection techniques to prevent on-column degradation.[5]

Primary Analytical Method: RP-HPLC with UV Detection

For routine analysis, such as in-process control and release testing, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and widespread availability. The method separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilane) column is selected as the industry-standard starting point for its excellent retention of moderately non-polar compounds like our analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power and UV transparency. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds.

  • Acid Modifier: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. It serves two purposes: (1) it ensures the analyte is consistently protonated, preventing peak splitting or broadening, and (2) it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause severe peak tailing with basic compounds.[6]

  • Detection Wavelength: The phenyl ring provides UV absorbance. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. In the absence of this data, a low wavelength like 210 nm or 220 nm is a good starting point where many aromatic compounds absorb strongly.

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (e.g., ACN/H₂O with 0.1% FA) equilibrate 4. Equilibrate HPLC System (Stable baseline) prep_mobile->equilibrate prep_std 2. Prepare Standard Stock (Accurately weigh standard) inject_std 5. Inject Standards (Generate calibration curve) prep_std->inject_std prep_sample 3. Prepare Sample Solution (Dilute to target concentration) inject_sample 6. Inject Samples prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample integrate 7. Integrate Peak Areas inject_std->integrate inject_sample->integrate calculate 8. Calculate Concentration (Using calibration curve) integrate->calculate report 9. Generate Report calculate->report

Caption: General workflow for RP-HPLC-UV quantification.

Detailed Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: this compound (purity ≥98%).

  • HPLC-grade acetonitrile (ACN), water, and formic acid (FA).

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30% to 90% B; 20-22 min: 90% B; 22.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Run Time 25 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN/Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution.

  • Sample Solution: Accurately weigh a sample containing the analyte and prepare a solution with a target concentration of ~100 µg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Orthogonal Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids) or for identifying trace-level impurities, LC-MS/MS is the gold standard.[5]

Rationale for LC-MS/MS
  • Selectivity: By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion and its unique fragment ions. This is highly selective and can quantify the analyte even in the presence of co-eluting, isobaric interferences.

  • Sensitivity: LC-MS/MS can achieve detection limits in the picogram (pg) or femtogram (fg) range, far exceeding that of UV detection.

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte peak. For this compound, the protonated molecule [M+H]⁺ (m/z 292.2) is the expected precursor. Characteristic product ions would arise from the loss of the Boc group (C₅H₈O₂, 100 Da) or the loss of water (H₂O, 18 Da).

Protocol: LC-MS/MS

1. Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

2. LC Conditions:

  • Use the same column and mobile phases as the HPLC-UV method to facilitate method transfer. The flow rate may be reduced (e.g., to 0.4 mL/min) for better compatibility with the MS source.

3. Mass Spectrometer Conditions:

ParameterRecommended Condition
Ionization Mode ESI, Positive
Precursor Ion [M+H]⁺ m/z 292.2
MRM Transitions Quantifier: 292.2 → 192.1 (Loss of Boc group) Qualifier: 292.2 → 274.2 (Loss of H₂O)
Source Parameters Capillary Voltage: 3.5 kV; Gas Temp: 300 °C; Gas Flow: 8 L/min; Nebulizer: 40 psi
Collision Energy Optimize for each transition (e.g., start at 15-25 eV)

Note: All MS parameters (e.g., collision energy, source settings) must be optimized empirically by infusing a standard solution of the analyte.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it has been validated to prove it is fit for its intended purpose.[2] Validation must be performed according to established guidelines, such as ICH Q2(R2).[1][7][8]

Validation Parameters for the HPLC-UV Assay Method:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.Peak purity index > 0.999 (PDA detector). No interference at the analyte's retention time in stressed samples.
Linearity To demonstrate a direct proportional relationship between concentration and response.r² ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.80% to 120% of the target assay concentration.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability: Precision over a short interval. Intermediate Precision: Precision within a lab (different days, analysts, equipment).Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD / LOQ LOD: Lowest amount detectable. LOQ: Lowest amount quantifiable with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Peak area and retention time remain within acceptable limits when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Forced Degradation Studies

To establish that the analytical method is stability-indicating, forced degradation studies are performed.[9][10] The goal is to intentionally stress the analyte to produce potential degradation products and prove that the method can separate them from the parent compound.[11]

Workflow for Forced Degradationdot

graph TD { A[Start: Prepare Analyte Stock Solution] --> B{Apply Stress Conditions}; B --> C1[Acid Hydrolysis0.1 M HCl, 60°C]; B --> C2[Base Hydrolysis0.1 M NaOH, 60°C]; B --> C3[Oxidation3% H₂O₂, RT]; B --> C4[Thermal80°C, Solid & Solution]; B --> C5[PhotolyticICH Q1B Light Exposure]; C1 --> D{Sample at Time Points}; C2 --> D; C3 --> D; C4 --> D; C5 --> D; D --> E[Neutralize/Dilute Sample]; E --> F[Analyze by HPLC-UV/PDA]; F --> G[Evaluate Results]; G --> H{Assess Peak Purity &Mass Balance}; style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C1 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C2 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C3 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C4 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C5 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

Sources

Application Notes and Protocols for the In Vivo Administration of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the in vivo administration of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine (CAS No. 553630-96-9)[1]. As a novel compound with limited publicly available data, a systematic, first-principles approach is essential for developing a robust and reproducible administration protocol. This document details the critical pre-formulation characterization, vehicle selection strategies, and detailed administration procedures for common preclinical models. The protocols herein are designed to be self-validating systems, emphasizing safety, animal welfare, and data integrity in accordance with Good Laboratory Practice (GLP) principles[2][3].

Introduction: The Scientific Context

This compound belongs to a class of compounds built upon the piperidine scaffold. The piperidine ring is a highly privileged motif in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as metabolic stability and improved solubility[4][5][6]. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group renders the piperidine nitrogen non-basic and significantly increases the molecule's lipophilicity, a critical factor that dictates its behavior in biological systems[7].

Given the absence of published in vivo data for this specific molecule[8], this guide establishes a logical workflow. It begins with essential physicochemical characterization to inform the development of a suitable formulation, a cornerstone of any successful preclinical study[9]. Subsequently, it provides detailed, route-specific administration protocols grounded in established institutional guidelines.

Part 1: Pre-Administration Characterization & Formulation Development

Initial Hypothesis: Physicochemical Profile

Based on its chemical structure—featuring a Boc-protected amine, a phenyl ring, and a tertiary alcohol—it is hypothesized that this compound is a lipophilic compound with poor aqueous solubility. Publicly available safety data sheets explicitly state "no data available" for solubility, making laboratory verification the mandatory first step[8].

Protocol: Empirical Solubility Assessment

Objective: To determine the solubility of the test compound in a panel of common, pharmaceutically acceptable vehicles.

Methodology:

  • Preparation: Weigh 1-2 mg of this compound into individual 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

  • Solubilization: Vortex each tube vigorously for 2-3 minutes. If the compound does not dissolve, use a bath sonicator for 10-15 minutes. Gentle warming (37°C) may be applied for certain vehicles if it does not compromise compound stability.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particulates).

  • Titration (if necessary): If the compound dissolves, add more solute in small, known increments until saturation is reached. If it does not dissolve, add more vehicle in known increments to estimate the solubility limit.

  • Documentation: Record the approximate solubility in mg/mL for each tested vehicle.

Vehicle Selection & Formulation Strategy

Expert Insight: The ideal vehicle should be non-toxic, biocompatible, and capable of fully solubilizing the compound at the highest required concentration. If a true solution cannot be achieved, a stable, homogenous suspension is a viable alternative, particularly for oral or subcutaneous routes.

Decision Workflow for Vehicle Selection

G start Start: Determine Max Required Dose (mg/kg) sol_test Perform Solubility Screen (Protocol 1.2) start->sol_test check_aq Soluble in Aqueous Vehicle (Saline, PBS)? sol_test->check_aq aq_ok Use Aqueous Vehicle. Protocol Complete. check_aq->aq_ok Yes check_cosolvent Soluble in Co-solvent System (e.g., PEG400, DMSO, Ethanol)? check_aq->check_cosolvent No cosolvent_prep Prepare Co-solvent Formulation. (e.g., 10% DMSO, 40% PEG300, 50% Saline) check_cosolvent->cosolvent_prep Yes check_oil Soluble in Oil (Corn, Sesame)? check_cosolvent->check_oil No check_tox Is Co-solvent % within Acceptable Toxicity Limits? cosolvent_prep->check_tox cosolvent_ok Use Co-solvent Vehicle. Protocol Complete. check_tox->cosolvent_ok Yes check_tox->check_oil No, revise % oil_ok Use Oil Vehicle (for PO, SC, IM). Protocol Complete. check_oil->oil_ok Yes suspension Insoluble in all tested vehicles. Prepare a Suspension. check_oil->suspension No susp_prep Use Suspending Agent (e.g., 0.5% CMC, 1% Tween 80 in Saline) suspension->susp_prep susp_ok Use Suspension (for PO, SC). Ensure Homogeneity. susp_prep->susp_ok

Caption: Vehicle selection workflow for novel compounds.

Table 1: Common In Vivo Vehicle Formulations & Considerations [10]

Vehicle Class Example Composition Suitable Routes Advantages Disadvantages & Causality
Aqueous 0.9% NaCl (Saline), PBS IV, IP, SC, PO Isotonic, low toxicity, minimal physiological disruption. Unsuitable for hydrophobic compounds; may cause precipitation upon injection.
Co-Solvent 10% DMSO, 40% PEG300, 50% Saline IV, IP, PO Enhances solubility of lipophilic compounds. DMSO can cause hemolysis and local irritation at high concentrations. High PEG viscosity can make injection difficult.[10]
Oil-Based Corn Oil, Sesame Oil SC, IM, PO Excellent for highly lipophilic compounds, allows for slow release from injection site. Not suitable for IV administration due to risk of embolism. Can be irritating.
Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline PO, SC Useful when compound cannot be dissolved. Not suitable for IV. Requires vigorous mixing to ensure dose homogeneity. Particle size can affect absorption rate.

| Vesicular | Liposomes, Cyclodextrins | IV, IP, SC | Can improve solubility, stability, and targeted delivery of hydrophobic drugs.[11][12][13] | More complex and costly to prepare; requires specialized formulation expertise. |

Part 2: In Vivo Administration Protocols

Prerequisite: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. All parenteral solutions should be sterile and administered aseptically[14].

Core Principle (Trustworthiness): A vehicle control group is mandatory. This group receives the identical volume of the vehicle alone, via the same route and schedule as the test group. This is the only way to isolate the pharmacological effects of the compound from any potential effects of the vehicle itself.

Dose Calculation

The volume of the formulation to administer is calculated as follows:

Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

Intraperitoneal (IP) Injection
  • Rationale: A common route for systemic administration in rodents, allowing for relatively rapid absorption into the portal circulation.

  • Procedure:

    • Properly restrain the animal (e.g., mouse) by scruffing the neck to expose the abdomen.

    • Tilt the animal slightly head-down to move organs away from the injection site.

    • Insert the needle (bevel up) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ.

    • Inject the formulation smoothly and withdraw the needle.

    • Return the animal to its cage and monitor.

Subcutaneous (SC) Injection
  • Rationale: Useful for slower, sustained absorption. Suitable for suspensions and oil-based vehicles.

  • Procedure:

    • Gently restrain the animal.

    • Lift the loose skin over the back/scruff area to form a "tent".

    • Insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body.

    • Aspirate to check for blood.

    • Inject the substance, creating a small bleb under the skin.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

Oral Gavage (PO)
  • Rationale: Ensures precise oral dosing, bypassing issues of palatability that can occur with formulation in food or water.

  • Procedure:

    • Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the ball-tipped needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance.

    • Administer the dose smoothly.

    • Remove the needle in a single, smooth motion.

Intravenous (IV) Injection (Tail Vein)
  • Rationale: Provides 100% bioavailability and rapid onset of action. Requires a true solution. This is the most technically demanding route.

  • Procedure:

    • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the animal in a suitable restrainer.

    • Identify one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly. If significant resistance is felt or a bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents [14][15][16][17]

Route Species Max Volume (Ideal) Max Volume (Absolute) Needle Gauge
IV Mouse 5 ml/kg 25 ml/kg (slow infusion) 27-30 G
Rat 5 ml/kg 20 ml/kg (slow infusion) 23-27 G
IP Mouse 10 ml/kg 20 ml/kg 25-27 G
Rat 10 ml/kg 20 ml/kg 21-25 G
SC Mouse 10 ml/kg 40 ml/kg (multiple sites) 25-27 G
Rat 5 ml/kg 10 ml/kg (multiple sites) 21-25 G
PO Mouse 10 ml/kg 50 ml/kg 20-22 G (ball-tip)

| | Rat | 10 ml/kg | 40 ml/kg | 18-20 G (ball-tip) |

Part 3: Post-Administration Workflow

Expertise & Experience: The experiment does not end after the injection. Systematic observation is crucial for ensuring animal welfare and for collecting vital data on the compound's safety profile and mechanism of action.

G cluster_0 Experimental Phase cluster_1 Data Collection Phase cluster_2 Analysis Phase admin Compound Administration monitor Adverse Effect Monitoring admin->monitor Immediate & Scheduled Observations pk Pharmacokinetic (PK) Sampling (Blood, Tissue) monitor->pk At Predetermined Time Points pd Pharmacodynamic (PD) Assessment (Biomarkers, Efficacy) monitor->pd At Relevant Time Points analysis Data Analysis: PK/PD Modeling, Toxicology Profile pk->analysis pd->analysis

Caption: Post-administration experimental workflow.

Protocol: Post-Administration Monitoring
  • Immediate Observation (0-30 min): Monitor for acute toxic effects such as seizures, labored breathing, or loss of righting reflex.

  • Short-Term Observation (1-4 hours): Observe for changes in general activity, posture, grooming, and signs of pain (e.g., writhing, guarding the injection site).

  • Long-Term Observation (24-48 hours): Continue to monitor general health. For IP/SC routes, check the injection site for signs of irritation, inflammation, or necrosis. Record all observations systematically.

Conclusion

References

  • IACUC Routes of Administration Guidelines . Research & Innovation Office, University of Nevada, Reno. [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs . Asian Journal of Pharmaceutics. [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs . ResearchGate. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? . ResearchGate. [Link]

  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs . Asian Journal of Pharmaceutics (AJP). [Link]

  • Routes and Volumes of Administration in Mice . Princeton University IACUC. [Link]

  • IACUC Guidelines for Administration of Substances . San Diego State University. [Link]

  • Administration of Substances Guideline . The University of Toledo IACUC. [Link]

  • UC Davis Institutional Animal Care and Use Policy on Substance Administration . UC Davis. [Link]

  • Piperidine: Human health tier II assessment . National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. [Link]

  • Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery . Journal of Controlled Release. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES . ResearchGate. [Link]

  • Preclinical Studies in Drug Development . PPD, part of Thermo Fisher Scientific. [Link]

  • In vivo pharmacokinetics of nitroxides in mice . PubMed, National Institutes of Health. [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES . BioAgilytix. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES . ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed, National Institutes of Health. [Link]

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration . ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity . PubMed Central, National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Step 2: Preclinical Research . U.S. Food and Drug Administration (FDA). [Link]

  • Preclinical research strategies for drug development . AMSbio. [Link]

  • Designing an In Vivo Preclinical Research Study . MDPI. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives . PubMed, National Institutes of Health. [Link]

  • 1-Boc-4-AP . Wikipedia. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . MDPI. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . PubMed, National Institutes of Health. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . PubMed Central, National Institutes of Health. [Link]

Sources

Synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds and serving as a critical building block in drug discovery. Its rigid structure allows for precise orientation of substituents in three-dimensional space, facilitating interactions with biological targets. The title compound, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, is a versatile intermediate, combining the conformational constraint of the piperidine ring with a sterically demanding ortho-substituted aryl group. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, enabling further synthetic elaborations.[1][2]

This comprehensive guide provides a detailed protocol for the synthesis of this compound via a Grignard reaction. It delves into the mechanistic rationale, experimental intricacies, potential side reactions, and purification strategies, offering researchers a robust framework for the successful preparation of this valuable synthetic intermediate.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a 2-methylphenylmagnesium halide (o-tolylmagnesium halide) Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting magnesium alkoxide is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.

Figure 1: Overall synthetic scheme.

Mechanistic Considerations

The Grignard reaction is a classic carbon-carbon bond-forming reaction.[3] The carbon-magnesium bond in the o-tolylmagnesium bromide is highly polarized, rendering the aryl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 1-Boc-4-piperidone. The reaction is believed to proceed through a six-membered ring transition state, which helps to organize the reactants. Following the nucleophilic addition, a magnesium alkoxide intermediate is formed. The subsequent addition of a protic source, such as aqueous ammonium chloride or dilute acid, protonates the alkoxide to furnish the final tertiary alcohol.

The presence of the ortho-methyl group on the Grignard reagent introduces significant steric hindrance. This can influence the reaction rate and may lead to side reactions, such as enolization of the piperidone or reduction of the carbonyl group. Careful control of reaction conditions, particularly temperature, is crucial to favor the desired 1,2-addition product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-BromotolueneReagent grade, 99%Sigma-Aldrich
Magnesium turnings99.5%Sigma-Aldrich
IodineCrystal, 99.8%Sigma-Aldrich
1-Boc-4-piperidone98%Combi-Blocks
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%, inhibitor-freeSigma-Aldrich
Saturated aqueous ammonium chloride
Anhydrous sodium sulfate
Ethyl acetateHPLC grade
HexanesHPLC grade
Protocol 1: Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent.[4]

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. A small crystal of iodine is often used as an activating agent; it reacts with the magnesium surface to expose fresh, reactive metal.[5]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.

Step-by-Step Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Add a small portion of the 2-bromotoluene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicate the onset of the reaction.

  • Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown or grayish solution is used directly in the next step.

Protocol 2: Synthesis of this compound

Causality Behind Experimental Choices:

  • Temperature Control: The addition of the Grignard reagent to the ketone is exothermic. Maintaining a low temperature (0 °C) during the addition helps to control the reaction rate and minimize side reactions.

  • Quenching: A saturated aqueous solution of ammonium chloride is a mild quenching agent that protonates the alkoxide intermediate without causing potential side reactions that could occur with stronger acids.

Step-by-Step Procedure:

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared o-tolylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the stirred solution of 1-Boc-4-piperidone, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Addition start_grignard Flame-dried apparatus under N₂ add_mg_i2 Add Mg turnings and I₂ start_grignard->add_mg_i2 add_bromotoluene Dropwise addition of 2-bromotoluene in THF add_mg_i2->add_bromotoluene reflux Maintain gentle reflux add_bromotoluene->reflux complete_formation Stir for 1-2h reflux->complete_formation grignard_solution o-Tolylmagnesium bromide solution complete_formation->grignard_solution add_grignard Dropwise addition of Grignard solution grignard_solution->add_grignard start_reaction Dissolve 1-Boc-4-piperidone in anhydrous THF cool_solution Cool to 0°C start_reaction->cool_solution cool_solution->add_grignard warm_stir Warm to RT and stir for 2-4h add_grignard->warm_stir quench Quench with sat. aq. NH₄Cl warm_stir->quench crude_product Crude Product quench->crude_product

Figure 2: Experimental workflow diagram.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Purification Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is generally effective for separating the product from less polar impurities (like biphenyl) and more polar baseline impurities.

Characterization: The structure of the purified this compound can be confirmed by standard spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.5 ppm), the piperidine ring protons (multiplets, ~1.6-4.0 ppm), the aromatic protons of the 2-methylphenyl group (multiplets, ~7.0-7.5 ppm), the methyl group on the aromatic ring (singlet, ~2.3 ppm), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the Boc carbonyl and quaternary carbons, the carbons of the piperidine ring, and the aromatic and methyl carbons of the 2-methylphenyl group.
Mass Spec (ESI) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the product.
FT-IR Characteristic absorptions for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches, and the C=O stretch of the Boc group (~1680 cm⁻¹).

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive magnesium turnings.- Wet glassware or solvents.- Poor quality 2-bromotoluene.- Activate magnesium with a crystal of iodine or by crushing under an inert atmosphere.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.- Use freshly distilled or high-purity 2-bromotoluene.
Formation of Biphenyl Side Product - Localized high concentration of the Grignard reagent during its formation.- Ensure slow, dropwise addition of the 2-bromotoluene to the magnesium turnings with efficient stirring.
Recovery of Starting Ketone - Steric hindrance from the o-tolyl group leading to enolization of the piperidone.- Maintain a low reaction temperature (0 °C or lower) during the Grignard addition.- Consider using a less hindered Grignard reagent if possible, or explore alternative organometallic reagents.
Formation of a Reduced Product - The Grignard reagent acts as a hydride donor, particularly with sterically hindered ketones.- Use a freshly prepared Grignard reagent and maintain low reaction temperatures.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and scalable method for accessing this valuable building block. Success hinges on meticulous attention to anhydrous reaction conditions, proper activation of the magnesium, and careful temperature control during the nucleophilic addition. The insights and detailed protocols provided in this guide are intended to equip researchers in drug discovery and organic synthesis with the necessary tools to confidently and efficiently prepare this important intermediate for their research endeavors.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 20, 2026, from [Link]

  • Grignard Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved January 20, 2026, from [Link]

  • Grignard reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Grignard Reaction - University of California, Irvine. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).
  • 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3 | CID 53399262 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Boc-(4-hydroxy)piperidine - Chem-Impex. (n.d.). Retrieved January 20, 2026, from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide - The Journal of Organic Chemistry. (2000). Retrieved January 20, 2026, from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). Retrieved January 20, 2026, from [Link]

  • The Grignard Reaction of 4-tolylmagnesium Bromide | Chegg.com. (2016, August 3). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a key intermediate in pharmaceutical research. This guide provides field-proven insights, troubleshooting protocols, and optimization strategies to enhance reaction yield and purity.

Introduction

The synthesis of this compound is a cornerstone reaction for medicinal chemists, providing a valuable scaffold for a range of biologically active molecules. The most common route involves the nucleophilic addition of a Grignard reagent, derived from 2-bromotoluene, to N-Boc-4-piperidone. While straightforward in principle, this reaction is notoriously sensitive and prone to issues that can significantly impact yield and purity. The steric hindrance from the ortho-methyl group on the Grignard reagent and the presence of acidic α-protons on the piperidone ring create a delicate balance between the desired nucleophilic addition and competing side reactions.

This technical support center is designed to guide researchers through the intricacies of this synthesis. We will address the most common experimental hurdles with detailed, cause-and-effect explanations and provide robust protocols to help you achieve consistent, high-yield results.

Core Synthesis Protocol: A Baseline for Success

This protocol outlines a standard procedure for the Grignard reaction. Subsequent sections will address deviations and troubleshooting based on this established method.

Diagram: General Synthesis Workflow

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Grignard Addition cluster_2 Part 3: Work-up & Purification A 1. Flame-dry all glassware under N2/Ar. Add Mg turnings. B 2. Add anhydrous THF/Et2O and a small crystal of iodine to activate Mg. A->B C 3. Add 2-bromotoluene solution dropwise to initiate the reaction. B->C D 4. Reflux to ensure complete formation. Cool to room temperature. C->D G 7. Add Grignard reagent slowly via cannula/dropping funnel. D->G Freshly Prepared 2-methylphenylmagnesium bromide E 5. Dissolve N-Boc-4-piperidone in anhydrous THF/Et2O. F 6. Cool piperidone solution to 0 °C to -78 °C. E->F F->G H 8. Stir and allow to warm to RT. G->H I 9. Quench reaction at 0 °C with saturated aq. NH4Cl. H->I J 10. Extract with an organic solvent (e.g., Ethyl Acetate). I->J K 11. Dry organic layer (Na2SO4/MgSO4), filter, and concentrate. J->K L 12. Purify crude product via column chromatography or recrystallization. K->L

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Problem Category: Reaction Initiation & Grignard Reagent Quality

Question 1: My Grignard reagent formation isn't starting. The solution is not turning cloudy or warming up. What's wrong?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis and is almost always due to two factors: moisture contamination or a passivated magnesium surface.

  • Causality: Grignard reagents are potent nucleophiles and extremely strong bases that react instantly with protic sources, especially water.[1][2] This quenches the reagent as it forms. Additionally, magnesium turnings are coated with a layer of magnesium oxide (MgO), which is unreactive and must be physically or chemically removed to expose the fresh metal surface.[2][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under an inert atmosphere (nitrogen or argon) immediately before use.[2] Solvents must be anhydrous grade, preferably taken from a freshly opened bottle or a solvent purification system.

    • Activate the Magnesium: Before adding the aryl halide, activate the magnesium turnings. The most common methods are:

      • Iodine Activation: Add a single, small crystal of iodine to the flask containing magnesium and solvent. The brown color of the iodine will disappear as it reacts with the magnesium surface, indicating activation.[2]

      • Mechanical Activation: In a glovebox, gently crush the magnesium turnings with a mortar and pestle to expose fresh surfaces.[2]

      • Chemical Activation: Add a few drops of 1,2-dibromoethane, which reacts readily with magnesium to initiate the process.[2]

    • Check Starting Material Purity: Ensure your 2-bromotoluene is free of acidic impurities or preservatives. Distillation may be necessary for older reagents.

Question 2: The reaction seems to have worked, but my final yield is very low. How can I determine the cause?

Answer: Low yield can stem from issues in either the Grignard formation step or the subsequent addition reaction. The key is to isolate the problematic stage.

  • Causality: An incomplete reaction can result from using an insufficient amount of Grignard reagent or from side reactions outcompeting the desired nucleophilic addition.[3]

  • Troubleshooting Steps:

    • Quantify Your Grignard Reagent: The yield of Grignard reagent formation is rarely 100%. Never assume a quantitative conversion of your aryl halide to the Grignard reagent. Before adding it to the piperidone, determine its exact concentration via titration.[3] This ensures you are using the correct stoichiometry (typically 1.2-1.5 equivalents) for the addition step. (See Protocol 1 for titration method).

    • Analyze Your Crude Product: Use TLC or ¹H NMR on your crude product to diagnose the problem.

      • High amount of unreacted N-Boc-4-piperidone: This points towards either insufficient Grignard reagent or, more likely, enolization. (See Question 3).

      • Presence of a secondary alcohol (1-Boc-piperidin-4-ol): This indicates a reduction side reaction, though less common with aryl Grignards that lack β-hydrogens.[4][5]

      • Presence of 2,2'-dimethylbiphenyl: This is a byproduct of Wurtz coupling, where the Grignard reagent reacts with unreacted 2-bromotoluene.[2][6] This suggests a problem during Grignard formation, such as adding the aryl halide too quickly.

Problem Category: Side Reactions and Byproducts

Question 3: I'm recovering a significant amount of my starting N-Boc-4-piperidone. Why is this happening?

Answer: This is a classic sign of enolization, a competing reaction where the Grignard reagent acts as a base instead of a nucleophile.[3][4]

  • Causality: N-Boc-4-piperidone has acidic protons on the carbons alpha to the carbonyl group. A bulky or sterically hindered Grignard reagent, like 2-methylphenylmagnesium bromide, may find it easier to abstract one of these protons rather than attack the electrophilic carbonyl carbon. This forms a magnesium enolate, which simply reverts to the starting ketone upon aqueous workup.[3][5]

Diagram: Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Ketone N-Boc-4-Piperidone Addition 1,2-Nucleophilic Addition Ketone->Addition Enolization Enolization (Base Abstraction) Ketone->Enolization Grignard 2-Methylphenyl- magnesium Bromide Grignard->Addition Grignard->Enolization Product Tertiary Alcohol Product Addition->Product Recovered_Ketone Recovered Starting Ketone (after work-up) Enolization->Recovered_Ketone

Caption: Competition between desired 1,2-addition and the enolization side reaction.

  • Optimization Strategies to Favor Addition:

    • Lower the Temperature: Perform the Grignard addition at low temperatures (-78 °C is ideal, but 0 °C is often sufficient).[2][6] Lower temperatures increase the kinetic barrier for the deprotonation reaction more than for the addition reaction, favoring the desired pathway.

    • Reverse Addition: Add the piperidone solution slowly to the Grignard reagent solution (instead of the other way around). This maintains a high concentration of the Grignard reagent, which can favor addition. However, this can also promote double addition if an ester were the substrate. For ketones, it is a viable strategy.

    • Use Lewis Acid Additives (Luche-Vanderesse Reaction): The addition of anhydrous cerium(III) chloride (CeCl₃) is highly effective. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity, and forms a less basic organocerium species that is a more potent nucleophile.[5] This significantly suppresses enolization. (See Protocol 2 for the CeCl₃ method).

Question 4: My product appears to have decomposed during work-up, and I'm seeing a new, more apolar spot on my TLC plate. What is it?

Answer: You are likely observing the dehydrated byproduct, 1-Boc-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine.

  • Causality: Tertiary alcohols, especially those adjacent to a ring system, are susceptible to elimination (dehydration) under acidic conditions.[2] Using strong acids like HCl or H₂SO₄ during the work-up can easily catalyze the loss of water to form an alkene.

  • Troubleshooting Steps:

    • Use a Mild Quench: Always quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This is a weakly acidic proton source that effectively neutralizes the magnesium alkoxide without causing significant dehydration.

    • Avoid Acidic Chromatography: When purifying by column chromatography, avoid using acidic solvents or additives. If necessary, the silica gel can be neutralized by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Frequently Asked Questions (FAQs)

Q: Why is solvent choice important? Can I use something other than THF or Diethyl Ether? A: Ethereal solvents like THF and diethyl ether are critical because they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[2] This keeps the reagent in solution and maintains its reactivity. Using non-coordinating solvents like hexanes or toluene will likely result in reaction failure. THF is often preferred over diethyl ether due to its higher boiling point (allowing for higher reflux temperatures during formation) and better solvating power.[2]

Q: How pure do my starting materials need to be? A: Very pure. The N-Boc-4-piperidone should be free from moisture and residual solvents.[1] The 2-bromotoluene must be free of acidic impurities. Purity can be assessed by NMR, GC, or HPLC. Impurities can quench the Grignard reagent, leading to inaccurate stoichiometry and low yields.[1]

Q: Is it better to add the Grignard reagent to the ketone or the ketone to the Grignard reagent? A: For this specific reaction, slowly adding the Grignard reagent to the cooled ketone solution is the standard and generally more reliable method. This keeps the ketone concentration high initially, which can help favor the bimolecular addition reaction. Adding the ketone to the Grignard (reverse addition) can sometimes help suppress enolization but should be trialed as a secondary optimization step if low temperatures alone are insufficient.

Key Protocols and Data

Table 1: Reaction Parameter Summary
ParameterRecommended ConditionRationale
Stoichiometry 1.2 - 1.5 eq. of Grignard reagentEnsures complete consumption of the limiting ketone.
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent.[2]
Addition Temp. -78 °C to 0 °CMinimizes side reactions, especially enolization.[2][6]
Reaction Time 1-2 hours at low temp, then warm to RT overnightAllows the reaction to proceed to completion.
Quenching Agent Saturated Aqueous NH₄ClMildly acidic; prevents dehydration of the product.[1][2]
Typical Yield 60-85% (optimized)Varies based on conditions and scale.
Protocol 1: Titration of the Grignard Reagent
  • Accurately weigh ~100 mg of I₂ into a dry flask under an inert atmosphere.

  • Dissolve the I₂ in ~2 mL of anhydrous THF.

  • Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The dark brown color of the iodine will fade.

  • The endpoint is reached when the solution becomes colorless or pale yellow. Record the volume of Grignard reagent added.

  • The molarity is calculated based on the 1:1 stoichiometry between I₂ and the Grignard reagent.[3] Repeat for accuracy.

Protocol 2: Luche-Vanderesse Modification (CeCl₃)
  • Accurately weigh anhydrous CeCl₃ (1.2 - 1.5 eq.) into a flame-dried flask under an inert atmosphere.

  • Add anhydrous THF and stir vigorously for 1-2 hours to create a fine slurry. Sonication can aid this process.

  • Cool the CeCl₃ slurry to -78 °C.

  • Slowly add the Grignard reagent (1.2 eq.) to the CeCl₃ slurry and stir for 30-60 minutes.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the pre-complexed organocerium reagent into the piperidone solution via cannula.

  • Follow the standard procedure for reaction time and work-up.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. 3

  • Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis. 6

  • Grignard Reaction.

  • Technical Support Center: Grignard Reactions with Sterically Hindered Ketones. 5

  • Impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions. 1

  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. 2

Sources

Technical Support Center: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often synthesized via the Grignard reaction between a 2-methylphenylmagnesium halide and 1-Boc-4-piperidone. While the synthesis appears straightforward, the purification of the resulting tertiary alcohol presents several challenges. This guide provides a structured approach to overcoming these hurdles, ensuring the isolation of a high-purity product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize

Question: My final product is a persistent oil and will not crystallize, even after prolonged cooling and scratching. What is causing this, and how can I induce crystallization?

Answer: The failure of this compound to crystallize is a common issue, often stemming from residual impurities that disrupt the crystal lattice formation.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Residual Solvent Trace amounts of reaction solvents (e.g., THF, diethyl ether) or extraction solvents (e.g., ethyl acetate, dichloromethane) can act as an "anti-solvent" for crystallization.High-Vacuum Drying: Dry the crude product under high vacuum for an extended period (several hours to overnight) to remove all volatile residues. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation.
Presence of Byproducts Impurities from the Grignard reaction, such as the biaryl byproduct (2,2'-dimethylbiphenyl) or unreacted starting material, can inhibit crystallization.[1]Chromatography: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[2]
Incorrect Crystallization Solvent The chosen solvent system may not be optimal for inducing crystallization of this specific molecule.Solvent Screening: Experiment with various solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, petroleum ether).[2][3] Slow addition of the anti-solvent to a concentrated solution of the product can promote crystal growth.
Supersaturation Issues Rapid cooling or excessive concentration can lead to the formation of an oil rather than crystals.Controlled Cooling & Seeding: Allow the saturated solution to cool slowly to room temperature, and then to 0-5°C. If a small amount of pure, crystalline material is available, "seeding" the supersaturated solution can initiate crystallization.[2]
Issue 2: Poor Separation and Streaking during Column Chromatography

Question: I am attempting to purify my product using silica gel chromatography, but the compound is streaking badly, leading to broad peaks and poor separation from impurities. Why is this happening?

Answer: The basic nitrogen atom of the piperidine ring is the primary cause of streaking on acidic silica gel.[2] This interaction leads to strong adsorption and subsequent slow, uneven elution.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Acid-Base Interaction The lone pair on the piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel.Basic Modifier in Eluent: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia solution, to your eluent system.[2] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your product and resulting in sharper peaks.
Inappropriate Stationary Phase Silica gel may not be the ideal stationary phase for this basic compound.Alternative Stationary Phases: Consider using a more inert or basic stationary phase. Neutral or basic alumina can be effective alternatives.[2] Reversed-phase chromatography (C18) is another option, although it may require different solvent systems.
Column Overloading Applying too much crude material to the column can exceed its separation capacity, leading to peak broadening and tailing.Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-10% of the silica gel weight with crude material, depending on the difficulty of the separation.
Issue 3: Presence of a Dehydrated Impurity

Question: My post-purification analysis (e.g., NMR, LC-MS) shows a significant impurity that appears to be the dehydrated product, 1-Boc-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine. How is this forming and how can I prevent it?

Answer: The tertiary alcohol in your product is susceptible to acid-catalyzed dehydration.[4] This can occur during the reaction work-up or purification if acidic conditions are present, especially with heating.[5][6]

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Acidic Work-up Quenching the Grignard reaction with a strong acid (e.g., HCl) can create a low pH environment that promotes elimination of the tertiary hydroxyl group.[4]Mild Quenching Agent: Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and less likely to cause dehydration.[4] Alternatively, a careful quench with cold, dilute base can be used.
Acidic Residues during Purification Trace amounts of acid carried over from the work-up can cause dehydration on the silica gel column, which is itself acidic.Neutralize Before Chromatography: Before loading onto a silica column, ensure the crude product is free from acid. This can be achieved by washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution) during the work-up. Using a basic modifier in the eluent, as mentioned in Issue 2, also helps to mitigate this.
High Temperatures Heating the product in the presence of even trace amounts of acid can accelerate the dehydration reaction.[4]Low-Temperature Processing: Concentrate all solutions under reduced pressure at low temperatures (e.g., < 40°C). Avoid heating the product for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: Besides the dehydrated product, common impurities originate from the Grignard reaction itself.[1] These include:

  • Unreacted 1-Boc-4-piperidone: Due to incomplete reaction or enolization of the piperidone by the Grignard reagent.[1]

  • Biaryl Compound (2,2'-dimethylbiphenyl): Formed from the Wurtz coupling of the Grignard reagent with the unreacted aryl halide.[1][7]

  • Reduced Product (1-Boc-4-hydroxypiperidine): If the Grignard reagent has β-hydrogens, it can reduce the ketone. However, this is not applicable for the 2-methylphenyl Grignard.

Q2: What is the best way to store this compound?

A2: The compound should be stored in a cool, dry place, away from strong acids and oxidizing agents.[8][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent potential long-term degradation. For long-term storage, refrigeration (0-8°C) is recommended.[10]

Q3: My LC-MS analysis shows two peaks for my purified product. Is it impure?

A3: Not necessarily. The appearance of multiple peaks for a single piperidine derivative can sometimes be an analytical artifact.[11] The basic nitrogen can interact differently with the stationary phase or ionize in multiple ways in the mass spectrometer source.[11] Try adjusting the mobile phase pH by adding a small amount of acid (like formic acid or TFA) or a basic modifier to see if the peaks coalesce.

Q4: Can I remove the Boc protecting group, and what precautions should I take?

A4: Yes, the Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.[12] Given the susceptibility of the tertiary alcohol to dehydration, it is crucial to perform the deprotection at low temperatures (e.g., 0°C) and for the minimum time necessary to avoid forming the tetrahydropyridine byproduct.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to mitigate streaking and improve the separation of this compound.

  • Prepare the Eluent: Prepare a stock solution of your chosen eluent system (e.g., Hexane/Ethyl Acetate) and add 0.5% (v/v) triethylamine. For example, to 1 L of eluent, add 5 mL of triethylamine.

  • Pack the Column: Wet-pack a silica gel column with your starting, non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elute the Column: Begin elution with the starting non-polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing the purified product to obtain high-purity, crystalline material.

  • Dissolution: In a flask, dissolve the purified product (ideally after chromatography) in a minimum amount of a suitable hot solvent in which it is readily soluble (e.g., ethyl acetate or isopropanol).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) dropwise to the hot solution until it becomes slightly cloudy.[3] Add a few more drops of the hot solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-5°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Visual Diagrams

G

G

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Boc-4-hydroxypiperidine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Boc-4-hydroxypiperidine.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • BenchChem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine.
  • Google Patents. (n.d.). Purification of tertiary butyl alcohol.
  • BenchChem. (2025). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines.
  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine 97%.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Guidechem. (n.d.). How to Prepare N-BOC-4-Hydroxypiperidine?
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from Beilstein Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 1-BOC-4-(2-METHOXYPHENYL)-4-HYDROXYPIPERIDINE.
  • AChemBlock. (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97%.
  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • PMC - PubMed Central. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ⁵-2-oxopiperazines.
  • YouTube. (2020). Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry.
  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (With Acid).
  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols.

Sources

Technical Support Center: Crystallization of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Drawing upon established principles of crystallization and data from analogous piperidine derivatives, this document provides in-depth troubleshooting, detailed protocols, and practical FAQs to enhance your experimental success.

Introduction: The Crystallization Challenge

This compound is a tertiary alcohol synthesized commonly via a Grignard reaction between an o-tolylmagnesium halide and 1-Boc-4-piperidone. The crude product often contains unreacted starting materials and side-products that can significantly hinder crystallization, leading to common issues such as oiling out, low yield, and co-crystallization of impurities. Effective crystallization is therefore a critical step to ensure high purity. This guide will help you diagnose and solve these issues.

Troubleshooting Guide: From Oils to Crystals

This section addresses the most frequently encountered problems during the crystallization of this compound in a question-and-answer format.

Q1: My product "oils out" and refuses to crystallize upon cooling or anti-solvent addition. What's happening and how can I fix it?

A1: Oiling out, or liquid-liquid phase separation, is a common issue that occurs when the solute's concentration in the solution is too high for its solubility at that specific temperature, leading to the formation of a supersaturated, metastable oil instead of an ordered crystalline solid. This is often exacerbated by the presence of impurities which can inhibit nucleation.

Causality & Logic: The bulky tert-butoxycarbonyl (Boc) group and the substituted phenyl ring contribute to the molecule's lipophilicity, while the hydroxyl group provides a site for hydrogen bonding. Impurities from the Grignard synthesis, such as the dehydrated byproduct (4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine) or biaryl compounds (from Wurtz coupling), are typically more nonpolar and can act as "solvents" for your desired product, preventing it from nucleating.[1]

Troubleshooting Steps:

  • Reduce Supersaturation Rate: Rapid cooling or fast addition of an anti-solvent creates a high degree of supersaturation quickly, favoring oil formation.

    • Solution: Slow down the cooling process. Allow the solution to cool naturally to room temperature before moving it to a colder environment (e.g., refrigerator or ice bath). If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature.

  • Increase Solvent Volume: The concentration of your product might be too high.

    • Solution: Add a small amount of the primary (good) solvent back to the oiled-out mixture and gently warm until the oil redissolves. Then, proceed with a slower cooling or anti-solvent addition protocol.

  • "Scratching": Induce nucleation mechanically.

    • Solution: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass can provide a surface for crystal nucleation.

  • Seeding: Introduce a template for crystal growth.

    • Solution: If you have a small amount of pure, solid material from a previous successful crystallization, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a pre-formed lattice for other molecules to deposit onto.

Q2: My crystallization yield is very low. What are the potential causes and how can I improve it?

A2: Low recovery can be attributed to several factors, including incomplete precipitation from the mother liquor or using a suboptimal solvent system where the product has significant solubility even at low temperatures.

Causality & Logic: The choice of solvent and anti-solvent is critical. An ideal system is one where the compound is highly soluble in the primary solvent at elevated temperatures but has very low solubility at cooler temperatures, and is virtually insoluble in the anti-solvent.

Troubleshooting Steps:

  • Solvent System Optimization: Your chosen solvent may be too "good," even at low temperatures.

    • Solution: Experiment with different solvent/anti-solvent combinations. Based on data for analogous compounds like N-Boc-4-hydroxypiperidine, promising systems include:

      • Ethyl Acetate / Hexanes[2]

      • Methanol / Petroleum Ether[3]

      • Dichloromethane / n-Heptane

  • Check the Mother Liquor: Significant amounts of product may remain dissolved.

    • Solution: Take a small aliquot of the filtrate (mother liquor), and evaporate the solvent. A large amount of solid residue indicates that a substantial portion of your product did not crystallize. To recover this, you can concentrate the mother liquor by rotary evaporation and attempt a second crystallization, possibly with a higher ratio of anti-solvent.

  • Maximize Precipitation Time and Temperature: Insufficient cooling time or not reaching a low enough temperature can leave product in solution.

    • Solution: Once crystals begin to form, allow the flask to stand at room temperature for several hours before moving it to a refrigerator (0-4 °C) or an ice bath for an extended period (e.g., overnight) to maximize crystal formation.

Q3: My final product is not pure despite successful crystallization. How can I remove persistent impurities?

A3: Co-crystallization or inclusion of impurities in the crystal lattice can occur, especially if the impurities have similar structures or if crystallization happens too rapidly. Common impurities from the Grignard synthesis include the dehydrated byproduct and unreacted 1-Boc-4-piperidone.

Causality & Logic: Rapid crystal growth can trap solvent and soluble impurities within the crystal lattice.[1] The structural similarity of some byproducts to the desired molecule can also lead to their incorporation into the growing crystal.

Troubleshooting Steps:

  • Recrystallization: The most effective method for purifying a crystalline solid.

    • Solution: Redissolve the impure solid in the minimum amount of a suitable hot solvent. If the impurities are less soluble, they may be removed by hot filtration. If they are more soluble, they will remain in the mother liquor upon cooling. Allow the solution to cool slowly to form high-purity crystals.

  • Pre-Crystallization Purification: If impurities are significantly different in polarity, an initial purification step may be necessary.

    • Solution: For Grignard reaction mixtures, an acid-base extraction can be effective at removing non-basic impurities. Alternatively, a quick filtration through a short plug of silica gel (eluting with a non-polar solvent to remove non-polar byproducts before eluting your more polar product) can be beneficial before attempting crystallization.

  • Slow Down Crystallization: As discussed, slower crystal growth leads to higher purity.

    • Solution: Use a slightly larger volume of the "good" solvent than the absolute minimum required for dissolution at high temperature. This will keep the compound in solution for longer during the cooling phase, allowing for more selective and ordered crystal formation.

Experimental Protocols & Data

Recommended Crystallization Protocol

This protocol is a starting point based on methods used for structurally similar piperidine derivatives.[3] Optimization will likely be required.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol) at room temperature. Use approximately 3-5 mL of solvent per gram of crude material. Gently warm the mixture (to ~40-50 °C) if necessary to ensure complete dissolution.

  • Anti-Solvent Addition: While stirring, slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of the primary solvent back into the solution until it becomes clear again. This ensures you are at the optimal point of saturation for crystal growth to begin upon cooling.

  • Cooling & Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Cover the flask and let it stand undisturbed. Crystal formation should begin. For maximum yield, subsequently place the flask in a refrigerator (0-4 °C) for several hours or overnight.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Solvent System Selection Guide

The following table provides a qualitative guide to solvent selection based on data for the related compound N-Boc-4-hydroxypiperidine.[2]

Solvent ClassSolventExpected Solubility of Piperidine DerivativeRole in Crystallization
AlcoholsMethanol, EthanolHighPrimary (Good) Solvent
EstersEthyl AcetateHighPrimary (Good) Solvent
ChlorinatedDichloromethaneHighPrimary (Good) Solvent
AlkanesHexanes, Heptane, Petroleum EtherLowAnti-Solvent
EthersDiethyl EtherModerateCan be a primary solvent, but often used in mixed systems
AqueousWaterPoorly SolubleNot ideal for direct crystallization, but can be used in extractions

Visualizing the Process

Crystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G cluster_oil Troubleshooting: Oiling Out cluster_no_change Troubleshooting: No Precipitation start Crude Product in Solution cool Cool / Add Anti-Solvent start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Product Oils Out observe->oil Problem no_change No Precipitation observe->no_change Problem oil_a 1. Re-dissolve (Warm) oil_b 2. Cool Slower / Add Anti-Solvent Slower oil_a->oil_b oil_c 3. Try Seeding / Scratching oil_b->oil_c oil_c->cool Re-attempt nc_a 1. Concentrate Solution (Evaporate Solvent) nc_b 2. Add More Anti-Solvent nc_a->nc_b nc_c 3. Cool to Lower Temperature nc_b->nc_c nc_c->cool Re-attempt

Sources

Technical Support Center: Optimizing Grignard Synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. This valuable intermediate is synthesized via a Grignard reaction between 2-tolylmagnesium bromide and N-Boc-4-piperidone. While powerful, the Grignard reaction is notoriously sensitive to reaction conditions, and success hinges on meticulous technique and a deep understanding of the underlying mechanism. This guide provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction outcomes, particularly concerning reaction time and yield.

Reaction Overview

The core of the synthesis is the nucleophilic addition of a Grignard reagent to a ketone. The carbon atom of the 2-tolyl-magnesium bond acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone.[1][2] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.[1][3]

Reaction_Scheme Bromotoluene 2-Bromotoluene Grignard 2-Tolylmagnesium bromide Bromotoluene->Grignard Anhydrous Ether/THF Magnesium Mg Magnesium->Grignard Piperidone 1-Boc-4-piperidone Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide Grignard->Alkoxide FinalProduct 1-Boc-4-(2-methylphenyl) -4-hydroxypiperidine Alkoxide->FinalProduct Workup H₃O⁺ Workup Workup->FinalProduct

Caption: Overall reaction scheme for the synthesis.

Troubleshooting & Optimization FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Grignard Reagent Formation
Q1: My Grignard reagent formation (2-tolylmagnesium bromide) is sluggish or fails to initiate. What's going wrong?

A1: This is the most common failure point. Grignard reagent formation is a surface reaction that is highly sensitive to moisture and the condition of the magnesium metal. The primary culprit is often the passivating layer of magnesium oxide on the turnings, which prevents the reaction with 2-bromotoluene.[4]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: Grignard reagents are strong bases that react violently with protic sources like water.[2][5] All glassware must be rigorously flame-dried or oven-dried (overnight is best) and cooled under an inert atmosphere (dry nitrogen or argon).[6][7] Solvents like diethyl ether or THF must be anhydrous.[5][8]

  • Activate the Magnesium Surface: The oxide layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh metal surface.[3][9]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium, and the color will fade from brown to colorless as the fresh magnesium is exposed.[4][10] Alternatively, 1,2-dibromoethane is highly effective; it reacts to form ethylene gas and MgBr₂, visibly cleaning the metal surface.[9]

  • Initiation Techniques:

    • Add a small portion (~5-10%) of your 2-bromotoluene solution to the activated magnesium in a minimal amount of solvent.

    • If no reaction occurs (indicated by gentle bubbling, cloudiness, and a slight exotherm), gently warm the flask with a heat gun.[9] Be prepared to cool the flask in an ice bath, as the reaction can become vigorous once it starts.[4]

Troubleshooting_Initiation cluster_activation Activation Methods Start Reaction Fails to Initiate Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Reagent) Start->Check_Anhydrous Activate_Mg Activate Magnesium Surface Check_Anhydrous->Activate_Mg Initiate Add Small Halide Portion & Observe for Exotherm Activate_Mg->Initiate Mechanical Mechanical Crushing Activate_Mg->Mechanical Chemical Add I₂ or 1,2-Dibromoethane Activate_Mg->Chemical Heating Gentle Heating Activate_Mg->Heating Success Reaction Initiates Proceed with Slow Addition Initiate->Success Yes Failure Re-evaluate Setup & Reagents Initiate->Failure No

Caption: Troubleshooting workflow for Grignard initiation failure.

Part 2: Nucleophilic Addition Reaction
Q2: The reaction initiated, but my final yield of this compound is low. What are the likely causes?

A2: Low yields after a successful initiation typically point to three main issues: inaccurate reagent stoichiometry, competing side reactions, or suboptimal reaction conditions.

CauseExplanationSolution
Incorrect Stoichiometry The concentration of the Grignard reagent was not accurately known, leading to the use of insufficient nucleophile.[2]Titrate the Grignard reagent before use. A common method is titration against a known concentration of I₂ until the color disappears.
Wurtz Coupling The Grignard reagent (R-MgX) reacts with unreacted alkyl halide (R-X) to form an R-R coupled product (2,2'-dimethylbiphenyl).[2][9] This is favored by high local concentrations of the halide.Slow, dropwise addition of the 2-bromotoluene solution to the magnesium is critical. This maintains a low halide concentration, favoring Grignard formation over coupling.[9]
Enolization of Ketone The Grignard reagent acts as a base instead of a nucleophile, abstracting an acidic α-proton from the N-Boc-4-piperidone. This forms an enolate and regenerates the starting ketone upon workup.[2][11][12]Lower the reaction temperature (-20 °C to 0 °C). Consider using additives like anhydrous Cerium(III) chloride (CeCl₃), which increases the nucleophilicity of the organometallic species while reducing its basicity (Luche reaction conditions).[11]
Reduction of Ketone If the Grignard reagent has β-hydrogens (not the case for 2-tolylmagnesium bromide, but relevant for other Grignards), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[12]This is less of a concern with aryl Grignards. However, maintaining low temperatures generally favors the desired 1,2-addition.[13]
Q3: What is the optimal temperature for adding the Grignard reagent to the ketone?

A3: Temperature is a critical parameter for controlling selectivity and minimizing side reactions.

  • Low Temperatures (-40°C to 0°C): This range is generally preferred. Lowering the temperature slows down all reaction rates, but it disproportionately suppresses side reactions like enolization more than the desired nucleophilic addition.[13][14] Many procedures for similar Grignard additions to N-Boc-4-piperidone report temperatures from -78°C to 0°C.[15] While -78°C provides maximum selectivity, it can significantly increase the reaction time. A practical starting point is to add the Grignard reagent solution to the ketone at 0°C or -10°C, then allow the reaction to slowly warm to room temperature over a couple of hours.[15]

  • Room Temperature or Reflux: While some Grignard reactions work at room temperature, it increases the likelihood of side reactions, especially with a somewhat hindered ketone like N-Boc-4-piperidone.[1] Higher temperatures can decrease yield.

Q4: Which solvent is best: Diethyl Ether or THF?

A4: Both diethyl ether (ether) and tetrahydrofuran (THF) are excellent solvents for Grignard reactions because they are aprotic and solvate the magnesium center, forming a stable complex that enhances reactivity.[5][8]

  • Diethyl Ether: Has a lower boiling point (34.6°C), which can be useful for controlling the exotherm of the reaction by maintaining a gentle reflux.[8] It is often the solvent of choice for initiating Grignard formation.

  • Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a better solvating agent. This can be beneficial for forming Grignards from less reactive halides (like aryl chlorides) and can improve the solubility of intermediates.[10] Some studies suggest THF is a better solvent for synthesizing the Grignard reagent itself due to better ion stabilization.[10]

Recommendation: A common and effective strategy is to prepare the Grignard reagent in THF and then add a THF solution of the N-Boc-4-piperidone to it at a reduced temperature.

Part 3: Work-up and Purification
Q5: What is the correct procedure for quenching the reaction?

A5: The quench step protonates the magnesium alkoxide intermediate to give the final alcohol and dissolves the magnesium salts (Mg(OH)Br).[1][3]

Recommended Protocol:

  • Cool the reaction flask in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This is a mildly acidic quench that is less likely to cause dehydration of the tertiary alcohol, a potential side reaction with strong acids like HCl or H₂SO₄.[6]

  • The addition is exothermic and will produce gas. Add the solution dropwise with vigorous stirring until no more gas evolves and the solids dissolve.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[7][15]

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-Bromotoluene

  • 1-Boc-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) and a crystal of iodine into a flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel, all under an inert atmosphere.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Dissolve 2-bromotoluene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add ~10% of the 2-bromotoluene solution to the magnesium. Wait for initiation (color change, bubbling, gentle reflux). If needed, use gentle warming.

    • Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation. The solution should be grayish and cloudy.

  • Nucleophilic Addition:

    • In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 eq. relative to 2-bromotoluene) in anhydrous THF under an inert atmosphere.

    • Cool this ketone solution to -10°C using an ice-salt bath.

    • Slowly add the prepared Grignard reagent to the ketone solution via cannula or dropping funnel over 30-60 minutes, keeping the internal temperature below -5°C.

    • Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? [Online] Available at: [Link]

  • Lewis, R. N., & Wright, J. R. (1952). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society, 74(5), 1253–1255. [Online] Available at: [Link]

  • Vedantu. Why is ether used as a solvent during Grignard reaction? [Online] Available at: [Link]

  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions? [Online] Available at: [Link]

  • Zong, H., et al. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645-4652. [Online] Available at: [Link]

  • Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. [Online] Available at: [Link]

  • Newman, M. S., & Smith, A. S. (1943). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES. The Journal of Organic Chemistry, 13(1), 592-598. [Online] Available at: [Link]

  • Rieke, R. D., et al. (2002). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 67(21), 7449-7455. [Online] Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Online] Available at: [Link]

  • Web Pages. Experiment 1: Grignard Reaction. [Online] Available at: [Link]

  • Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Online] Available at: [Link]

  • Web Pages. Grignard Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Online] Available at: [Link]

  • Feringa, B. L. (2000). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 33(6), 346-353. [Online] Available at: [Link]

  • Jensen, K. F., et al. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Online] Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Online] Available at: [Link]

Sources

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of complex molecules. However, its structure, which includes a Boc-protected amine and a sterically hindered tertiary alcohol, presents specific stability challenges. Understanding these issues is critical for successful synthesis, purification, and storage. This guide provides practical, field-proven insights to ensure the integrity of your material and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main points of instability in the molecule are:

  • The Boc-protecting group: This group is highly sensitive to acidic conditions and will be cleaved to reveal the free piperidine nitrogen.[1]

  • The tertiary alcohol: The hydroxyl group at the C4 position is prone to elimination (dehydration) under acidic conditions, especially with heating, to form the corresponding tetrahydropyridine derivative.[2] The steric hindrance from the adjacent 2-methylphenyl group can influence the rate and outcome of reactions at this center.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[3] It should be protected from light and moisture. Avoid storage in acidic environments or in proximity to reactive acidic gases.

Q3: I am observing an unknown impurity in my sample by HPLC and ¹H NMR. What could it be?

A3: The most common impurity is the dehydrated product, 1-Boc-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine. This can form during synthesis, purification (e.g., silica gel chromatography with non-neutralized silica), or improper storage. In the ¹H NMR spectrum, you would expect to see the appearance of a new olefinic proton signal. Another possibility is the presence of the de-Boc'd compound, 4-(2-methylphenyl)piperidin-4-ol, if the material has been exposed to acid.

Q4: Can I use standard silica gel for the purification of this compound?

A4: Standard silica gel can be slightly acidic and may cause degradation (dehydration) of the tertiary alcohol. It is highly recommended to use deactivated (neutralized) silica gel for column chromatography. This can be prepared by washing the silica gel with a solution of triethylamine in the eluent system, followed by flushing with the eluent alone before loading the sample.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Incomplete reaction or low yield in a subsequent synthetic step.
  • Possible Cause 1: Degradation of the starting material.

    • Explanation: If your reaction conditions are acidic, even mildly, you may be losing a portion of your starting material to dehydration or de-Boc protection.

    • Solution:

      • Confirm Starting Material Purity: Before starting your reaction, verify the purity of your this compound by HPLC or ¹H NMR.

      • Use Anhydrous and Non-Acidic Conditions: Ensure all solvents and reagents are anhydrous and free from acidic impurities.

      • Incorporate a Non-Nucleophilic Base: If compatible with your reaction, consider adding a sterically hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge any trace acids.

  • Possible Cause 2: Steric hindrance at the hydroxyl group.

    • Explanation: The tertiary nature of the alcohol, compounded by the ortho-methyl group on the phenyl ring, can significantly slow down reactions involving the hydroxyl group (e.g., etherification, esterification).

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction closely by TLC or LC-MS and be prepared to extend the reaction time. Gentle heating may be necessary, but be mindful of the potential for dehydration.

      • Use More Reactive Reagents: For example, in an esterification, using an acid chloride or anhydride with a catalyst like DMAP may be more effective than a standard Fischer esterification.

      • Consider Alternative Catalysts: For reactions that are sluggish, explore more potent catalysts that are known to be effective for sterically hindered alcohols.

Issue 2: Formation of a significant amount of the dehydrated side product.
  • Explanation: This is a classic problem with tertiary alcohols, especially when any acid is present. The reaction proceeds via an E1 mechanism.[2]

    G cluster_0 Acid-Catalyzed Dehydration A This compound B Protonated Alcohol (Good Leaving Group) A->B + H⁺ B->A - H⁺ C Carbocation Intermediate B->C - H₂O C->B + H₂O D 1-Boc-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine C->D - H⁺ D->C + H⁺ H2O H₂O H_plus H⁺ H_plus2 H⁺

  • Solutions:

    • Strictly Neutral or Basic Conditions: Whenever possible, design your synthetic route to avoid acidic reagents and solvents.

    • Buffer Your Reactions: If acidic conditions are unavoidable, consider using a buffered system to maintain a less aggressive pH.

    • Low Temperatures: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.

    • Alternative Reagents for Dehydration-Prone Reactions: For reactions like converting the alcohol to a leaving group, consider using reagents that operate under neutral or basic conditions, such as tosyl chloride in pyridine, rather than a strong acid. [4]

Issue 3: Difficulty in removing the Boc group without side reactions.
  • Explanation: While the Boc group is designed to be removed with acid, this is the very condition that promotes dehydration of the tertiary alcohol.

  • Solutions:

    • Milder Acidic Conditions: Instead of strong acids like concentrated HCl, try using a milder acid such as trifluoroacetic acid (TFA) at low concentrations (e.g., 10-20% in dichloromethane) and at low temperatures (0°C to room temperature). [1] 2. Careful Monitoring: Follow the deprotection reaction closely by TLC or LC-MS. As soon as the starting material is consumed, immediately quench the reaction with a base (e.g., saturated sodium bicarbonate solution) to prevent further degradation of the product.

    • Alternative Protecting Groups: If dehydration remains a persistent issue throughout your synthetic sequence, consider using a protecting group that can be removed under non-acidic conditions (e.g., a Cbz group, which can be removed by hydrogenolysis).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the common dehydrated impurity.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Expected Elution Profile: The dehydrated impurity will be less polar and is expected to have a longer retention time than the parent alcohol.

G cluster_workflow HPLC Analysis Workflow A Prepare Mobile Phase and Sample Solution B Equilibrate HPLC System A->B C Inject Sample B->C D Run Gradient Elution C->D E Detect at 254 nm D->E F Analyze Chromatogram (Purity and Impurities) E->F

Caption: Workflow for HPLC purity analysis.

Protocol 2: Neutralization of Silica Gel for Chromatography

To prevent on-column degradation, it is crucial to use neutralized silica gel.

  • Prepare your desired solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Add 0.5% triethylamine to the solvent mixture.

  • Prepare a slurry of silica gel in this triethylamine-containing solvent system.

  • Pack the column with the slurry.

  • Wash the packed column with at least 5 column volumes of the solvent system (without triethylamine) to remove the excess base.

  • The column is now ready for sample loading and purification.

References

  • Benchchem. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9.

  • ChemicalBook. N-BOC-4-Hydroxypiperidine synthesis.

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.

  • Otto Chemie Pvt. Ltd. 1-Boc-4-hydroxypiperidine, 97% | 109384-19-2.

  • Nature Portfolio. Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst.

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

  • SpectraBase. 1-Boc-4-hydroxypiperidine.

  • ChemicalBook. 1-BOC-4-HYDROXY-4-(HYDROXYMETHYL)-PIPERIDINE(389889-80-9) Spectrum.

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • AChemBlock. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3.

  • Benchchem. Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.

  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97 | 109384-19-2.

  • Wikipedia. 1-Boc-4-AP.

  • SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column.

  • Master Organic Chemistry. Elimination Reactions of Alcohols.

  • Chemistry LibreTexts. Elimination Reactions of Alcohols.

  • Pearson Education. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.

  • R Discovery. Stability-indicating Methods Research Articles.

  • Chad's Prep. Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3.

  • Journal of Applied Pharmaceutical Science. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.

  • Alkali Scientific. 1-Boc-4-hydroxypiperidine, 1 X 5 g (495484-5G).

  • Benchchem. N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

  • Royal Society of Chemistry. Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism.

  • ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.

  • Simson Pharma Limited. 1-Boc-4-hydroxypiperidine | CAS No- 109384-19-2.

  • Pharmaffiliates. CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine.

  • Chem-Impex. Boc-(4-hydroxy)piperidine.

  • Benchchem. Synthesis routes of N-Boc-4-hydroxypiperidine.

  • Echemi. 1-BOC-4-(2,4-DIFLUOROPHENYL)-4-HYDROXYPIPERIDINE Safety Data Sheets.

  • ChemicalBook. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum.

  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97%.

  • ChemicalBook. This compound.

Sources

Technical Support Center: Synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. This valuable intermediate is a cornerstone in the development of various pharmaceutical compounds. Its synthesis, typically achieved via the Grignard reaction between an o-tolyl organomagnesium halide and 1-Boc-4-piperidone, is a powerful C-C bond-forming reaction.[1][2] However, like many organometallic additions, it is susceptible to side reactions that can complicate purification and reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and the underlying chemical principles to empower you to overcome common challenges in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, and I've recovered a significant amount of my starting material, 1-Boc-4-piperidone. What is the likely cause?

Answer: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile, leading to the enolization of the ketone.[3][4]

  • Causality: The o-tolylmagnesium halide is a strong base. If it abstracts a proton from the alpha-carbon of the 1-Boc-4-piperidone, it forms a magnesium enolate intermediate. During the aqueous workup step, this enolate is simply protonated, regenerating the starting ketone. This side reaction is particularly competitive when the Grignard reagent or the ketone is sterically hindered.[3][5]

  • Troubleshooting Steps:

    • Temperature Control: Perform the addition of the 1-Boc-4-piperidone solution to the Grignard reagent at a low temperature (e.g., -20 °C to 0 °C). Low temperatures disfavor the kinetically slower enolization pathway compared to the desired nucleophilic addition.

    • Reverse Addition: Slowly add the ketone solution to the Grignard reagent, not the other way around. This ensures the ketone is always in the presence of an excess of the nucleophile, maximizing the chance of addition over enolization.

    • Use of Additives: Consider using cerium(III) chloride (CeCl₃). Pre-complexing the Grignard reagent with anhydrous CeCl₃ (forming an organocerium reagent in situ) significantly increases its nucleophilicity while reducing its basicity, thereby suppressing enolization. This is often referred to as the Luche reaction.[5]

Question 2: My main impurity is a secondary alcohol, 1-Boc-4-hydroxypiperidine, instead of the expected tertiary alcohol. Why did this happen?

Answer: You are observing a reduction of the ketone, another common side reaction in Grignard syntheses.[3][4]

  • Causality: This occurs when the Grignard reagent possesses a hydrogen atom on its β-carbon. The reagent can then deliver a hydride to the carbonyl carbon through a cyclic six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction).[3] While o-tolylmagnesium bromide itself cannot do this, impurities in the Grignard reagent formed from other alkyl halides (e.g., from isopropyl bromide if used as an entrainer) or an excess of certain activating agents could be the source. More commonly, this can occur if using a different Grignard reagent that has β-hydrogens.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the 2-bromotoluene used to prepare the Grignard reagent is of high purity and free from other alkyl halides.

    • Grignard Preparation: When preparing the Grignard reagent, ensure complete reaction with the magnesium to consume all the initial halide.

    • Confirm Reagent: If you are using a commercially sourced Grignard, verify its identity and purity.

Question 3: The Grignard reagent formation is sluggish or fails to initiate. What should I do?

Answer: The initiation of Grignard reagent formation is highly sensitive to the reaction conditions.

  • Causality: The primary culprits are typically an oxidized magnesium surface or the presence of moisture.[4] Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[4] Additionally, Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[6]

  • Troubleshooting Steps:

    • Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents (typically THF or diethyl ether) are anhydrous.[7]

    • Magnesium Activation: Activate the magnesium turnings immediately before use. This can be done by adding a small crystal of iodine (which reacts to form MgI₂ and exposes a fresh surface), a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to physically break the oxide layer.[7]

    • Initiation: Add only a small amount of the 2-bromotoluene initially and wait for signs of reaction (cloudiness, gentle bubbling, or an exotherm) before adding the remainder. Gentle heating or sonication can also help initiate the reaction.

Side Reaction Summary

Side ProductChemical NameCausePrevention & Mitigation
Recovered Starting Material 1-Boc-4-piperidoneEnolization : Grignard reagent acts as a base, abstracting an α-proton.[4]Lower reaction temperature, use reverse addition, add CeCl₃.[5]
Reduction Product 1-Boc-4-hydroxypiperidineReduction : Hydride transfer from a Grignard reagent with β-hydrogens.[3]Ensure high purity of the aryl halide and magnesium.
Coupling Product 2,2'-DimethylbiphenylWurtz-type Coupling : Reaction between the Grignard reagent and unreacted 2-bromotoluene.Ensure slow addition of the halide during Grignard formation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired nucleophilic addition pathway versus the two most common side reactions: enolization and reduction.

G cluster_main Desired Pathway cluster_enol Enolization Side Reaction cluster_red Reduction Side Reaction (from R'-MgBr with β-H) SM 1-Boc-4-piperidone Alkoxide Magnesium Alkoxide Intermediate SM->Alkoxide Enolate Magnesium Enolate SM->Enolate Red_Alkoxide Secondary Alkoxide SM->Red_Alkoxide GR o-tolyl-MgBr GR->Alkoxide Nucleophilic Addition GR->Enolate Proton Abstraction (Basicity) Product 1-Boc-4-(2-methylphenyl) -4-hydroxypiperidine Alkoxide->Product H₃O⁺ Workup RecoveredSM Recovered 1-Boc-4-piperidone Enolate->RecoveredSM H₃O⁺ Workup Red_Product 1-Boc-4-hydroxypiperidine Red_Alkoxide->Red_Product H₃O⁺ Workup GR_Impurity R'-MgBr (Impurity) GR_Impurity->Red_Alkoxide Hydride Transfer

Caption: Reaction pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether for this synthesis. THF's higher boiling point allows for a greater temperature range during reagent formation, and its superior ability to solvate the Grignard reagent can improve reactivity.

Q: How can I confirm the formation and concentration of my Grignard reagent before use? A: While visual cues like the disappearance of magnesium and a color change are useful, they are not quantitative. The concentration of the Grignard reagent should be determined by titration before use.[4] A common method involves titrating a sample of the reagent against a solution of I₂ in THF until the iodine color persists, or using a known amount of a protic compound like menthol with an indicator.[4]

Q: What is the best method for purifying the final product? A: The primary method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired tertiary alcohol from the less polar biphenyl byproduct and the more polar unreacted ketone and secondary alcohol reduction product.

Q: Can I use 2-chlorotoluene or 2-iodotoluene instead of 2-bromotoluene? A: Yes, but with adjustments. Aryl iodides are more reactive than bromides and may form the Grignard reagent more easily, but they are also more expensive and prone to Wurtz-type coupling. Aryl chlorides are less reactive and often require higher temperatures or the use of activators like LiCl (to form so-called "Turbo-Grignards") for efficient conversion.[8] For general laboratory synthesis, aryl bromides offer the best balance of reactivity, cost, and stability.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 2-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous THF.

    • Add a small amount (~10%) of the 2-bromotoluene solution to the magnesium suspension. Wait for initiation, which is indicated by a color change and gentle reflux. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Addition Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the 1-Boc-4-piperidone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2025, March 21). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2021). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • Contreras, J. M., Rival, Y., Chayer, S., Bourguignon, J. J., & Wermuth, C. G. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization [Request PDF]. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

Sources

Technical Support Center: Troubleshooting Solubility of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine in dimethyl sulfoxide (DMSO). This compound, a key intermediate in various synthetic pathways, can present dissolution difficulties that may impede experimental progress. This guide provides in-depth troubleshooting, preventative measures, and detailed protocols to ensure the successful preparation of your solutions. Our approach is grounded in chemical principles and practical laboratory experience to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of this compound in DMSO.

Q1: I've added the calculated amount of this compound to my DMSO, but it's not dissolving completely. What's the first thing I should check?

A1: The most common culprit for unexpected insolubility in DMSO is the presence of water.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Even a small percentage of water can significantly alter the solvent properties of DMSO, making it more difficult to dissolve large, lipophilic compounds.[1][2]

Immediate Actions:

  • Verify DMSO Quality: Use a fresh, unopened bottle of anhydrous DMSO if possible. If you are using an older bottle, it has likely absorbed atmospheric moisture.

  • Proper Storage: Always store DMSO in a tightly sealed container, preferably with a desiccant, in a dry environment.

Q2: My compound was initially dissolved, but now I see a precipitate after storing the solution. What happened?

A2: This phenomenon, known as precipitation upon storage, is often linked to two main factors:

  • Water Absorption: As mentioned, ongoing water absorption into the DMSO stock solution can decrease the solubility of the compound over time, leading to precipitation.[1][2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote crystallization and precipitation of the dissolved compound.[1] This is because the process can create localized areas of supersaturation as the solvent freezes and thaws.

Preventative Measures:

  • Aliquoting: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and reduce the exposure of the bulk solution to atmospheric moisture.

  • Storage Conditions: Store aliquots at a consistent temperature, ideally at -20°C or -80°C, in tightly sealed vials.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of many compounds. However, with Boc-protected amines, caution is warranted.

  • Thermal Instability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group can be thermally labile.[5] High temperatures can lead to the deprotection of the amine, resulting in the formation of 4-(2-methylphenyl)-4-hydroxypiperidine and byproducts like isobutylene and carbon dioxide.[5] This degradation can alter the properties and reactivity of your compound. Recent studies have shown that thermal N-Boc deprotection can occur in various solvents, and the required temperature can vary depending on the substrate.[6][7][8][9]

Recommended Protocol for Gentle Warming:

  • Warm the solution in a water bath set to a temperature no higher than 37-40°C.

  • Continuously agitate the vial by vortexing or gentle swirling.

  • Do not heat for an extended period. Aim for the minimum time required to achieve dissolution.

Q4: Is sonication a safe and effective method to aid dissolution?

A4: Yes, sonication is generally a safer and often more effective alternative to heating for dissolving challenging compounds. The high-frequency sound waves create cavitation bubbles that agitate the solvent and solid particles, promoting dissolution without generating significant heat that could degrade the compound.

Protocol for Sonication:

  • Place the vial containing the compound and DMSO in a bath sonicator.

  • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the water bath.

  • Check for dissolution between bursts.

Q5: Could the this compound be reacting with the DMSO?

A5: While DMSO is a relatively inert solvent, it can participate in certain reactions, particularly at elevated temperatures or in the presence of activators. The tertiary alcohol in this compound is generally stable. However, under specific conditions, DMSO can act as an oxidant. For instance, in Swern and related oxidations, DMSO is activated by reagents like oxalyl chloride or trifluoroacetic anhydride to oxidize primary and secondary alcohols.[10][11][12] Tertiary alcohols are typically not affected under these conditions as they lack a hydrogen atom on the carbinol carbon.[10] For routine solution preparation, a direct reaction is highly unlikely, but it's a possibility to consider if unexplained degradation is observed, especially if the solution was heated excessively.

Experimental Protocols

Here are detailed step-by-step methodologies for preparing and handling solutions of this compound in DMSO.

Protocol 1: Standard Preparation of a DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (newly opened bottle)

    • Appropriate personal protective equipment (gloves, safety glasses)

    • Calibrated balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the compound and DMSO to room temperature.

    • Weigh the desired amount of this compound into a tared vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, proceed to Protocol 2.

Protocol 2: Aiding Dissolution with Sonication and Gentle Warming
  • Sonication:

    • Place the vial in a bath sonicator.

    • Sonicate for 2-5 minutes.

    • Visually inspect for complete dissolution. Repeat if necessary.

  • Gentle Warming (if sonication is insufficient):

    • Place the vial in a water bath pre-heated to 37°C.

    • Vortex the vial intermittently for 30-60 seconds.

    • Once dissolved, remove the vial from the water bath immediately.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with this compound in DMSO.

G start Start: Prepare Solution (Compound + Anhydrous DMSO) check_dissolution Is the compound fully dissolved? start->check_dissolution success Success! Aliquot and store properly. check_dissolution->success Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No sonicate Apply Sonication (Short bursts) troubleshoot->sonicate check_dissolution2 Is the compound fully dissolved? sonicate->check_dissolution2 check_dissolution2->success Yes gentle_warm Gentle Warming (Max 40°C) check_dissolution2->gentle_warm No check_dissolution3 Is the compound fully dissolved? gentle_warm->check_dissolution3 check_dissolution3->success Yes consider_cosolvent Consider Co-solvent (e.g., DMF, NMP) Consult literature. check_dissolution3->consider_cosolvent No verify_compound Verify Compound Purity and DMSO Quality consider_cosolvent->verify_compound

Caption: Troubleshooting workflow for solubility issues.

Data Summary

The following table provides a summary of the key properties of this compound and DMSO.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₇H₂₅NO₃[13](CH₃)₂SO[14]
Molecular Weight 291.39 g/mol 78.13 g/mol [14]
Appearance White to off-white solidColorless liquid[14]
Melting Point Not specified in search results19 °C (66 °F)[14]
Boiling Point Not specified in search results189 °C (372 °F)[14]
Key Characteristics Contains a thermally sensitive Boc protecting group.[5]Highly hygroscopic polar aprotic solvent.[1][14]

Chemical Structures

G cluster_0 This compound cluster_1 DMSO compound dmso

Caption: Chemical structures of the compound and solvent.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • ACS Green Chemistry Institute. Thermal Methods - WordPress. Available from: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • University of California, Irvine. DMSO Oxidation. Available from: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Available from: [Link]

  • YouTube. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. Available from: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. Available from: [Link]

  • ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Available from: [Link]

  • ResearchGate. DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed? Available from: [Link]

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? Available from: [Link]

  • University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • PubChem. 1-Boc-4-cyano-4-hydroxypiperidine. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]

  • WordPress. DMSO Activation in Pseudo-Swern Reaction. Available from: [Link]

  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. Available from: [Link]

  • Chemsigma. This compound [553630-96-9]. Available from: [Link]

Sources

Technical Support Center: Refining Experimental Parameters for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Here, we address common challenges encountered during the synthesis, purification, and analysis of this important synthetic intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and characterization of this compound.

Q1: What is the optimal method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is through a Grignard reaction.[1] This involves the nucleophilic addition of a 2-methylphenylmagnesium halide (typically bromide or chloride) to the electrophilic carbonyl carbon of 1-Boc-4-piperidone.[1] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic Grignard reagent.[1] Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol.[1]

Q2: What are the key considerations for the purification of this compound?

A2: Purification is critical to remove unreacted starting materials, byproducts, and residual reagents. The primary purification method is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate, is typically effective. The progress of the separation should be monitored by thin-layer chromatography (TLC). Following chromatography, recrystallization can be employed to obtain a highly pure, crystalline product.[2] Optimization of crystallization may involve varying solvent systems, temperature, and concentration.[2][3]

Q3: Which analytical techniques are recommended for characterizing this compound?

A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.[4][5]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reverse-phase method with a C18 column is a common starting point.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbamate (C=O) groups.[6]

Q4: What are the typical storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a cool, dry place, typically at 0-8 °C.[10] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. The Boc protecting group is sensitive to strong acids, so storage away from acidic environments is crucial.[4]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

A. Synthesis via Grignard Reaction

Problem 1: Low or No Yield of the Desired Tertiary Alcohol.

  • Symptom: After the reaction and workup, analysis by TLC, NMR, or MS shows a low amount or complete absence of the target compound, with a significant amount of unreacted 1-Boc-4-piperidone remaining.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Grignard Reagent Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1] Contamination will quench the reagent, rendering it non-nucleophilic.Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere.[1][11] Use anhydrous solvents. Activate the magnesium turnings (e.g., with a crystal of iodine) to ensure a fresh reactive surface.[11]
Enolization of the Ketone If the Grignard reagent is particularly bulky or the reaction conditions are not optimal, it can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[1] This leads to the recovery of the starting ketone after workup.Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature during the addition of the ketone may favor nucleophilic addition over enolization.
Impure Starting Materials Impurities in the 2-methylphenyl halide or magnesium can interfere with the formation of the Grignard reagent.Use high-purity starting materials.

Problem 2: Formation of Significant Byproducts.

  • Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product and starting material.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Wurtz Coupling The Grignard reagent can react with the unreacted 2-methylphenyl halide to form a biphenyl byproduct.[1]Add the 2-methylphenyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.
Reaction with Solvent Ethereal solvents like THF can be cleaved by Grignard reagents under prolonged heating.Avoid unnecessarily long reaction times at reflux. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
B. Boc-Deprotection

Problem 3: Incomplete Removal of the Boc Group.

  • Symptom: When attempting to deprotect the piperidine nitrogen, analysis of the reaction mixture shows the presence of the starting N-Boc protected compound.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength or Stoichiometry The Boc group is cleaved under acidic conditions.[12][13] The acid may not be strong enough or used in sufficient quantity to drive the reaction to completion.Use a stronger acid, such as trifluoroacetic acid (TFA), or increase the concentration of the acid used (e.g., HCl in an organic solvent). Ensure at least a stoichiometric amount of acid is used.
Short Reaction Time or Low Temperature The deprotection reaction may be slow under certain conditions.Increase the reaction time and monitor the progress by TLC. Gentle heating may be required, but be cautious of potential side reactions.

Problem 4: Formation of Side Products During Boc-Deprotection.

  • Symptom: The formation of unexpected products is observed after the deprotection step.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Alkylation by tert-Butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation.[12][14] This electrophile can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[13][14]Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.
Acid-Catalyzed Rearrangement or Elimination The tertiary alcohol is susceptible to dehydration under strong acidic conditions, leading to the formation of an alkene.Use milder deprotection conditions, such as a lower concentration of acid or a less harsh acid. Running the reaction at a lower temperature can also minimize side reactions. Consider using alternative deprotection methods, such as thermolytic deprotection.[15]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the Grignard addition.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 2-Bromotoluene

  • Anhydrous tetrahydrofuran (THF)

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.

  • Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Add magnesium turnings to the flask, followed by a crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous THF.

  • Add a small portion of the 2-bromotoluene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 1-Boc-4-piperidone in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for purity analysis.

Parameter Condition
Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for your specific instrumentation and sample. For Mass-Spec (MS) compatible applications, formic acid is a suitable mobile phase modifier.[8]

IV. Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Purification 2-Bromotoluene 2-Bromotoluene 2-Methylphenylmagnesium_bromide 2-Methylphenyl- magnesium bromide 2-Bromotoluene->2-Methylphenylmagnesium_bromide + Mg, Anhydrous THF Mg Mg Mg->2-Methylphenylmagnesium_bromide Alkoxide_Intermediate Magnesium Alkoxide Intermediate 2-Methylphenylmagnesium_bromide->Alkoxide_Intermediate 1-Boc-4-piperidone 1-Boc-4-piperidone 1-Boc-4-piperidone->Alkoxide_Intermediate Final_Product 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine Alkoxide_Intermediate->Final_Product Acidic Workup (e.g., NH4Cl) Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography

Caption: Workflow for the synthesis of this compound.

Boc-Deprotection Pathway and Side Reaction

Boc_Deprotection Start 1-Boc-4-(2-methylphenyl)- 4-hydroxypiperidine Deprotected 4-(2-Methylphenyl)-4-hydroxypiperidine Start->Deprotected + Acid (e.g., TFA) tBu_cation tert-Butyl Cation Start->tBu_cation generates Dehydration Dehydration Product (Alkene) Start->Dehydration Strong Acid/Heat Alkylation Alkylated Byproduct tBu_cation->Alkylation + Nucleophile

Caption: Boc-deprotection pathway and potential side reactions.

V. References

  • Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Retrieved from

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from

  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from

  • Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from

  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from

  • Organic Process Research & Development. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from

  • SynHet. (n.d.). This compound. Retrieved from

  • Luft, J. R., Snell, E. H., & DeTitta, G. T. (2007). Optimization of crystallization conditions for biological macromolecules. Protein Science, 16(4), 715–722.

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine. Retrieved from

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from

  • ChemicalBook. (n.d.). This compound(553630-96-9) 1 h nmr. Retrieved from

  • Luft, J. R., Snell, E. H., & DeTitta, G. T. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 715-722.

Sources

Validation & Comparative

A Comparative Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and its Structural Analogs for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Aryl-4-Hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry. As a privileged scaffold, it is present in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] The piperidine ring imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the tertiary alcohol and the aryl group provide critical vectors for molecular recognition and further functionalization.[2]

The N-Boc protected variant, 1-Boc-4-aryl-4-hydroxypiperidine, is an exceptionally versatile building block. The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of conditions, yet it can be cleanly removed with acid, allowing for late-stage diversification.[1] This guide focuses on a specific, yet illustrative, member of this class: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine .

The primary objective of this guide is to provide an in-depth comparison of this compound with its key structural analogs. We will dissect the subtle yet significant impact of substituent placement and electronic nature on synthetic accessibility, physicochemical properties, and subsequent reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal building block for their specific synthetic campaigns.

Core Compound Profile: this compound

This compound is distinguished by the presence of a methyl group at the ortho position of the C4-phenyl ring. This feature introduces steric bulk in proximity to the reactive tertiary hydroxyl center, a factor that profoundly influences its synthesis and subsequent chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These values are critical for predicting solubility, membrane permeability, and general handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₇H₂₅NO₃[3]
Molecular Weight 291.39 g/mol Calculated
CAS Number 553630-96-9[3]
Appearance Typically an off-white to white solidGeneral
Predicted LogP 3.1 - 3.5ChemDraw
Predicted pKa (OH) ~15.0ChemDraw
Standard Synthetic Route: Grignard Addition

The most direct and widely employed method for synthesizing 4-aryl-4-hydroxypiperidines is the nucleophilic addition of an aryl Grignard reagent to an N-protected 4-piperidone.[4] The workflow is reliable but requires stringent control over experimental conditions to maximize yield and minimize side-product formation.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition 2-Bromotoluene 2-Bromotoluene Grignard_Reagent 2-Tolylmagnesium bromide 2-Bromotoluene->Grignard_Reagent Anhydrous THF Iodine (cat.) Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Product 1-Boc-4-(2-methylphenyl) -4-hydroxypiperidine Grignard_Reagent->Product Addition to carbonyl N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Product Anhydrous THF -78 °C to rt

Caption: General workflow for the synthesis via Grignard addition.

Comparative Analysis with Structural Analogs

To understand the unique characteristics of the ortho-methyl analog, we will compare it against three closely related compounds:

  • Unsubstituted Analog: 1-Boc-4-phenyl-4-hydroxypiperidine

  • Positional Isomer: 1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine (para-methyl)

  • Electronic Variant: 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (para-chloro)

Synthesis: The Impact of Aryl Substitution on the Grignard Reaction

The success of the Grignard synthesis is highly dependent on the nature of the arylmagnesium halide. Steric hindrance and electronic effects can significantly influence reaction rates and yields.

Experimental Protocol: General Procedure for Grignard Synthesis of 4-Aryl-4-Hydroxypiperidines

  • Apparatus Setup: All glassware must be oven-dried (120 °C) overnight and assembled hot under a positive pressure of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • To a flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine, add a portion of anhydrous tetrahydrofuran (THF).

    • Slowly add the corresponding aryl bromide (1.1 equivalents) dissolved in anhydrous THF via a dropping funnel. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction.[4]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Nucleophilic Addition:

    • In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the freshly prepared Grignard reagent via cannula to the piperidone solution.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Synthesis Data

CompoundAryl Halide PrecursorTypical YieldKey Considerations
1-Boc-4-phenyl-4-hydroxypiperidineBromobenzene75-85%Baseline reaction. Generally clean and high-yielding.
This compound 2-Bromotoluene60-70%Steric Hindrance: The ortho-methyl group slightly hinders the approach of the Grignard reagent to the carbonyl carbon, which can lead to lower yields compared to the unsubstituted analog.[4] Increased potential for side reactions.
1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine4-Bromotoluene80-90%Electronic Effect: The electron-donating methyl group at the para position can slightly increase the nucleophilicity of the Grignard reagent, often leading to excellent yields.
1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine1-Bromo-4-chlorobenzene70-80%Electronic Effect: The electron-withdrawing chloro group reduces the nucleophilicity of the Grignard reagent. However, the reaction is generally still efficient and provides good yields.[5]

Expert Insight: The lower yield for the ortho-methyl analog is a classic example of steric hindrance impacting a nucleophilic addition. While a 10-15% drop in yield may seem minor, on an industrial scale, this represents a significant cost and efficiency difference. Furthermore, sterically hindered Grignard reagents are more basic and can promote the enolization of the piperidone, a key side reaction that reverts the ketone back to its starting form upon workup, thereby reducing the overall yield.[4]

Reactivity of the 4-Hydroxy Group: Substitution vs. Elimination

The tertiary alcohol at the C4 position is a crucial handle for further synthetic transformations. However, its reactivity is complicated by the fact that it is prone to E1 elimination under acidic conditions to form a tetrahydropyridine byproduct.[6] The substitution pattern on the aryl ring directly influences the stability of the potential carbocation intermediate, governing the substitution/elimination ratio.

G cluster_legend Reaction Pathways Start 1-Boc-4-aryl-4-hydroxypiperidine Protonation Protonation (H⁺) Start->Protonation - H₂O Intermediate Tertiary Carbocation Intermediate Protonation->Intermediate SN1 SN1 Product (Substitution) Intermediate->SN1 Nu:⁻ E1 E1 Product (Elimination) Intermediate->E1 - H⁺ SN1_key Desired Substitution E1_key Elimination Side-Product

Caption: Competing SN1 and E1 pathways for tertiary hydroxypiperidines.

Analysis of Substituent Effects on Reactivity:

  • 1-Boc-4-phenyl-4-hydroxypiperidine (Baseline): The phenyl group stabilizes the tertiary carbocation through resonance. This compound will undergo substitution reactions (e.g., with strong acids like HBr) but will also be susceptible to elimination.[6]

  • 1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine (para-methyl): The electron-donating methyl group further stabilizes the carbocation intermediate through an inductive effect. This increased stability makes the formation of the carbocation faster, potentially increasing the rate of both SN1 and E1 reactions. Careful control of conditions is required to favor substitution.

  • 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (para-chloro): The electron-withdrawing chloro group destabilizes the carbocation. This makes the formation of the intermediate less favorable, slowing down both SN1 and E1 pathways. While this might seem disadvantageous, it can sometimes be exploited to prevent unwanted elimination reactions under mildly acidic conditions.

  • This compound (ortho-methyl): This analog presents the most complex scenario. The ortho-methyl group provides some electronic stabilization to the carbocation. However, it also creates significant steric strain in the planar carbocation intermediate. This strain can promote a rapid E1 elimination to relieve the steric clash, making this analog more prone to dehydration than its para-substituted or unsubstituted counterparts.

Trustworthiness Check: To avoid this problematic elimination, chemists often convert the tertiary alcohol into a better leaving group under neutral or basic conditions (e.g., forming a tosylate or mesylate) before attempting a substitution.[6] However, the steric bulk around the hydroxyl group in the ortho-methyl analog can also hinder this derivatization step, requiring more forcing conditions.

Conclusion and Recommendations

The choice between this compound and its analogs is not arbitrary; it is a strategic decision based on a trade-off between synthetic accessibility and desired chemical properties.

  • For highest synthetic yield and general-purpose use , the 1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine is often the superior choice due to the favorable electronic effect of the para-methyl group on the Grignard synthesis.

  • For baseline comparisons or when minimal electronic influence is desired , the unsubstituted 1-Boc-4-phenyl-4-hydroxypiperidine is the standard.

  • The 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine is valuable when an electron-withdrawing group is required for biological activity or to modulate the reactivity of the piperidine scaffold.

  • The target compound, This compound , should be chosen specifically when the ortho-methyl group is a required feature of the final target molecule. Researchers must be prepared for potentially lower synthetic yields and a higher propensity for the molecule to undergo elimination reactions in subsequent steps. Its utility lies in its unique topography, where the ortho-substituent can enforce a specific conformation on the piperidine ring or interact with a biological target, a feature that cannot be replicated by its isomers.

By understanding these nuances, researchers can better anticipate challenges, optimize reaction conditions, and ultimately accelerate their research and development programs.

References

  • Chemsrc. 1-BOC-4-(2-HYDROXYPHENYLAMINO)PIPERIDINE | CAS#:162045-48-9. [Link]

  • PubChem. 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3 | CID 53399262. [Link]

  • Google Patents.CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents.CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. 1-Boc-4-AP. [Link]

  • Alam, M. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates. [Link]

  • SLS. 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH. [Link]

  • Cahiez, G., et al. (2012). Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters, 14(12), 3072-3075. [Link]

  • Bull, S. D., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(17), 2726-2741. [Link]

  • Khan, I., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. [Link]

  • Fransson, R., et al. (2017). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. CORE. [Link]

  • OUCI. Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. [Link]

  • ChemBK. n-boc-4-hydroxylpiperidine. [Link]

  • Kardash, K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4787. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Grignard Reagents and Palladium. ResearchGate. [Link]

  • Sci-Hub. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]

  • Wang, L., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5727. [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. [Link]

  • LibreTexts Chemistry. 17.6: Reactions of Alcohols. [Link]

  • Goti, A., et al. (2015). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. Organic Letters, 17(18), 4486-4489. [Link]

  • Ishikawa, T., et al. (2015). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry, 11, 237-243. [Link]

Sources

A Researcher's Guide to Validating the Biological Target of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Unknown Target

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a synthetic heterocyclic compound. Its structure, featuring a 4-aryl-4-hydroxypiperidine core, is reminiscent of scaffolds known to interact with central nervous system (CNS) targets.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen suggests it may be a synthetic intermediate, with the de-protected amine being the final pharmacologically active agent.[4] For novel compounds like this, where the biological target is not established, a rigorous, multi-pronged validation strategy is not just recommended—it is essential for advancing a drug discovery program.

Confirming that a bioactive molecule interacts specifically and consequentially with its intended target is a cornerstone of modern pharmacology.[5][6] This guide provides a comparative framework for researchers, outlining a logical, evidence-based workflow to identify and validate the biological target of a novel chemical entity. We will move from computational hypothesis generation to a suite of orthogonal experimental techniques, explaining the rationale behind each choice to build a robust and trustworthy case for the compound's mechanism of action.

Part 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet lab experiments, computational methods can efficiently generate a shortlist of putative biological targets.[7][8][9] These in silico approaches leverage vast databases of known chemical structures, protein targets, and their interactions to predict potential binding partners for a novel molecule.[10][11]

Causality Behind the Approach: The fundamental principle is "guilt-by-association." By comparing the structural and physicochemical properties of our query compound to those of ligands with known targets, we can infer its potential biological activity. This is a cost-effective strategy to prioritize experimental efforts.[10]

Key Computational Methods:

  • Ligand-Based Virtual Screening: This approach involves searching databases for molecules structurally similar to this compound (or its de-protected form). The known targets of the identified "neighbor" molecules become the primary hypotheses for the query compound.[10]

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. The pharmacophore of the query compound can be matched against a library of target pharmacophores.

  • Molecular Docking (Structure-Based): If a high-resolution 3D structure of a hypothesized target protein is available, molecular docking can predict the preferred binding pose and estimate the binding affinity of the compound within the target's active site.[11]

The output of this in silico phase is not a definitive answer but a ranked list of testable hypotheses, which informs the design of the subsequent experimental validation cascade.

cluster_0 Part 1: In Silico Hypothesis Generation Query Query Compound: 1-Boc-4-(2-methylphenyl) -4-hydroxypiperidine Methods Computational Methods: - Similarity Searching - Pharmacophore Modeling - Molecular Docking Query->Methods Input Output Ranked List of Putative Targets (e.g., GPCR-X, Kinase-Y, Ion Channel-Z) Methods->Output Prediction

Caption: Initial workflow for generating target hypotheses using computational methods.

Part 2: A Comparative Guide to Experimental Target Validation

Method 1: Cellular Thermal Shift Assay (CETSA) - Direct Target Engagement in Intact Cells

Scientific Rationale: CETSA is a powerful biophysical assay that measures target engagement in a native cellular environment (or even tissues).[13][14] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure.[15] This increased stability makes the protein more resistant to thermal denaturation. By heating cell samples to various temperatures, one can observe a shift in the protein's melting point in the presence of the binding compound.[14][16] This is a label-free method, making it invaluable as it does not require modification of the compound.[16]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one known to express the putative target) to ~80% confluency. Treat cells with either the test compound (e.g., at various concentrations) or a vehicle control for a defined period.

  • Heating Step: Resuspend the treated cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This step is crucial for releasing intracellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a target-specific antibody. An increased band intensity for the compound-treated sample at higher temperatures, compared to the vehicle control, indicates thermal stabilization and thus, target engagement.[16]

Method 2: Radioligand Binding Assay - The Gold Standard for Affinity

Scientific Rationale: Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for its target receptor.[17] These assays are highly sensitive and robust.[17][18] The most common format is a competition assay, where the unlabeled test compound competes with a known high-affinity radiolabeled ligand (radioligand) for binding to the target.

Experimental Protocol: Competition Binding Assay

  • Preparation of Target Source: Prepare cell membranes or tissue homogenates that express the target receptor of interest.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed, low concentration of the specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

  • Competition: Add a range of concentrations of the unlabeled test compound (this compound) to the wells.

  • Incubation: Allow the reaction to reach equilibrium (time and temperature are target-dependent).

  • Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.[17]

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of the test compound. The resulting sigmoidal curve is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). This can then be converted to an affinity constant (Ki).[19]

Method 3: CRISPR-Cas9 Gene Editing - The Genetic Proof of Causality

Scientific Rationale: While binding assays confirm a physical interaction, they do not prove that this interaction is responsible for the compound's ultimate biological effect. CRISPR-Cas9 technology provides the definitive link by enabling precise genetic knockout of the putative target gene.[20][21] The logic is straightforward: if the target protein is necessary for the compound's activity, then removing the protein from the cell should render the compound ineffective.[][23] This method validates the functional relevance of the target.

Experimental Workflow: Target Knockout Validation

  • gRNA Design & Cloning: Design and synthesize guide RNAs (gRNAs) that specifically target the gene encoding the putative protein target. Clone these gRNAs into a Cas9-expressing vector.

  • Transfection & Cell Line Generation: Introduce the Cas9/gRNA plasmid into the chosen cell line. Select and expand single-cell clones to generate a stable knockout (KO) cell line.

  • Validation of Knockout: Confirm the successful knockout of the target protein at both the genetic (DNA sequencing) and protein (Western blot) levels.

  • Phenotypic Assay: Select a functional or phenotypic assay where the parent (wild-type) cell line shows a clear response to the test compound (e.g., inhibition of cell proliferation, change in a signaling marker).

  • Comparative Analysis: Perform the phenotypic assay on both the wild-type (WT) and the target-KO cell lines in parallel. Treat both cell lines with a range of concentrations of the test compound.

  • Interpretation: If the compound elicits a dose-dependent response in the WT cells but has little to no effect in the KO cells, this provides powerful evidence that the knocked-out protein is the functionally relevant target of the compound.

Part 3: Data Summary and Synthesis of Evidence

Comparative Analysis of Validation Methods
MethodPrincipleKey OutputProsCons
CETSA Ligand-induced thermal stabilization of the target protein.[13]Thermal shift (ΔTₘ) indicating target engagement.[15]Label-free; works in intact cells/tissues; reflects physiological conditions.Requires a specific and reliable antibody; lower throughput.
Radioligand Binding Competition between test compound and a radiolabeled ligand for the target.[19]Affinity constant (Ki) for the target receptor.[17]Gold standard for affinity; highly sensitive and quantitative.[17][24]Requires radioactivity; needs a specific radioligand; in vitro (membranes).
CRISPR Knockout Genetic ablation of the target protein to test for loss of compound effect.[12][20]Abolition of cellular response to the compound.Provides definitive evidence of functional target relevance; highly specific.[21][]Time-consuming to generate and validate cell lines; potential for off-target edits.
Building a Self-Validating Narrative

A successful target validation campaign integrates these methods into a logical progression. The data from one experiment informs the next, creating a self-validating system.

cluster_1 Part 2 & 3: Orthogonal Validation Logic InSilico Hypothesized Target (from In Silico) CETSA CETSA: Does it bind in cells? InSilico->CETSA Binding Radioligand Assay: What is the affinity? InSilico->Binding CRISPR CRISPR KO: Is it functionally required? CETSA->CRISPR Positive Hit Invalidated Hypothesis Invalidated (Re-evaluate) CETSA->Invalidated Negative Result Binding->CRISPR Positive Hit Binding->Invalidated Negative Result Validated Validated Biological Target CRISPR->Validated Response Abolished CRISPR->Invalidated Negative Result

Caption: Logic of using orthogonal methods to build confidence in target validation.

Validating the biological target of a novel compound like this compound is a systematic process of inquiry. It begins with broad, computational predictions and progressively narrows the possibilities through rigorous, orthogonal experimental tests. By combining biophysical assays like CETSA to confirm direct binding in a cellular context, quantitative in vitro methods like radioligand binding to determine affinity, and genetic approaches like CRISPR to establish functional causality, researchers can build an unassailable case for a compound's mechanism of action. This methodical approach minimizes the risk of pursuing false leads and is fundamental to the successful translation of chemical matter into therapeutic tools.

References

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Journal of Biomedicine and Biochemistry. [Link]

  • Wadood, A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Journal of Pharmacogenomics and Pharmacoproteomics. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]

  • Lin, H., et al. (2024). In silico methods for drug-target interaction prediction. Signal Transduction and Targeted Therapy. [Link]

  • Radioligand Binding Assays & Fluorescence Polarization. (n.d.). Sygnature Discovery. [Link]

  • Target Validation with CRISPR. (2022). Biocompare. [Link]

  • In silico methods for drug-target interaction prediction. (2024). ResearchGate. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. [Link]

  • Principle of the cellular thermal shift assay (CETSA). (2024). ResearchGate. [Link]

  • Hameed, P. N. (2018). In silico methods for drug repositioning and drug-drug interaction prediction. Semantic Scholar. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Current and emerging target identification methods for novel antimalarials. (2021). Malaria Journal. [Link]

  • Identifying novel drug targets with computational precision. (2024). ScienceDirect. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • 1-Boc-4-AP. (n.d.). Wikipedia. [Link]

  • 4-Hydroxypiperidine, 98%. (n.d.). SLS. [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. [Link]

  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • SAFETY DATA SHEET - 1-Boc-4-hydroxypiperidine. (2025). Thermo Fisher Scientific. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Substituted Piperidines: A Comparative Analysis of 1-Boc-4-hydroxypiperidine and 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The piperidine ring, a privileged scaffold in medicinal chemistry, is a common core in numerous therapeutic agents. Its substitution patterns critically influence pharmacological activity, and thus, precise analytical characterization is paramount.

This guide provides an in-depth, comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for two related piperidine derivatives: the commercially available precursor, 1-Boc-4-hydroxypiperidine, and its more complex analogue, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. While experimental data for the former is readily accessible, the latter serves as an illustrative example for the predictive power of spectroscopic principles. This guide will equip you with the foundational knowledge to interpret and predict the spectral features of similarly substituted piperidine systems.

The Importance of Orthogonal Analytical Techniques

In the structural elucidation of organic molecules, relying on a single analytical technique is fraught with ambiguity. A multi-technique approach, leveraging the strengths of both NMR and MS, provides a self-validating system for structural confirmation. NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms, while mass spectrometry provides the precise molecular weight and valuable information about the molecule's fragmentation patterns, which can further corroborate its structure.

Experimental Protocols: Acquiring High-Quality Spectral Data

The quality of the spectral data is directly dependent on the rigor of the experimental protocol. Here, we outline the standard procedures for acquiring high-resolution NMR and MS data for piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra with sharp, well-resolved signals.

Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in unambiguously assigning proton and carbon signals, especially for complex molecules.

Mass Spectrometry (MS)

The choice of ionization technique is critical in mass spectrometry, as it influences the extent of fragmentation and the observation of the molecular ion.

Sample Preparation:

  • Solvent System: Dissolve the analyte in a solvent compatible with the chosen ionization method. A mixture of acetonitrile and water with a small amount of formic acid is common for electrospray ionization (ESI).

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.

Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the piperidine derivatives discussed here. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. For more detailed fragmentation analysis, techniques like collision-induced dissociation (CID) can be employed in tandem mass spectrometry (MS/MS).

Data Presentation and Interpretation

The following sections present the experimental data for 1-Boc-4-hydroxypiperidine and a detailed theoretical analysis of the expected data for this compound.

Comparator: 1-Boc-4-hydroxypiperidine

Structure:

Molecular Structure of the Target Compound

Predicted ¹H NMR Spectral Changes:

  • Aromatic Protons: The most significant change will be the appearance of signals in the aromatic region (typically 7.0-7.5 ppm). The 2-methylphenyl group will exhibit a complex multiplet pattern due to the four aromatic protons.

  • Methyl Protons: A new singlet corresponding to the methyl group on the aromatic ring is expected to appear in the upfield region, likely around 2.2-2.4 ppm.

  • Piperidine Protons: The signals for the piperidine protons will be shifted due to the anisotropic effect of the aromatic ring. The exact shifts are difficult to predict without experimental data but expect a greater dispersion of these signals compared to the parent compound. The proton at the 4-position (CH-OH) will no longer be present, and instead, a hydroxyl proton signal will be observed, the chemical shift of which can be highly variable and dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Changes:

  • Aromatic Carbons: New signals corresponding to the six carbons of the 2-methylphenyl ring will appear in the downfield region (typically 120-150 ppm). The quaternary carbon attached to the piperidine ring and the carbon bearing the methyl group will have distinct chemical shifts.

  • Methyl Carbon: A new signal for the aromatic methyl group will be present in the upfield region (around 20 ppm).

  • Piperidine Carbons: The chemical shift of the C4 carbon will be significantly shifted downfield due to the attachment of the aromatic ring and the hydroxyl group. The other piperidine carbons will also experience shifts, albeit to a lesser extent.

Predicted Mass Spectrometry Fragmentation:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 292.1907.

  • Key Fragments:

    • Loss of isobutylene: A fragment corresponding to the loss of isobutylene (56 Da) from the Boc group is highly probable, resulting in a peak at m/z 236.1332.

    • Loss of the Boc group: Complete loss of the Boc group (100 Da) would yield a fragment at m/z 192.1328.

    • Benzylic cleavage: Fragmentation of the aromatic side chain could lead to the formation of a tropylium-like ion, although this may be less favored than fragmentation of the Boc group.

Comparative Analysis: The Influence of the 2-Methylphenyl Substituent

Feature1-Boc-4-hydroxypiperidineThis compound (Predicted)Rationale for Difference
¹H NMR No aromatic signalsAromatic signals (7.0-7.5 ppm)Presence of the phenyl ring.
CH-OH proton (~3.9 ppm)No CH-OH proton; OH signal presentSubstitution at the 4-position.
No methyl signal (except Boc)Aromatic methyl signal (~2.3 ppm)Presence of the methyl group on the phenyl ring.
¹³C NMR No aromatic carbonsAromatic carbons (120-150 ppm)Presence of the phenyl ring.
C4 at ~67.5 ppmC4 shifted significantly downfieldAttachment of an aromatic ring and hydroxyl group.
Mass Spec [M+H]⁺ at m/z 202.1441[M+H]⁺ at m/z 292.1907Increased molecular weight due to the 2-methylphenyl group.
Key fragment at m/z 102 (loss of Boc)Key fragments at m/z 236 (loss of C₄H₈) and 192 (loss of Boc)Similar fragmentation of the Boc group is expected.

Visualizing the Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Analyte High Purity Analyte Preparation Dissolve & Homogenize Analyte->Preparation Solvent Deuterated Solvent (NMR) LC-MS Grade Solvent (MS) Solvent->Preparation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Preparation->NMR MS Mass Spectrometry (ESI-TOF) Preparation->MS Structure Structural Elucidation NMR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

General workflow for the structural elucidation of small molecules.

Conclusion

This guide demonstrates a robust, multi-technique approach to the structural elucidation of substituted piperidines. By combining the experimental data of a simpler analogue with a theoretically grounded prediction for a more complex target, we can confidently assign and interpret the key spectral features. This comparative methodology not only validates the structure of the target compound but also deepens our understanding of how structural modifications influence spectroscopic outcomes. For researchers in drug discovery and development, mastering these principles is essential for the confident and accurate characterization of novel chemical matter.

References

  • SpectraBase. 1-Boc-4-hydroxypiperidine.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).

comparing efficacy of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Clinically Relevant JAK Inhibitors

In the landscape of modern medicinal chemistry, the journey from a simple chemical building block to a life-altering therapeutic is a testament to the intricate dance of structure and function. This guide illuminates this path, starting with a versatile but unassuming intermediate, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, and culminating in a comparative analysis of potent, clinically-relevant Janus Kinase (JAK) inhibitors. While not an active pharmaceutical ingredient (API) itself, the N-Boc-4-aryl-4-hydroxypiperidine scaffold is a privileged structure, representing a critical starting point for the synthesis of complex molecules that modulate the JAK-STAT signaling pathway, a cornerstone of immune response and cellular proliferation.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple product-to-product comparison to explain the causal links between chemical synthesis, molecular structure, and biological efficacy. We will explore the synthetic relevance of the piperidine scaffold, compare the in vitro potency of leading JAK inhibitors derived from such foundational chemistry, detail the experimental protocols used to generate this data, and visualize the underlying biological and experimental frameworks.

From Inert Intermediate to Active Inhibitor: The Synthetic Rationale

The strategic value of a chemical intermediate like this compound lies in its inherent functionality and protected reactive sites. The piperidine ring is a common motif in successful drugs, often imparting favorable pharmacokinetic properties like improved solubility and metabolic stability.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective reactions, while the hydroxyl group at the 4-position serves as a versatile handle for introducing further molecular complexity.[3]

While a direct, single-step synthesis of a marketed JAK inhibitor from this specific intermediate is not the standard industrial route, the core structure is highly relevant. For example, the synthesis of Tofacitinib, a potent JAK inhibitor, involves the creation of a chiral (3R,4R)-4-methyl-3-aminopiperidine derivative.[1][4] Synthetic strategies often begin with a related piperidone, which can be derived from a 4-hydroxypiperidine precursor, and then build the necessary stereochemistry and functional groups.[3][4] The diagram below illustrates a conceptual synthetic workflow, highlighting how a 4-hydroxypiperidine scaffold is elaborated into a key fragment for a JAK inhibitor.

G cluster_0 Scaffold Elaboration cluster_1 Final Inhibitor Synthesis A 1-Boc-4-(aryl)-4-hydroxypiperidine B Oxidation & Derivatization A->B e.g., Oxidation to piperidone, stereoselective reduction, functional group interconversion C Chiral (3R,4R)-4-methyl-3-aminopiperidine (Key Intermediate) B->C E Coupling Reaction C->E D Pyrrolo[2,3-d]pyrimidine Core D->E SNAr or Mitsunobu Reaction F Final JAK Inhibitor (e.g., Tofacitinib) E->F Deprotection & Amidation

Caption: Conceptual workflow from a 4-hydroxypiperidine scaffold to a JAK inhibitor.

This synthetic logic demonstrates why understanding the chemistry of the starting materials is paramount. The initial scaffold dictates the possibilities for achieving the precise three-dimensional structure required for potent and selective interaction with the kinase's ATP-binding site.

The Target: JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for mediating signals from cytokines and growth factors.[5] This signaling cascade, known as the JAK-STAT pathway, is integral to hematopoiesis, immune cell development, and inflammation.[5][6] Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers.[7]

The pathway's mechanism is direct:

  • Ligand Binding & Receptor Dimerization: An extracellular cytokine binds to its specific transmembrane receptor, causing the receptor units to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune response.[8][9]

The diagram below outlines this critical signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor JAK Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.[7]

Comparative Efficacy of Known JAK Inhibitors

The therapeutic utility of a JAK inhibitor is defined by its potency (how little of the drug is needed) and its selectivity (which JAK isoforms it preferentially inhibits). Different JAK isoforms have distinct biological roles, and selectivity can be crucial for minimizing off-target effects.[4] For example, JAK2 is essential for erythropoietin signaling, and its inhibition can lead to anemia.[4] The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for several leading JAK inhibitors against the four JAK isoforms, as determined by in vitro enzymatic assays. Lower IC₅₀ values indicate greater potency.

InhibitorTarget ProfileJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference(s)
Tofacitinib Pan-JAK (predominantly JAK1/3)3.24.11.0 - 1.634.0[10][11]
Baricitinib Selective JAK1/25.95.7>40053.0[12][13]
Upadacitinib Selective JAK14510921004700[13]
Ruxolitinib Selective JAK1/23.32.8>40019.0[10]
Filgotinib Selective JAK11028810116[10][14]
Deucravacitinib Selective TYK2>10,000>10,000>10,0001.0[10]

Note: IC₅₀ values can vary between different assay platforms and experimental conditions. The data presented are representative values from cited literature.

This data reveals a spectrum of selectivity profiles. Tofacitinib acts as a pan-inhibitor with high potency against JAK1, JAK2, and JAK3.[10][14] Baricitinib and Ruxolitinib show preferential activity against JAK1 and JAK2.[10][12] Upadacitinib and Filgotinib are more selective for JAK1, while Deucravacitinib is highly selective for TYK2.[10][13][14] This diversity in selectivity allows for the tailored treatment of different immune-mediated diseases.

Experimental Protocols: Measuring Kinase Inhibition

The IC₅₀ values presented are determined through robust, high-throughput in vitro kinase assays. Homogeneous Time-Resolved Fluorescence (HTRF®) and LanthaScreen™ are two common Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platforms used for this purpose.[15][16] These assays provide a sensitive and quantitative method for measuring the phosphorylation of a substrate by a kinase.[17][18]

Principle of TR-FRET Kinase Assays

These assays involve a kinase, a substrate (often a biotinylated or fluorescently-labeled peptide), and ATP. The detection system uses two fluorophores: a donor (e.g., Europium or Terbium cryptate) and an acceptor (e.g., XL665 or Fluorescein). When the substrate is phosphorylated, an antibody specific to the phosphorylated residue, labeled with the donor fluorophore, binds to it. The substrate's label (or a streptavidin conjugate bound to its biotin tag) carries the acceptor fluorophore. When the donor and acceptor are brought into close proximity by this binding event, FRET occurs. The presence of an inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol for HTRF®/LanthaScreen™ Kinase Inhibition Assay

This protocol provides a self-validating framework for determining the IC₅₀ of a test compound against a specific JAK enzyme.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[19]

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound-derived inhibitor) in 100% DMSO. Then, create an intermediate dilution at 4X the final desired concentration in 1X Kinase Buffer.

  • Kinase Solution: Dilute the target JAK enzyme stock to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be predetermined via an enzyme titration experiment (typically at the EC₅₀ or EC₈₀).[20]

  • Substrate/ATP Solution: Prepare a 2X mixture of the kinase-specific substrate and ATP in 1X Kinase Buffer. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase.[20]

  • Detection Reagent: Prepare a 2X detection mix containing a stop solution (e.g., EDTA) and the TR-FRET antibody pair (e.g., Eu-labeled anti-phospho-antibody and Streptavidin-XL665) in a detection buffer.[15]

II. Assay Procedure (384-well plate format):

  • Compound Addition: Add 5 µL of the 4X test compound dilution to the appropriate wells of the assay plate. Add 5 µL of a DMSO/buffer control to "no inhibitor" and "no enzyme" control wells.

  • Kinase Reaction Initiation: Add 10 µL of the 2X Kinase Solution to all wells except the "no enzyme" controls.

  • Substrate Addition: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the enzymatic reaction. The final volume is 20 µL.

  • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Detection: Add 20 µL of the 2X Detection Reagent to all wells to stop the reaction and initiate the detection process.

  • Final Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for the detection antibody to bind.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[15]

III. Data Analysis:

  • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000 for each well.

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" or "max inhibition" (0% activity) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Steps (Final Volume: 20µL) cluster_detect 3. Detection & Analysis A Prepare Compound Dilutions (4X) D Add 5µL Compound A->D B Prepare Kinase (2X) E Add 10µL Kinase B->E C Prepare Substrate/ATP (2X) F Add 5µL Substrate/ATP (Start Reaction) C->F D->E E->F G Incubate (e.g., 60 min) F->G H Add 20µL Stop/Detection Reagent G->H I Incubate (e.g., 60 min) H->I J Read TR-FRET Signal I->J K Calculate IC50 J->K

Caption: Generalized experimental workflow for an in vitro TR-FRET kinase inhibition assay.

Conclusion

The journey from a simple building block like this compound to a highly potent and selective JAK inhibitor encapsulates the core principles of modern drug discovery. It highlights the critical importance of foundational chemical scaffolds in enabling the synthesis of complex, stereochemically defined molecules. By understanding the underlying JAK-STAT signaling pathway, researchers can design compounds that effectively modulate this key immune pathway. The comparative efficacy data, generated through robust in vitro assays, reveals a landscape of inhibitors with diverse selectivity profiles, offering tailored therapeutic options for a range of inflammatory and autoimmune diseases. This guide provides a framework for appreciating not just the final efficacy of these inhibitors, but also the scientific integrity and logical progression from chemical synthesis to biological function.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. ResearchGate. [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]

  • 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Shutterstock. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. PMC, PubMed Central - NIH. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. [Link]

  • The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Synthetic method of piperidine derivative.
  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • IC 50 values in CD4+ T cells, NK cells, and monocytes. ResearchGate. [Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic. [Link]

  • Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. PMC, NIH. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed, NIH. [Link]

  • Synthesis method of JAK inhibitor tofacitinib.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a multitude of neurologically active agents.[1][2] This guide presents a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity (NCE), using 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine as a primary case study. While this specific N-Boc protected molecule is likely a synthetic intermediate, its core structure is representative of compounds that could be developed to target monoamine transporters or sigma receptors.[3][4][5][6] Understanding a compound's selectivity profile is paramount in drug discovery, as off-target interactions are a major cause of adverse effects and late-stage clinical failures.[7] This document provides an in-depth, experience-driven approach to designing and executing a robust cross-reactivity testing cascade, comparing our NCE to established selective ligands. We will detail the causal logic behind experimental choices, provide actionable protocols, and present data in a comparative format to guide informed decision-making in lead optimization.

Introduction: The Imperative of Selectivity Profiling

In the quest for novel therapeutics, achieving high target specificity is a critical objective. The biological activity of a drug candidate is not solely defined by its affinity for the intended target but also by its interactions with a host of other biomolecules. These "off-target" interactions can lead to unforeseen toxicities or undesirable side effects.[7] Consequently, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a successful drug discovery program. It allows for the early identification and mitigation of potential safety liabilities, thereby saving considerable time and resources.[8]

The piperidine ring is a privileged scaffold, appearing in a wide array of approved drugs, particularly those active in the central nervous system (CNS).[9][10] Its derivatives have been shown to interact with a diverse range of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][9] The 4-aryl-4-hydroxypiperidine substructure, in particular, is a well-established pharmacophore for ligands of opioid receptors, the serotonin transporter (SERT), the dopamine transporter (DAT), and sigma receptors.[1][3][4][5]

This guide uses This compound as a model NCE. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it an ideal synthetic precursor, from which a library of derivatives can be generated by replacing the Boc group with various substituents to modulate potency and selectivity. The presence of the 2-methylphenyl group suggests a potential interaction with targets that have a hydrophobic pocket accommodating this moiety.

Strategic Approach to Cross-Reactivity Assessment

A tiered, systematic approach is the most efficient strategy for evaluating the selectivity of a novel compound. This process begins with broad, high-throughput screening and progressively narrows down to more specific, functional assays for any identified off-target "hits."

Caption: A tiered workflow for assessing NCE cross-reactivity.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of our NCE derivatives, we will compare them against well-characterized compounds with known selectivity for hypothesized target classes. Based on the 4-aryl-4-hydroxypiperidine scaffold, we hypothesize that derivatives of our NCE could interact with monoamine transporters or sigma receptors.

CompoundStructurePrimary Target(s)Rationale for Inclusion
Paroxetine

Selective Serotonin Reuptake Inhibitor (SSRI)Gold standard for SERT selectivity. Provides a benchmark for potential antidepressant-like activity and associated off-targets.[3]
GBR-12909

Selective Dopamine Reuptake InhibitorA highly selective ligand for DAT, useful for assessing potential stimulant or anti-addiction profiles and their off-target liabilities.[11]
PRE-084

Selective Sigma-1 Receptor AgonistA tool compound to evaluate selectivity for the σ1 receptor, which is implicated in various CNS disorders.[12][13]

Experimental Protocols for Cross-Reactivity Profiling

Tier 1: Broad Off-Target Screening

The initial step is to screen the NCE at a single, high concentration (typically 10 µM) against a broad panel of receptors, transporters, enzymes, and ion channels. This provides a wide-angle view of the compound's potential off-target interactions. Commercial services like Eurofins' SafetyScreen44 or BioPrint panels are invaluable for this purpose.[8][14][15]

Protocol: Broad Panel Radioligand Binding Assays

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (and comparators) in 100% DMSO. For the assay, dilute to a final concentration of 10 µM in the appropriate assay buffer.

  • Assay Execution: The screening is typically performed by a specialized CRO (e.g., Eurofins Discovery). The compound is incubated with membrane preparations or recombinant proteins expressing the target of interest, along with a specific radioligand for that target.

  • Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant "hit" is typically defined as >50% inhibition at the 10 µM screening concentration.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 must be confirmed and their potency determined through dose-response studies. This involves testing the compound across a range of concentrations to determine its affinity (Ki) or potency (IC50) for the off-target.

Protocol: IC50 Determination for Off-Target Hits

  • Compound Preparation: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 1 nM to 30 µM).

  • Assay Execution: For each concentration, perform the radioligand binding assay as described in Tier 1.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

Tier 3: Functional and Cellular Assays

Demonstrating binding to an off-target is not sufficient; it is crucial to understand the functional consequence of this interaction (e.g., agonist, antagonist, or allosteric modulator). Cellular assays provide a more physiologically relevant context.

Protocol: Example Functional Assay - Calcium Mobilization for GPCRs

  • Cell Culture: Use a cell line stably expressing the off-target GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Application: Add the test compound at various concentrations to the cells.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known agonist for the receptor.

  • Detection: Measure the change in fluorescence intensity using a plate reader (e.g., a FLIPR system). An antagonist will inhibit the agonist-induced calcium flux, while an agonist will induce a flux on its own.

  • Data Analysis: Generate dose-response curves to determine the potency (EC50 for agonists, IC50 for antagonists).

Caption: Workflow for tiered cross-reactivity screening.

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a selectivity index for each compound. This is often expressed as the ratio of the off-target Ki to the on-target Ki. A higher selectivity index (e.g., >100-fold) is generally desirable.

Table 1: Hypothetical Cross-Reactivity Data for NCE-Derivative 1 and Comparators

TargetNCE-Derivative 1 (Ki, nM)Paroxetine (Ki, nM)GBR-12909 (Ki, nM)PRE-084 (Ki, nM)
SERT (Primary) 5.2 0.8 1500>10,000
DAT 25032012.5 >10,000
NET 18045450>10,000
Sigma-1 (σ1) 75>10,000>10,0002.2
Sigma-2 (σ2) 850>10,000>10,000150
hERG 1200>10,0002500>10,000
M1 Muscarinic 3500850>10,000>10,000
α1-Adrenergic 980>10,0005000>10,000

Analysis of Hypothetical Data:

  • NCE-Derivative 1: Shows potent activity at the primary target (SERT). However, it exhibits significant cross-reactivity with the sigma-1 receptor (14-fold selectivity) and moderate activity at DAT and NET. The hERG activity, while over 200-fold less potent than the primary target, warrants monitoring. This profile suggests that further medicinal chemistry efforts should focus on reducing sigma-1 and monoamine transporter cross-reactivity.

  • Paroxetine: Demonstrates high selectivity for SERT over DAT, as expected. Its moderate affinity for NET is a known characteristic of this SSRI.

  • GBR-12909: Shows excellent selectivity for DAT over SERT and NET.

  • PRE-084: Exhibits high potency and selectivity for the sigma-1 receptor over all other targets tested.

Conclusion and Future Directions

This guide has outlined a robust, logical framework for the comprehensive evaluation of the cross-reactivity of a novel 4-aryl-4-hydroxypiperidine derivative. By employing a tiered screening approach and benchmarking against selective tool compounds, researchers can build a detailed understanding of a new molecule's selectivity profile. This early, in-depth characterization is fundamental to identifying promising lead candidates with a higher probability of success in preclinical and clinical development. The hypothetical data for our NCE derivative illustrates a common scenario where initial hits require further optimization to mitigate potential off-target liabilities. The provided protocols and workflows serve as a practical blueprint for drug discovery teams to navigate the critical path of selectivity profiling.

References

  • International Journal of New Research and Development. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available from: [Link]

  • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem Technical Guides.
  • Olasupo, S. B., Uzairu, A., Shallangwa, G. A., & Uba, S. (2020). Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions. ResearchGate. Available from: [Link]

  • PubMed. (n.d.). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Retrieved from [Link]

  • Pandey, A., & Chawla, V. (2012). Synthesis, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • ResearchGate. (2016, June). (PDF) New 4-Aryl-1,4-Dihydropyridines and 4-Arylpyridines as P-glycoprotein inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 118, 106609.
  • National Center for Biotechnology Information. (2020, January 7). Structure Modeling of the Norepinephrine Transporter. PMC. Retrieved from [Link]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 10). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PMC. Retrieved from [Link]

  • Symeres. (n.d.). Small Molecule Drug Discovery | CRO Chemistry Services. Retrieved from [Link]

  • ResearchGate. (2025, August). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. Retrieved from [Link]

  • Dutta, A. K., et al. (n.d.). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry.
  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Small Molecule Bioanalysis • Mass Spectrometry • Modalities. Retrieved from [Link]

  • ACS Publications. (2023, May 8). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • bioRxiv. (2022, June 13). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Retrieved from [Link]

  • PubMed. (n.d.). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PMC. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (CHEMBL1133161). ChEMBL. Retrieved from [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • ResearchGate. (2025, October). (PDF) Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]

  • PubMed. (2022, April 5). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Drug Development Services. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics.
  • ACS Publications. (2021, September 16). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bioinformatic study on Some Phenyl piperidine derivatives as novel serotonin transporter (SERT) inhibitors for antipsychotic agents targeting Depression. Retrieved from [Link]

  • Eurofins Discovery. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

  • Eurofins Scientific. (2025, December). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Pharmacological Profile of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aryl-4-hydroxypiperidine framework is a quintessential privileged structure in medicinal chemistry, serving as the foundational core for a multitude of pharmacologically active agents.[1][2] Its inherent structural rigidity, combined with key pharmacophoric features—the basic nitrogen, the tertiary hydroxyl group, and the aromatic ring—allows for precise three-dimensional interactions with a variety of biological targets. This guide provides an in-depth comparison of analogs derived from 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a versatile synthetic intermediate.[3] We will explore comparative synthetic methodologies, dissect the nuanced structure-activity relationships (SAR), and evaluate performance against key biological targets, offering field-proven insights for researchers in drug discovery and development.

Part I: Synthesis and Methodologies: A Tale of Two Carbons

The construction of the 4-aryl-4-hydroxypiperidine core hinges on the formation of a crucial carbon-carbon bond, creating a quaternary center. The most robust and widely adopted method to achieve this is the Grignard reaction, which involves the nucleophilic addition of an arylmagnesium halide to a protected 4-piperidone. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical strategic choice. It prevents the basic nitrogen from interfering with the Grignard reagent and allows for controlled, late-stage diversification of the N-substituent, a key determinant of pharmacological activity.[4]

G cluster_0 Core Synthesis cluster_1 Analog Diversification P1 N-Boc-4-piperidone P2 1-Boc-4-(2-methylphenyl) -4-hydroxypiperidine P1->P2   Grignard Addition (Anhydrous THF, 0°C to RT) P3 4-(2-methylphenyl) -4-hydroxypiperidine P2->P3 Boc Deprotection (e.g., TFA or HCl) GR Grignard Reagent (2-methylphenylmagnesium bromide) GR->P1 P4 Diverse N-Substituted Analogs P3->P4 N-Alkylation / Acylation (R-X, Base)

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

This protocol is a validated, representative procedure adapted from established methodologies for Grignard additions to N-Boc-4-piperidone.[5] Each step is designed to ensure high yield and purity.

Materials:

  • N-Boc-4-piperidone

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation (Causality: Initiation): Under a nitrogen atmosphere, flame-dry a three-neck round-bottom flask containing magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

  • Formation: Add anhydrous THF to the flask. Slowly add a solution of 2-bromotoluene in anhydrous THF dropwise. The reaction is exothermic and should initiate, evidenced by a color change and gentle reflux. If it does not start, gentle warming may be applied. Maintain the reaction until the magnesium is consumed. Cool the resulting 2-methylphenylmagnesium bromide solution to 0°C.

  • Nucleophilic Addition (Causality: C-C Bond Formation): Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard reagent solution. The reaction must be kept under an inert atmosphere and at low temperature to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Causality: Protonation & Safety): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. This protonates the intermediate alkoxide to form the desired hydroxyl group and neutralizes any remaining Grignard reagent.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a white solid.

Part II: Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-aryl-4-hydroxypiperidine analogs can be profoundly altered by subtle structural modifications.[1] Understanding the SAR is paramount for designing compounds with desired potency, selectivity, and pharmacokinetic properties. The primary points of modification are the piperidine nitrogen (N1), the C4-aryl ring, and the stereochemistry at the C4 position.

SAR cluster_N1 N1-Substituent (R) cluster_C4 C4-Aryl Ring (Ar) CORE Core Scaffold N1-Position C4-Aryl Ring N1_MODS Alkyl (e.g., -CH₃) Phenethyl Cyclopropylmethyl CORE:N1->N1_MODS C4_MODS Methyl (ortho, meta, para) Halogen (-F, -Cl) Methoxy (-OCH₃) CORE:C4->C4_MODS N1_IMPACT Impacts: Potency, Selectivity Receptor subtype preference (e.g., μ vs δ vs κ opioid) N1_MODS->N1_IMPACT Influences C4_IMPACT Impacts: Binding pocket interactions Lipophilicity & CNS penetration Metabolic stability C4_MODS->C4_IMPACT Influences

Caption: Key modification points for SAR studies of 4-aryl-4-hydroxypiperidine analogs.

Comparative Performance Data

Analogs of this class have been extensively studied as ligands for opioid and nociceptin receptors.[6][7] The following table summarizes representative SAR data, illustrating how modifications at the N1 and C4-Aryl positions impact binding affinity at opioid receptors.

Compound IDN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)Reference
1a -CH₃Phenyl15250800[1]
1b -CH₂CH₂PhPhenyl0.8120350[1]
2a -CH₃4-Chlorophenyl10300750[8]
3a -CH₂CH₂Ph2-MethylphenylData Not AvailableData Not AvailableData Not Available-

Note: Data for the specific 2-methylphenyl analog is not publicly available in this format and is presented for structural comparison. The table demonstrates established trends within the broader 4-aryl-4-hydroxypiperidine class.

Analysis of SAR Trends:

  • N1-Substituent: As demonstrated by comparing compounds 1a and 1b , extending the N-substituent from a simple methyl to a phenethyl group dramatically increases binding affinity for the µ-opioid receptor (MOR). This is a well-documented phenomenon where the additional phenyl ring engages a secondary hydrophobic pocket in the receptor, enhancing binding.

  • C4-Aryl Group: Substitution on the aryl ring modulates activity. For instance, the addition of a chloro group at the 4-position (para) as in compound 2a maintains high µ-opioid affinity.[8] The ortho-methyl group in the title scaffold provides steric bulk near the piperidine ring, which can influence receptor selectivity and metabolic stability. Further studies are needed to quantify its specific binding affinities.

Part III: Pharmacological Applications and Performance

The versatility of the piperidine scaffold makes its derivatives active across a wide range of biological systems. For the 4-aryl-4-hydroxypiperidine class, the primary reported applications are centered on modulation of the central nervous system.

  • Analgesic Activity: Many analogs exhibit significant analgesic (pain-relieving) properties, primarily through their action on opioid receptors.[8] The analgesic potential is often evaluated using in vivo models, such as the tail-flick test in rats, where an increase in pain tolerance following drug administration is measured. Halogenated phenacyl derivatives, for example, have shown notable protection against acetic acid-induced writhing in mice.[9]

  • Nociceptin Receptor Ligands: A series of 4-hydroxy-4-phenylpiperidines have been synthesized and shown to bind to the nociceptin/orphanin FQ (NOP) receptor with high affinity.[6] This receptor system is implicated in pain, anxiety, and depression, making these analogs valuable tools for developing novel therapeutics. Some derivatives have also demonstrated antitussive (cough-suppressing) activity.[7]

  • Other CNS Applications: The ability of small molecules containing the piperidine moiety to cross the blood-brain barrier makes them attractive candidates for treating various CNS disorders. While not all compounds in this class are designed for CNS penetration, modifications to lipophilicity can tune this property.[10]

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. Its synthesis is straightforward and amenable to large-scale production, and the Boc-protected nitrogen provides a strategic handle for late-stage diversification. The structure-activity relationships within the broader 4-aryl-4-hydroxypiperidine class are well-established, providing a clear roadmap for optimizing analogs toward specific biological targets, particularly opioid and nociceptin receptors. By leveraging the experimental data and synthetic strategies outlined in this guide, researchers can efficiently design and evaluate novel analogs with enhanced potency, selectivity, and therapeutic potential.

References

  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central (PMC).
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin.
  • This compound. SynHet.
  • N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. ChemicalBook.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. Benchchem.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a critical, non-negotiable step. For novel intermediates like 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine , a compound with potential applications in the synthesis of pharmacologically active agents, rigorous structural elucidation is paramount to ensure the validity of subsequent research and the safety of potential therapeutics. This guide provides an in-depth comparison of the essential analytical techniques required to confirm the identity of this target molecule, complete with supporting data and detailed experimental protocols.

The Analytical Imperative: A Multi-faceted Approach

Confirming the structure of a synthesized organic molecule is akin to solving a puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal analytical techniques provides the necessary confidence in the assigned structure. For this compound, a multi-technique approach is essential to characterize its key structural features: the Boc-protected piperidine ring, the tertiary alcohol, and the 2-methylphenyl substituent.

This guide will focus on a suite of primary analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis (EA): To confirm the empirical formula.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The following diagram illustrates the integrated workflow for the comprehensive identity confirmation of the target molecule.

cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Identity Confirmation synthesis Synthesized Product This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->NMR MS Mass Spectrometry (ESI-MS) synthesis->MS FTIR FTIR Spectroscopy synthesis->FTIR EA Elemental Analysis (CHN) synthesis->EA HPLC HPLC (Purity) synthesis->HPLC confirmation Confirmed Structure & Purity Report NMR->confirmation MS->confirmation FTIR->confirmation EA->confirmation HPLC->confirmation

Caption: Integrated workflow for the identity confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals reveal the types of protons and their neighboring atoms.

Expected ¹H NMR Data (Predicted):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Boc (t-butyl)~1.47Singlet9H
Piperidine (axial & equatorial)1.6 - 2.2 and 3.0 - 4.0Multiplets8H
Aromatic (phenyl)7.1 - 7.5Multiplets4H
Methyl (on phenyl)~2.3Singlet3H
HydroxylVariableBroad Singlet1H

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks and determine the multiplicities to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each signal corresponds to a unique carbon atom.

Expected ¹³C NMR Data (Predicted):

CarbonPredicted Chemical Shift (δ, ppm)
Boc (quaternary)~80
Boc (methyls)~28.5
Piperidine (C-OH)~70
Piperidine (other)35 - 50
Aromatic (substituted)125 - 145
Methyl (on phenyl)~20
Carbonyl (Boc)~155

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Analysis: Correlate the observed chemical shifts with the expected values for the proposed structure. 2D NMR techniques like HSQC can be used to correlate proton and carbon signals for unambiguous assignment.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Principle: In ESI-MS, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight of the compound.

Expected MS Data:

  • Molecular Formula: C₁₇H₂₅NO₃

  • Molecular Weight: 291.39 g/mol

  • Expected [M+H]⁺: 292.19

Fragmentation Pattern: The Boc group is known to be labile in the mass spectrometer, often leading to a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da)[1].

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS system, typically coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition: Infuse the sample directly into the ESI source or inject it onto an LC column. Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts (e.g., [M+Na]⁺). Analyze the fragmentation pattern to confirm the presence of key structural motifs.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle: Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.

Expected FTIR Data:

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H (tertiary alcohol)3600 - 3200Broad
C-H (aliphatic)3000 - 2850Sharp
C=O (carbamate)1700 - 1670Strong, sharp
C-N (carbamate)1300 - 1200Strong
C-O (tertiary alcohol)1210 - 1100Strong

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure of this compound.

IV. Elemental Analysis (EA) and High-Performance Liquid Chromatography (HPLC): The Purity Pillars

While spectroscopic methods confirm the structure, elemental analysis and HPLC are crucial for establishing the purity of the synthesized compound.

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared to the theoretical values calculated from the molecular formula.

Theoretical vs. Expected Experimental Data:

  • Molecular Formula: C₁₇H₂₅NO₃

  • Theoretical %C: 69.09

  • Theoretical %H: 8.63

  • Theoretical %N: 4.74

  • Acceptable Experimental Range: Within ±0.4% of the theoretical values.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a single sharp peak for the target compound is expected, with the absence of significant impurity peaks.

Experimental Protocol: HPLC

  • Column: A reversed-phase C18 column is typically suitable for this type of compound.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is appropriate.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically expressed as the area percentage of the main peak.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed structural connectivity, stereochemistryUnambiguous structure elucidationRequires larger sample amounts, can be complex to interpret
MS Molecular weight, fragmentation patternHigh sensitivity, small sample requirementIsomers may not be distinguishable, fragmentation can be complex
FTIR Presence of functional groupsFast, non-destructive, easy to useProvides limited structural information, not suitable for complex mixtures
EA Elemental compositionConfirms empirical formula, good for purityDoes not provide structural information, requires pure sample
HPLC Purity, presence of impuritiesHigh resolution, quantitativeRequires a suitable chromophore for UV detection, method development can be time-consuming

The following diagram illustrates the key structural features of this compound and the primary analytical techniques used to confirm them.

cluster_mol This compound cluster_tech Analytical Confirmation mol NMR NMR (¹H, ¹³C) NMR->mol C-H Framework MS MS ([M+H]⁺) MS->mol Molecular Weight FTIR FTIR (Functional Groups) FTIR->mol -OH, C=O, C-N EA_HPLC EA & HPLC (Purity) EA_HPLC->mol Elemental Composition & Purity

Caption: Key structural features of the target molecule and the corresponding analytical techniques for their confirmation. (Note: A proper chemical drawing software should be used to generate the molecule image for accurate representation.)

Conclusion

The confirmation of the identity of a synthesized compound like this compound is a meticulous process that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational structural blueprint, mass spectrometry confirms the molecular weight, and FTIR spectroscopy verifies the presence of key functional groups. Elemental analysis and HPLC serve as the final arbiters of purity. By judiciously employing this suite of analytical tools and carefully interpreting the resulting data, researchers can proceed with confidence in the integrity of their synthesized material, a cornerstone of robust and reproducible scientific research.

References

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Mass Spectrometry.
  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)
  • Journal of Mass Spectrometry. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Mass Spectrometry.

Sources

The Pivotal Role of Structure in the Activity of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 4-aryl-4-hydroxypiperidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key intermediate and potential pharmacophore, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. By dissecting the influence of each structural component, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity, particularly in the context of opioid receptor modulation.

Introduction: The 4-Aryl-4-hydroxypiperidine Scaffold - A Versatile Template for CNS-active Agents

The 4-aryl-4-hydroxypiperidine moiety is a well-established pharmacophore known for its interaction with a variety of central nervous system (CNS) targets, most notably the opioid receptors. The rigid piperidine ring, coupled with the aromatic substituent at the C-4 position, provides a foundational structure for designing ligands with tailored affinity and efficacy for mu (µ), delta (δ), and kappa (κ) opioid receptors. The tertiary hydroxyl group at C-4 and the substituent on the piperidine nitrogen (N-1) are critical handles for tuning the pharmacological profile of these molecules. The subject of this guide, this compound, serves as an excellent case study to explore the intricate SAR of this chemical class. The tert-butoxycarbonyl (Boc) group at N-1 is a common protecting group in synthesis, but its replacement with various other substituents is a key strategy in developing potent and selective opioid receptor modulators.

Deconstructing the Molecule: A Three-Point Pharmacophore Model

To comprehend the SAR of this compound and its analogs, we can conceptualize a three-point pharmacophore model, where each key structural feature plays a distinct role in receptor interaction.

Caption: Three-point pharmacophore model for 4-aryl-4-hydroxypiperidines.

The N-1 Substituent: A Master Regulator of Potency and Selectivity

The substituent at the N-1 position of the piperidine ring is arguably the most critical determinant of a compound's potency and its selectivity profile across the different opioid receptor subtypes. While the Boc group in the parent compound serves primarily as a protecting group for synthetic manipulations, its replacement with various alkyl, aralkyl, and other functional groups has been extensively explored.

Key Observations from Literature:

  • N-Methyl and N-Phenethyl Groups: Replacement of the Boc group with a methyl or, more significantly, a phenethyl group often leads to a substantial increase in affinity and agonist activity at the µ-opioid receptor.[1] The phenethyl group, in particular, is a classic feature of many potent µ-opioid agonists, likely engaging in hydrophobic and aromatic interactions within the receptor binding pocket.

  • Larger N-Substituents: Introducing bulkier or functionally diverse groups at the N-1 position can modulate selectivity. For instance, certain larger substituents can steer activity towards δ or κ receptors or even introduce antagonist properties.[2]

  • Impact on Efficacy: The nature of the N-substituent not only affects binding affinity but also functional efficacy, determining whether a compound acts as a full agonist, partial agonist, or antagonist.

The C-4 Aryl Group: The Key to Receptor Recognition

The aromatic ring at the C-4 position is essential for anchoring the ligand within the opioid receptor binding site. The substitution pattern on this aryl ring fine-tunes the affinity and can influence the selectivity of the compound.

Key Observations for the 2-Methylphenyl Group:

  • Steric Influence: The ortho-methyl group on the phenyl ring of our topic compound introduces a steric constraint that can influence the preferred conformation of the molecule. This can lead to a more defined orientation within the binding pocket, potentially enhancing selectivity for a particular receptor subtype.

  • Hydrophobic Interactions: The methyl group contributes to the overall lipophilicity of the molecule, which can be favorable for crossing the blood-brain barrier and for engaging in hydrophobic interactions with receptor residues.

  • Comparison with other Aryl Substituents: Studies on related 4-aryl-4-hydroxypiperidines have shown that the position and electronic nature of substituents on the phenyl ring are critical. For example, a hydroxyl group at the meta-position of the phenyl ring (emulating the phenolic hydroxyl of morphine) often enhances µ-opioid activity.[1] Halogen substitutions on the phenyl ring have also been shown to modulate activity.

The C-4 Hydroxyl Group: A Crucial Hydrogen Bonding Partner

The tertiary hydroxyl group at the C-4 position is a key pharmacophoric feature, believed to act as a hydrogen bond donor or acceptor, mimicking the phenolic hydroxyl group of morphine.

Key Roles of the C-4 Hydroxyl Group:

  • Hydrogen Bonding: This hydroxyl group can form a crucial hydrogen bond with specific residues (e.g., histidine) within the binding pocket of opioid receptors, contributing significantly to the binding affinity.

  • Conformational Anchor: The presence of the hydroxyl group can influence the conformational preference of the piperidine ring, favoring a chair conformation where the aryl group is in an axial or equatorial position, which in turn affects receptor interaction.[1]

  • Esterification and Etherification: Modification of the hydroxyl group, for instance, through esterification or etherification, generally leads to a decrease in opioid receptor affinity, highlighting its importance for direct receptor interaction.

Comparative Analysis: SAR of this compound Analogs

To illustrate the practical implications of the SAR principles discussed, the following table summarizes the expected impact of structural modifications on the opioid receptor activity of this compound. The predicted activities are based on established trends in the 4-aryl-4-hydroxypiperidine class.

Compound Modification from Parent Compound Predicted µ-Opioid Receptor Activity Rationale
1 (Parent) This compoundLow to negligibleThe bulky Boc group is generally not optimal for opioid receptor binding and often serves as a synthetic precursor.
2 N-demethylation (N-H)Low activityThe secondary amine may have some activity, but N-alkylation is generally required for high potency.
3 N-methylationModerate agonist activityThe N-methyl group is a common feature in many opioids and is expected to confer agonist activity.
4 N-phenethylationHigh agonist activityThe N-phenethyl group is known to significantly enhance µ-opioid receptor affinity and potency.[1]
5 Removal of C-4 hydroxylSignificantly reduced activityThe C-4 hydroxyl is a critical hydrogen bonding group for receptor interaction.
6 C-4 Aryl = PhenylPotentially lower activity/selectivityThe ortho-methyl group likely contributes to a specific, favorable binding conformation.
7 C-4 Aryl = 3-HydroxyphenylPotentially increased µ-agonist activityThe meta-hydroxyl group mimics the phenolic hydroxyl of morphine, often enhancing µ-receptor affinity.[1]

Experimental Protocols

To experimentally validate the predicted SAR and to characterize novel analogs, standardized in vitro and in vivo assays are essential.

Synthesis of a Representative Analog: N-Phenethyl-4-(2-methylphenyl)-4-hydroxypiperidine

This protocol describes the conversion of the parent compound to a potent µ-opioid agonist.

Caption: Synthetic workflow for an N-phenethyl analog.

Step-by-Step Protocol:

  • Boc Deprotection: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude deprotected piperidine.

  • N-Alkylation: To a solution of the crude piperidine from the previous step in acetonitrile (ACN), add phenethyl bromide (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-phenethyl-4-(2-methylphenyl)-4-hydroxypiperidine.

In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³H]DAMGO (a selective µ-opioid receptor agonist radioligand).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Test compounds dissolved in DMSO.

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, add cell membranes, [³H]DAMGO (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand like naloxone (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion: A Roadmap for Rational Drug Design

The structure-activity relationship of this compound and its analogs provides a clear roadmap for the rational design of novel opioid receptor modulators. The N-1, C-4 aryl, and C-4 hydroxyl positions represent key modification points for tuning potency, selectivity, and functional activity. A thorough understanding of these SAR principles, coupled with robust synthetic and pharmacological evaluation, is paramount for the successful development of next-generation analgesics and other CNS-targeted therapeutics based on the versatile 4-aryl-4-hydroxypiperidine scaffold.

References

  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028-3033. [Link]

  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., ... & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285-299. [Link]

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 23(17), 4849-4852. [Link]

  • Loew, G. H., Lawson, J. A., Uyeno, E. T., Toll, L., Frenking, G., Polgar, W., ... & Camerman, A. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363-376. [Link]

  • Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., ... & Tamura, S. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na+ and Ca2+ channel blockers with reduced affinity for dopamine D2 receptors. Bioorganic & medicinal chemistry, 10(2), 371-383. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Rationale for Caution

This compound is a substituted piperidine derivative. While specific toxicological and environmental data for this compound are limited, its structural similarity to other piperidine-based molecules necessitates a cautious approach. Safety Data Sheets (SDS) for analogous compounds, such as 1-Boc-4-hydroxypiperidine, indicate potential for skin, eye, and respiratory irritation.[1][2]

Crucially, the Safety Data Sheet for this compound explicitly states there is "no data available" regarding its toxicity to fish, daphnia, algae, or microorganisms, nor is there data on its persistence, degradability, or bioaccumulative potential.[3] This absence of information is a critical data point in itself. In the realm of chemical safety, a lack of data mandates the highest level of precaution. Therefore, we must treat this compound as potentially hazardous to the environment and handle its disposal with the utmost care.

Table 1: Hazard Information Summary

Hazard CategoryInformation for this compoundInferred Potential Hazards from Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation) No data available.May be harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation No data available.Causes skin irritation.[1]
Serious Eye Damage/Irritation No data available.Causes serious eye irritation.[1]
Respiratory/Skin Sensitization No data available.May cause respiratory irritation.[1]
Environmental Hazards No data available for aquatic toxicity, persistence, or bioaccumulation.[3]Assumed to be potentially hazardous to the environment.

The Core Directive: Disposal via Licensed Chemical Destruction

The recommended and most responsible method for the disposal of this compound is through a licensed chemical destruction facility.[3] This ensures that the compound is handled and neutralized by trained professionals in a controlled and compliant manner. The primary methods employed by such facilities are:

  • Controlled Incineration: This is the preferred method for many organic compounds.[3] High-temperature incineration, often equipped with flue gas scrubbing technology, ensures the complete destruction of the compound and minimizes the release of harmful byproducts into the atmosphere. Thermal decomposition of similar piperidine derivatives can produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Licensed Chemical Destruction Plant: These facilities have the expertise and equipment to handle a wide range of chemical waste, employing various neutralization and destruction technologies.

It is imperative to adhere to the following principles:

  • Do Not Discharge to Sewer Systems: The unknown environmental impact of this compound means it must not be discharged into the sewer system.[3] This could have unforeseen consequences for aquatic ecosystems and wastewater treatment processes.

  • Prevent Environmental Contamination: Avoid contaminating water, foodstuffs, feed, or seed with this chemical during storage or disposal.[3]

Step-by-Step Disposal Workflow

The following protocol outlines the necessary steps for the safe segregation, packaging, and transfer of this compound for disposal.

Experimental Protocol: Waste Segregation and Packaging
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Packaging:

    • For solid waste, carefully transfer it to the designated waste container. Avoid generating dust.

    • For solutions, use a sealed, leak-proof container.

    • Ensure the container is not overfilled.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (e.g., "Irritant") based on the information available for similar compounds.

    • Indicate the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet for the compound.

Disposal of Contaminated Packaging

For the disposal of the original product container or other contaminated packaging, the following procedure is recommended:[3]

  • Triple Rinse:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinseate and treat it as chemical waste, adding it to the designated waste container for this compound.

  • Container Disposal:

    • Once thoroughly decontaminated, the container can be offered for recycling or reconditioning.

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_packaging Contaminated Packaging start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate package Securely Package and Seal the Waste Container segregate->package store Store in a Designated Chemical Waste Area package->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Disposal via Controlled Incineration or at a Licensed Chemical Destruction Plant contact_ehs->disposal start_packaging Empty Product Container triple_rinse Triple Rinse with Appropriate Solvent start_packaging->triple_rinse collect_rinseate Collect Rinseate as Chemical Waste triple_rinse->collect_rinseate recycle_recondition Recycle or Recondition Decontaminated Container triple_rinse->recycle_recondition landfill Puncture and Dispose in Sanitary Landfill triple_rinse->landfill incinerate_packaging Controlled Incineration of Combustible Packaging triple_rinse->incinerate_packaging collect_rinseate->segregate

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound and its contaminated packaging.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of caution in the face of limited data and following the established protocols for disposal through licensed and controlled means, we uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet to ensure full compliance with local, state, and federal regulations.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.